OTS514 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12,24H,10,22H2,1-2H3,(H,23,25);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPRMBOOBXSZSP-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Potency of OTS514 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide array of human cancers and is correlated with poor prognosis. Its restricted expression in normal adult tissues makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of OTS514, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Potent Inhibition of TOPK
OTS514 exerts its anti-cancer effects through the direct and potent inhibition of the kinase activity of TOPK. In a cell-free assay, OTS514 demonstrated a half-maximal inhibitory concentration (IC50) of 2.6 nM against TOPK, highlighting its high affinity and specificity.[1][2][3] By binding to TOPK, OTS514 blocks the transfer of phosphate (B84403) groups to its downstream substrates, thereby disrupting critical signaling cascades that drive cancer cell proliferation, survival, and cell cycle progression.[4]
The inhibition of TOPK by OTS514 leads to a cascade of downstream effects, primarily centered around the induction of cell cycle arrest and apoptosis.[1][3] This is achieved through the modulation of several key signaling pathways, including the disruption of the AKT, p38 MAPK, and NF-κB signaling pathways, and the activation of the tumor suppressor FOXO3.[5]
Quantitative Data: In Vitro Efficacy of OTS514
The cytotoxic and growth-inhibitory effects of OTS514 have been demonstrated across a diverse range of cancer cell lines. The following table summarizes the IC50 values of OTS514 in various cancer types, showcasing its potent anti-proliferative activity at nanomolar concentrations.
| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [2] |
| Caki-1 | 19.9 - 44.1 | [2] | |
| Caki-2 | 19.9 - 44.1 | [2] | |
| 769-P | 19.9 - 44.1 | [2] | |
| 786-O | 19.9 - 44.1 | [2] | |
| Ovarian Cancer | ES-2 | 3.0 - 46 | [2] |
| SKOV3 | 3.0 - 46 | [2] | |
| Multiple Myeloma | Parental Cell Lines | 11.6 - 29.4 | [1] |
| Oral Squamous Cell Carcinoma | HSC-2 | Dose-dependent decrease in survival | [6] |
| HSC-3 | Dose-dependent decrease in survival | [6] | |
| SAS | Dose-dependent decrease in survival | [6] | |
| OSC-19 | Dose-dependent decrease in survival | [6] |
Signaling Pathways Modulated by OTS514
The anti-tumor activity of OTS514 is a direct consequence of its ability to modulate multiple critical signaling pathways downstream of TOPK.
TOPK Signaling and Inhibition by OTS514
TOPK is a central node in several signaling pathways that promote tumorigenesis. It is activated by upstream kinases such as Cdk1/Cyclin B and, in turn, phosphorylates a variety of downstream targets that regulate cell cycle progression, proliferation, and survival. OTS514 directly inhibits the kinase activity of TOPK, preventing the phosphorylation of its substrates.
Downstream Consequences of TOPK Inhibition
Inhibition of TOPK by OTS514 leads to the suppression of several pro-survival signaling cascades and the activation of apoptotic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of OTS514.
In Vitro TOPK Kinase Assay
This assay is used to determine the direct inhibitory effect of OTS514 on TOPK kinase activity.
Materials:
-
Recombinant human TOPK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP
-
Substrate peptide (e.g., a generic kinase substrate or a specific TOPK substrate)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of OTS514 in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted OTS514 or DMSO (vehicle control).[7]
-
Add 2 µL of recombinant TOPK enzyme diluted in kinase buffer to each well.[7]
-
Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[7]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition of TOPK activity for each OTS514 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of OTS514 on cancer cell viability and proliferation.[8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with a range of concentrations of OTS514 (and a vehicle control) for a specified period (e.g., 72 hours).[10]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Lung Cancer Xenograft Model
This protocol describes the evaluation of OTS514's anti-tumor efficacy in a mouse xenograft model of human lung cancer.[1][13][14]
Materials:
-
Human lung cancer cells (e.g., A549)[1]
-
Immunocompromised mice (e.g., BALB/c nude mice)[14]
-
Matrigel (optional)
-
This compound formulated for intravenous or oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human lung cancer cells (e.g., 1 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer OTS514 at various doses (e.g., 1-5 mg/kg) via the desired route (e.g., intravenous injection) on a set schedule (e.g., once a day for two weeks). The control group receives the vehicle.[1]
-
Measure tumor volume with calipers at regular intervals throughout the study.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of OTS514.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules following OTS514 treatment.[4][8][15]
Materials:
-
Cancer cells treated with OTS514
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-FOXM1, anti-GAPDH)[4][8]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Lyse OTS514-treated and control cells in RIPA buffer and quantify the protein concentration.[8]
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[15]
-
Block the membrane to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
Detect the protein bands using an ECL reagent and capture the image.[8]
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a highly promising anti-cancer agent that functions through the potent and selective inhibition of TOPK. Its mechanism of action involves the disruption of multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in a wide range of cancer types. The comprehensive data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OTS514 and other TOPK inhibitors. Further preclinical and clinical investigations are warranted to fully realize the clinical utility of this targeted therapeutic strategy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 14. e-crt.org [e-crt.org]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to OTS514 Hydrochloride and its Target Protein, TOPK
This technical guide provides a comprehensive overview of the novel anti-cancer agent this compound, focusing on its interaction with the target protein T-LAK cell-originated protein kinase (TOPK). It is designed to be a resource for professionals in the fields of oncology research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: TOPK as a Therapeutic Target in Oncology
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that belongs to the mitogen-activated protein kinase kinase (MAPKK) family.[1][2] Under normal physiological conditions, TOPK expression is primarily limited to tissues with high cell proliferation rates, such as the testes and fetal tissues.[1][3] However, TOPK is frequently overexpressed in a wide array of human cancers, including lung, breast, ovarian, colon, and prostate cancers, as well as multiple myeloma.[3][4][5][6] This overexpression is significantly correlated with aggressive tumor phenotypes, metastasis, and poor patient prognosis, establishing TOPK as a compelling target for cancer therapy.[1][3][4][5][7]
TOPK plays a critical role in multiple oncogenic processes, including cell cycle regulation, proliferation, survival, apoptosis, and inflammation.[1][2] It functions as a key node in various signaling networks, activating downstream pathways such as the MAPK/ERK, PI3K/AKT, and NF-κB pathways, which are fundamental for tumor growth and progression.[1][8][9] Given its differential expression between cancerous and normal tissues, targeting TOPK offers a promising therapeutic window for developing cancer-specific treatments with potentially minimal side effects.[7][10]
This compound: A Potent and Specific TOPK Inhibitor
OTS514 is a potent, small-molecule inhibitor of TOPK.[11][12] As this compound, it is formulated as a salt for research and potential clinical development. It exhibits high specificity and potent inhibitory activity against TOPK in the low nanomolar range. The primary mechanism of action for OTS514 is the direct inhibition of TOPK's kinase activity.[12] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.
By targeting TOPK, OTS514 has been shown to induce a range of anti-tumor effects, including:
-
Inhibition of Cell Growth: Suppression of proliferation across numerous cancer cell lines.[11][12][13]
-
Induction of Cell Cycle Arrest: Causing cells to halt progression through the cell cycle.[8][12]
-
Apoptosis: Triggering programmed cell death in cancer cells.[8][12][13]
-
Suppression of Cancer Stem Cells (CSCs): Preventing the outgrowth of putative stem cell populations.[6][8]
These effects highlight the potential of OTS514 as a therapeutic agent for cancers characterized by high TOPK expression.
Quantitative Data: In Vitro and In Vivo Efficacy of OTS514
The efficacy of OTS514 has been quantified in numerous preclinical studies. The following tables summarize key data points regarding its potency and anti-tumor activity.
Table 1: In Vitro Potency of OTS514 Against TOPK and Cancer Cell Lines
| Assay Type/Cell Line | Cancer Type | IC50 Value (nM) | Reference(s) |
| Cell-free Kinase Assay | N/A | 2.6 | [11][12][14] |
| VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | Kidney Cancer | 19.9 - 44.1 | [11] |
| Various Cell Lines | Ovarian Cancer | 3.0 - 46.0 | [11] |
| Various Cell Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [13] |
| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Nanomolar range | [6][8] |
Table 2: In Vivo Efficacy of OTS514 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |
| A549 Xenograft | Lung Cancer | 1-5 mg/kg, IV, daily for 2 weeks | Tumor regression. | [12] |
| ES-2 Peritoneal Dissemination | Ovarian Cancer | 25 mg/kg (14 days) or 50 mg/kg (10 days), Oral | Significantly elongated overall survival. | [3][11] |
| HSC-2 Xenograft | Oral Squamous Cell Carcinoma | Not specified | Suppressed tumor growth. | [15] |
| Lung Cancer Xenograft | Lung Cancer | Not specified | Caused severe hematopoietic toxicity (reduction in RBCs and WBCs). | [11] |
| Myeloma Xenograft (OTS964*) | Multiple Myeloma | 100 mg/kg, Oral, 5 days/week | 48%-81% reduction in tumor size. | [6][8] |
*OTS964 is a related, potent TOPK inhibitor often studied alongside OTS514.
Signaling Pathways and Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting TOPK and disrupting critical downstream signaling pathways.
TOPK Downstream Signaling Pathways
TOPK is a central kinase that activates multiple pro-survival and proliferative pathways. Its inhibition leads to a cascade of downstream effects that are detrimental to cancer cells.
Mechanism of Action of OTS514
OTS514 directly binds to and inhibits the kinase activity of TOPK. This action blocks downstream signaling, leading to cell cycle arrest and apoptosis. Key molecular changes include the disruption of AKT and p38 MAPK signaling, loss of the transcription factor FOXM1, and upregulation of cell cycle inhibitors p21 and p27 via FOXO3 activation.[6][8]
Detailed Experimental Protocols
The following sections provide standardized protocols for key experiments used to characterize the activity of OTS514.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is used to assess the cytotoxic effects of OTS514 on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2x10⁴ to 5x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of OTS514 (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO) group.
-
Incubation: Incubate the plates for a specified period (typically 48 or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the OTS514 concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of TOPK and its downstream target proteins following OTS514 treatment.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with OTS514 at desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-TOPK, anti-phospho-AKT, anti-FOXM1, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin.
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of OTS514 in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer OTS514 via the desired route (e.g., oral gavage or intravenous injection) according to the specified dose and schedule (e.g., 25 mg/kg, daily).[3] The control group receives the vehicle.
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.[3]
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis: Harvest tumors for downstream analysis (e.g., immunohistochemistry, western blotting). Compare the tumor growth curves and overall survival between the treatment and control groups to evaluate efficacy.[3]
Experimental and Logical Workflows
Visualizing workflows can clarify complex experimental processes and logical progressions.
Workflow for In Vitro Drug Efficacy Testing
This workflow outlines the typical process for evaluating a compound like OTS514 in a laboratory setting, from initial screening to mechanistic studies.
Logic Diagram for Preclinical Development Decision-Making
This diagram illustrates the logical flow of go/no-go decisions in the preclinical development of a targeted inhibitor like OTS514.
Clinical Significance and Future Directions
The potent and specific anti-tumor activity of OTS514 in preclinical models makes it a promising candidate for clinical development.[8] Its efficacy in models of lung cancer, ovarian cancer, and multiple myeloma suggests a broad potential applicability.[3][6][12] However, observations of hematopoietic toxicity in some in vivo studies indicate that careful management of the therapeutic window will be critical.[11]
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of OTS514 with existing chemotherapies or targeted agents. Studies have already shown promise for combining OTS514 with lenalidomide (B1683929) in multiple myeloma.[8]
-
Biomarker Development: Identifying predictive biomarkers beyond TOPK expression to select patient populations most likely to respond to treatment.
-
Toxicity Mitigation: Exploring alternative dosing schedules or formulations to mitigate off-target toxicities.
-
Resistance Mechanisms: Understanding potential mechanisms of acquired resistance to OTS514 to develop strategies to overcome them.
Conclusion
This compound is a highly potent inhibitor of TOPK, a kinase that is critically involved in the pathogenesis of numerous cancers. By disrupting key oncogenic signaling pathways, OTS514 effectively suppresses cancer cell growth, induces apoptosis, and shows significant efficacy in preclinical models. While toxicity remains a consideration, the data strongly support the continued investigation of TOPK inhibition as a valuable strategy in oncology. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of OTS514 and the broader field of TOPK-targeted cancer therapy.
References
- 1. ijbs.com [ijbs.com]
- 2. The Roles of TOPK in Tumorigenesis and Development: Structure, Mechanisms, Pathways, and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The TOPK Signaling Pathway: A Core Nexus in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that has emerged as a critical player in the landscape of oncology.[1] Belonging to the mitogen-activated protein kinase kinase (MAPKK) family, TOPK is a key regulator of fundamental cellular processes including cell cycle progression, proliferation, apoptosis, and inflammation.[2][3] Under normal physiological conditions, TOPK expression is tightly restricted to tissues with high proliferative activity, such as the testes and placenta.[1] However, its aberrant overexpression is a hallmark of a multitude of human cancers, where it is frequently correlated with aggressive tumor phenotypes, poor prognosis, and resistance to therapy.[3][4] This guide provides a comprehensive technical overview of the TOPK signaling pathway, its intricate role in cancer, and its validation as a promising therapeutic target.
The TOPK Signaling Axis: Upstream Regulation and Downstream Effectors
The TOPK signaling pathway is a complex network of interactions that drive cellular proliferation and survival. Its activation and downstream effects are tightly regulated by a series of phosphorylation events and protein-protein interactions.
Upstream Activation
TOPK's activity is predominantly regulated during the mitotic phase of the cell cycle. The primary activator of TOPK is the Cdk1/Cyclin B1 complex , which phosphorylates TOPK, leading to its activation.[5] This activation is crucial for the proper execution of mitosis. Additionally, TOPK is embroiled in a positive feedback loop with extracellular signal-regulated kinase 2 (ERK2) .[6] TOPK can directly phosphorylate and activate ERK2, while activated ERK2 can, in turn, phosphorylate TOPK at Serine 32, further amplifying its kinase activity.[6][7] In certain cancer contexts, such as anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer, ALK has been identified as an upstream kinase that can phosphorylate TOPK at Tyrosine 74.[8]
Downstream Signaling Cascades
Once activated, TOPK phosphorylates a diverse array of downstream substrates, thereby orchestrating a range of cellular processes conducive to tumorigenesis.
-
Cell Cycle Progression and Proliferation: TOPK plays a pivotal role in mitosis. It directly phosphorylates Histone H3 at Serine 10, a modification essential for chromosome condensation.[5] Furthermore, TOPK enhances the Cdk1/Cyclin B1-dependent phosphorylation of the microtubule-binding protein PRC1 , a crucial step for cytokinesis.[9] TOPK also mediates the phosphorylation of LGN/GPSM2 , which is involved in sister chromatid segregation.[5] Its influence extends to the regulation of transcription factors such as FOXM1 , which controls the expression of late cell cycle genes.[10][11]
-
Apoptosis Evasion: A critical oncogenic function of TOPK is its ability to suppress apoptosis. TOPK physically interacts with the DNA-binding domain of the tumor suppressor p53 , leading to a downregulation of p53's transcriptional activity.[12][13] This results in decreased expression of pro-apoptotic p53 target genes like p21 .[12]
-
Metastasis and Invasion: TOPK is a significant driver of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] It can activate the β-catenin-TCF/LEF signaling pathway , leading to the upregulation of matrix metalloproteinases MMP-2 and MMP-9 , which are critical for invasion.[14] TOPK also promotes cell migration and tumor progression through the PI3K/PTEN/AKT pathway .[1][15]
-
Chemoresistance: Emerging evidence suggests that TOPK contributes to resistance to certain chemotherapeutic agents. For instance, TOPK has been implicated in sorafenib (B1663141) resistance in renal cell carcinoma.[7] Its role in downregulating p53 function may also contribute to reduced sensitivity to DNA-damaging agents.[12]
Diagram of the TOPK Signaling Pathway
References
- 1. 2.2. In vitro kinase assay [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. ijbs.com [ijbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 8. The Cancer Genome Atlas Program (TCGA) - NCI [cancer.gov]
- 9. A mitotic kinase TOPK enhances Cdk1/cyclin B1-dependent phosphorylation of PRC1 and promotes cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Kinase Assays | Revvity [revvity.com]
- 12. An integrated analysis of the cancer genome atlas data discovers a hierarchical association structure across thirty three cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. T-LAK Cell-originated Protein Kinase (TOPK) Phosphorylation of MKP1 Protein Prevents Solar Ultraviolet Light-induced Inflammation through Inhibition of the p38 Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 15. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
OTS514 Hydrochloride: A Technical Guide to TOPK-Mediated Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers while having low to negligible expression in most normal adult tissues, making it an attractive target for cancer therapy.[1] Emerging evidence has robustly demonstrated that OTS514 exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of the mechanism of action of OTS514, with a focus on its role in inducing cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: TOPK Inhibition and Cell Cycle Regulation
OTS514 is a highly potent inhibitor of TOPK with an in vitro IC50 value of 2.6 nM in cell-free assays.[2] Its primary mechanism of action involves the direct inhibition of the kinase activity of TOPK, which plays a crucial role in mitosis and cytokinesis. Inhibition of TOPK by OTS514 disrupts downstream signaling pathways that are critical for cell cycle progression, ultimately leading to a G1 phase arrest in cancer cells.[3]
The TOPK-FOXM1-p21/p27 Signaling Axis
The induction of cell cycle arrest by OTS514 is mediated through the modulation of key cell cycle regulatory proteins. A central pathway involves the Forkhead Box M1 (FOXM1) transcription factor. TOPK is known to phosphorylate and activate FOXM1, a master regulator of G1/S and G2/M phase transition genes. By inhibiting TOPK, OTS514 leads to a reduction in FOXM1 activity.[3]
This disruption of the TOPK-FOXM1 axis results in the upregulation of cyclin-dependent kinase (CDK) inhibitors, primarily p21 (CDKN1A) and p27 (CDKN1B).[3] p21 and p27 are potent inhibitors of CDK2/cyclin E and CDK2/cyclin A complexes, which are essential for the G1 to S phase transition. The accumulation of p21 and p27 effectively halts the cell cycle in the G1 phase, preventing DNA replication and subsequent cell division.[3]
dot
Caption: OTS514 inhibits TOPK, leading to G1 cell cycle arrest.
Quantitative Data on OTS514 Activity
The potency of OTS514 has been demonstrated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the observed effects on cell cycle distribution.
Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 |
| 769-P | Kidney Cancer | 19.9 - 44.1 |
| 786-O | Kidney Cancer | 19.9 - 44.1 |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 |
| Multiple Myeloma Lines | Multiple Myeloma | Nanomolar range |
Data compiled from Selleck Chemicals product information.[2]
Table 2: Representative Effect of OTS514 on Cell Cycle Distribution in Multiple Myeloma Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | ~45% | ~35% | ~20% |
| OTS514 (nM) | Increased (~60-70%) | Decreased (~15-25%) | Decreased (~5-10%) |
This table provides illustrative data based on qualitative descriptions of G1 arrest in multiple myeloma cell lines treated with OTS514.[3] Exact percentages can vary based on the cell line, concentration of OTS514, and duration of treatment.
Experimental Protocols
Key Experiment: Cell Cycle Analysis by Flow Cytometry
The following protocol outlines a standard procedure for analyzing the effect of OTS514 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow the cells to adhere and resume growth overnight.
-
OTS514 Treatment: Prepare a stock solution of OTS514 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included. Replace the medium in the wells with the medium containing OTS514 or DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells, transfer the cells from each well to a separate centrifuge tube.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
dot
Caption: Workflow for analyzing OTS514's effect on the cell cycle.
Conclusion
This compound is a promising anti-cancer agent that effectively induces cell cycle arrest in various cancer models. Its targeted inhibition of TOPK provides a clear mechanism of action, leading to the disruption of the FOXM1 signaling pathway and the subsequent upregulation of CDK inhibitors p21 and p27. The data presented in this guide highlight its potency and its specific effect on inducing a G1 phase arrest. The detailed experimental protocol provides a framework for researchers to investigate the effects of OTS514 in their own models of interest. Further research into OTS514 and other TOPK inhibitors is warranted to fully elucidate their therapeutic potential in the clinical setting.
References
The Core Mechanism of OTS514 Hydrochloride-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of human cancers and associated with poor prognosis. This technical guide provides an in-depth overview of the molecular mechanisms by which OTS514 induces apoptosis in cancer cells. It consolidates quantitative data on its efficacy, details key experimental protocols for its investigation, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a key regulator of mitosis and is implicated in tumorigenesis and the maintenance of cancer stem cells.[1] Its expression is low in most normal tissues but significantly elevated in numerous malignancies, making it an attractive target for cancer therapy.[2] OTS514 is a small molecule inhibitor that demonstrates high potency against TOPK, with an IC50 value in the nanomolar range.[3][4] By inhibiting TOPK, OTS514 triggers a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis), thereby suppressing tumor growth.[3][4][5] This guide delineates the apoptotic signaling pathways modulated by OTS514 and provides practical information for its preclinical evaluation.
Quantitative Efficacy of OTS514
OTS514 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low nanomolar range. Its efficacy has been particularly noted in multiple myeloma, kidney cancer, ovarian cancer, and small cell lung cancer.
Table 1: In Vitro Cytotoxicity of OTS514 in Various Cancer Cell Lines
| Cancer Type | Cell Lines | IC50 Range (nM) | Reference |
| Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | Nanomolar concentrations | [1][6] |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [3] |
| Ovarian Cancer | Various cell lines | 3.0 - 46 | [3] |
| Small Cell Lung Cancer | Various cell lines | 0.4 - 42.6 | [7][8] |
Table 2: In Vivo Antitumor Activity of OTS964 (a related compound)
| Cancer Model | Treatment Regimen | Tumor Size Reduction | Reference |
| Mouse Xenograft (Aggressive Model) | 100 mg/kg, orally, 5 days/week | 48% - 81% | [1][6] |
Signaling Pathways of OTS514-Induced Apoptosis
The primary mechanism of action of OTS514 is the direct inhibition of TOPK's kinase activity. This initiates a signaling cascade that disrupts pro-survival pathways and activates pro-apoptotic factors.
Disruption of Pro-Survival Signaling
TOPK is known to activate several pro-survival signaling pathways. OTS514-mediated inhibition of TOPK leads to the disruption of these pathways, including:
-
AKT Pathway: OTS514 treatment has been shown to decrease the phosphorylation of AKT, a key regulator of cell survival and proliferation.[6]
-
p38 MAPK Pathway: Inhibition of TOPK by OTS514 also leads to the disruption of the p38 MAPK signaling pathway.[1][6]
-
NF-κB Pathway: OTS514 treatment results in a marked decrease in the phosphorylation of IκBα, indicating suppression of the canonical NF-κB pathway, which is crucial for the survival of many cancer cells.[5][6]
Activation of Pro-Apoptotic Signaling
The inhibition of TOPK by OTS514 also leads to the activation of the FOXO3 transcription factor.[1][6] Activated FOXO3 upregulates the expression of its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1][6] This upregulation contributes to cell cycle arrest, a common precursor to apoptosis. Furthermore, OTS514 treatment leads to a decrease in the expression of FOXM1, a transcription factor involved in cell proliferation and survival.[1][6] The culmination of these signaling alterations is the induction of apoptosis, which can be observed through markers such as PARP cleavage.[6]
Experimental Protocols
To investigate the apoptotic effects of OTS514, a series of in vitro assays are typically employed. The following sections detail the methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of OTS514 (e.g., 0-100 nM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight in a humidified atmosphere at 37°C.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels and treat with OTS514 at the desired concentrations for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by OTS514.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against TOPK, cleaved PARP, FOXO3, p21, p27, AKT, p-AKT, p38, p-p38, IκBα, p-IκBα, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with OTS514 for the desired time points (e.g., 0, 4, 8, 24 hours) at a fixed concentration (e.g., 100 nM).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through the potent inhibition of TOPK. Its mechanism of action involves the disruption of key pro-survival signaling pathways (AKT, p38 MAPK, and NF-κB) and the activation of pro-apoptotic factors (FOXO3, p21, and p27). The experimental protocols detailed in this guide provide a framework for the preclinical investigation of OTS514 and other TOPK inhibitors. Further research into the clinical applications of OTS514 is warranted to explore its full therapeutic potential in oncology.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OTS514 | TOPK抑制剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. medchemexpress.com [medchemexpress.com]
OTS514 Hydrochloride: A Technical Guide to its Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis. This technical guide provides an in-depth overview of the pre-clinical data supporting the anti-tumor effects of OTS514. The document details its mechanism of action, in vitro and in vivo efficacy, and its impact on key oncogenic signaling pathways and cancer stem cells. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Mechanism of Action
OTS514 is a highly potent inhibitor of TOPK, with a reported IC50 value of 2.6 nM in cell-free assays.[1][2][3] TOPK, also known as PDZ-binding kinase (PBK), plays a crucial role in mitosis, and its inhibition by OTS514 leads to defects in cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4] The anti-tumor effects of OTS514 are mediated through the disruption of several downstream signaling pathways critical for tumor cell proliferation, survival, and maintenance of a malignant phenotype.
In Vitro Efficacy
OTS514 has demonstrated significant growth-inhibitory effects across a variety of cancer cell lines at nanomolar concentrations.
Table 1: In Vitro Cytotoxicity of OTS514 in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [1] |
| Ovarian Cancer | Not specified | 3.0 - 46 | [1] |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [5] |
| Multiple Myeloma | Various Human Myeloma Cell Lines (HMCLs) | Nanomolar concentrations | [4] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the potent anti-tumor activity of OTS514 and its analogue, OTS964.
Table 2: In Vivo Tumor Growth Inhibition by OTS514 and its Analogue OTS964
| Cancer Type | Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Ovarian Cancer | ES-2 abdominal dissemination xenograft | OTS514 | Not specified | Significantly elongated overall survival | [1] |
| Lung Cancer | A549 mouse xenograft | OTS514 | 1, 2.5, and 5 mg/kg | Dose-dependent inhibition | [5] |
| Multiple Myeloma | Aggressive mouse xenograft | OTS964 | 100 mg/kg, orally, 5 days/week | 48% - 81% reduction in tumor size | [4][6] |
It is important to note that while demonstrating efficacy, mouse xenograft studies with human lung cancer cells indicated that OTS514 can cause severe hematopoietic toxicity, including reductions in red and white blood cells.[1]
Effect on Cancer Stem Cells
OTS514 has shown promising activity against cancer stem cells (CSCs), which are believed to be responsible for tumor initiation, metastasis, and therapy resistance. In multiple myeloma, OTS514 prevents the outgrowth of a putative CD138+ stem cell population from patient-derived peripheral blood mononuclear cells.[4] Furthermore, in bone marrow cells from multiple myeloma patients, OTS514 treatment preferentially kills the malignant CD138+ plasma cells compared to the CD138- compartment.[4][7]
Signaling Pathways Modulated by OTS514
The anti-tumor activity of OTS514 is attributed to its ability to modulate multiple oncogenic signaling pathways downstream of TOPK. Inhibition of TOPK by OTS514 leads to the disruption of pathways including AKT, p38 MAPK, and NF-κB.[4] A key downstream effector of TOPK is the transcription factor FOXM1, which is suppressed upon OTS514 treatment.[4] This leads to the upregulation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), contributing to cell cycle arrest and apoptosis.[4]
Caption: OTS514 inhibits TOPK, leading to the disruption of pro-survival pathways and activation of tumor suppressor pathways.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol outlines a standard procedure to determine the cytotoxic effects of OTS514 on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the OTS514 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: A generalized workflow for determining cell viability using the MTT assay.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of OTS514.
-
Cell Culture and Preparation: Culture the desired human cancer cell line (e.g., A549) under standard conditions. Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The development of TOPK inhibitors is an active area of research, and future clinical investigations may be initiated based on the promising preclinical data.
Conclusion
This compound is a potent TOPK inhibitor with significant anti-tumor activity demonstrated in a range of preclinical cancer models. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on cancer stem cells and key oncogenic signaling pathways, underscores its potential as a therapeutic agent. Further investigation, including clinical trials, is warranted to fully elucidate its safety and efficacy in cancer patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.labclinics.com [shop.labclinics.com]
- 6. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
OTS514 Hydrochloride: A Technical Guide for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various malignancies, including multiple myeloma. Elevated TOPK expression is correlated with poor patient prognosis, making it a compelling therapeutic target. Preclinical studies have demonstrated that OTS514 induces cell cycle arrest and apoptosis in multiple myeloma cell lines at nanomolar concentrations. Its mechanism of action involves the disruption of key oncogenic signaling pathways, including AKT, p38 MAPK, and NF-κB, while activating tumor-suppressive pathways. Furthermore, OTS514 has shown synergistic anti-myeloma activity when combined with standard-of-care agents like lenalidomide (B1683929). This technical guide provides a comprehensive overview of the preclinical data on OTS514 in multiple myeloma, including detailed experimental protocols and a summary of its impact on critical signaling cascades, to support further research and development.
Introduction
Multiple myeloma (MM) remains an incurable hematological malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow. Despite significant therapeutic advances, drug resistance and disease relapse are common, necessitating the identification of novel therapeutic targets and agents. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a promising target due to its pivotal role in mitosis, cell proliferation, and the maintenance of cancer stem cells.[1][2] TOPK is minimally expressed in most normal tissues but is highly expressed in a variety of cancers, including multiple myeloma.[1]
OTS514 is a potent small molecule inhibitor of TOPK, with a median IC50 value of 2.6 nM for its kinase activity. Research has shown that OTS514 effectively kills multiple myeloma cells, demonstrating its potential as a therapeutic agent for this disease.[1][2] This guide will delve into the technical details of OTS514's anti-myeloma properties, providing researchers with the necessary information to design and conduct further investigations.
Mechanism of Action and Signaling Pathways
OTS514 exerts its anti-myeloma effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways crucial for cancer cell survival and proliferation.
Key Signaling Pathways Modulated by OTS514
OTS514 has been shown to disrupt multiple pro-survival signaling pathways in multiple myeloma cells while activating apoptotic pathways.[1] The primary downstream effects of TOPK inhibition by OTS514 include:
-
Disruption of Pro-Survival Kinase Cascades: OTS514 treatment leads to the disruption of the AKT, p38 MAPK, and NF-κB signaling pathways.[1]
-
Activation of FOXO3 and its Targets: Inhibition of TOPK by OTS514 results in the activation of the transcription factor FOXO3. This leads to the upregulation of its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1]
-
Induction of Apoptosis: The activation of p21 and p27 contributes to cell cycle arrest, while the overall disruption of pro-survival signaling leads to the induction of apoptosis.[1]
-
Loss of FOXM1: OTS514 treatment also causes a loss of FOXM1, a transcription factor involved in cell cycle progression and proliferation.[1]
The effects of OTS514 appear to be independent of the p53 mutation or deletion status of the myeloma cells, suggesting its potential efficacy in a broad range of patients, including those with high-risk cytogenetics.[1]
Preclinical Data
In Vitro Efficacy
OTS514 has demonstrated potent cytotoxic effects against a panel of human myeloma cell lines (HMCLs).
Table 1: IC50 Values of OTS514 in Human Myeloma Cell Lines
| Cell Line | Approximate IC50 (nM) |
| H929 | 11.6 |
| U266 | 29.4 |
| MM1.S | Not explicitly stated, but sensitive in nanomolar range |
| 8226 | Sensitive in nanomolar range |
| KMS11 | Sensitive in nanomolar range |
| RPMI 8226-Dox40 | Resistant (overexpresses ABCB1) |
Data sourced from a 72-hour MTT cell viability assay.[2]
In Vivo Efficacy
In vivo studies using mouse xenograft models have corroborated the anti-myeloma activity of TOPK inhibition.
Table 2: In Vivo Efficacy of TOPK Inhibitors in Multiple Myeloma Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition | Reference |
| OTS964 | H929 | NSG | 100 mg/kg, oral, 5 days/week | 48% - 81% reduction compared to control | [1] |
| OTS514 | KMS-11 | Not specified | 10 mg/kg, intraperitoneal, every 2 days | Significant suppression of tumor growth | [3] |
Note: OTS964 is a related, potent TOPK inhibitor often used in preclinical in vivo studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of OTS514.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of OTS514 on multiple myeloma cell lines.
Materials:
-
Human myeloma cell lines (e.g., H929, U266, MM1.S, 8226, KMS11)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human myeloma cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of OTS514 in culture medium. Add the desired concentrations of OTS514 to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the OTS514 concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation in response to OTS514 treatment.
Materials:
-
Human myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-FOXO3, anti-FOXM1, anti-p21, anti-p27, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat myeloma cells with the desired concentrations of OTS514 for the specified duration (e.g., 24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous multiple myeloma xenograft model to evaluate the in vivo efficacy of OTS514.
Materials:
-
NOD-scid IL2Rgamma null (NSG) mice (5-6 weeks old)
-
Human myeloma cell line (e.g., H929 or KMS-11)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline or a suitable solvent for OTS514)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation and Implantation: Harvest myeloma cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flanks of NSG mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer OTS514 (e.g., 10 mg/kg, intraperitoneally, every 2 days) or vehicle control to the respective groups.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., three times per week).
-
Endpoint and Analysis: Continue treatment for the specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot or immunohistochemistry). Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of OTS514.
Synergistic Activity with Lenalidomide
Preclinical studies have indicated that OTS514 acts synergistically with lenalidomide, a standard-of-care immunomodulatory drug (IMiD) for multiple myeloma.[1] Combination treatment of HMCLs with OTS514 and lenalidomide resulted in an additive loss of the pro-survival factors IKAROS/IKZF1 and IRF4, providing a strong rationale for evaluating this combination in a clinical setting.[1]
Clinical Development
As of the latest search, there is no publicly available information on ongoing or completed clinical trials specifically investigating this compound for the treatment of multiple myeloma. Further investigation into clinical trial databases is recommended for the most current information.
Conclusion
This compound is a promising, potent TOPK inhibitor with significant preclinical anti-myeloma activity. Its ability to induce cell cycle arrest and apoptosis through the modulation of critical oncogenic signaling pathways highlights its potential as a novel therapeutic agent for multiple myeloma. The synergistic effects observed with lenalidomide further support its development in combination therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic utility of OTS514 in the fight against multiple myeloma.
References
Investigating OTS514 Hydrochloride in Lung Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical investigation of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), in various lung cancer models. This document consolidates key findings on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.
Introduction: Targeting TOPK in Lung Cancer
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is highly expressed in a wide range of human cancers, including lung cancer, while its expression in normal adult tissues is limited.[1] High TOPK expression has been correlated with poor prognosis in lung cancer patients.[1][2] TOPK plays a crucial role in mitosis, particularly in cytokinesis, making it an attractive target for cancer therapy.[1][2][3] this compound is a small molecule inhibitor that has demonstrated potent and selective inhibitory activity against TOPK.
Mechanism of Action of OTS514
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of the TOPK-FOXM1-MELK Signaling Pathway
A key mechanism of action for OTS514 in lung cancer involves the suppression of the TOPK-FOXM1-MELK signaling axis.[4] TOPK is known to activate the transcription factor Forkhead Box M1 (FOXM1), a master regulator of cell cycle progression and a protein implicated in the stemness of cancer stem cells (CSCs).[4][5] Activated FOXM1, in turn, regulates the expression of downstream targets such as Maternal Embryonic Leucine Zipper Kinase (MELK), which is also involved in cancer stemness.[4] Treatment with OTS514 leads to a reduction in the active, phosphorylated form of FOXM1, and subsequently, a decrease in MELK protein levels.[4] This disruption of the TOPK-FOXM1-MELK pathway is a primary contributor to the anti-proliferative and pro-apoptotic effects of OTS514 in lung cancer cells.
Induction of Apoptosis and Cytokinesis Defects
Treatment of small cell lung cancer (SCLC) cells with OTS514 leads to dose-dependent induction of apoptosis.[4] This is evidenced by an increase in Annexin-V positive cells and the activation of caspase-3.[4] Furthermore, inhibition of TOPK by OTS514 results in defects in cytokinesis, the final stage of cell division, leading to the formation of intercellular bridges and ultimately, apoptotic cell death.[5]
Quantitative Data on OTS514 Efficacy
The efficacy of OTS514 has been evaluated in both in vitro and in vivo lung cancer models.
In Vitro Efficacy: IC50 Values
OTS514 has demonstrated potent growth-inhibitory effects against a panel of small cell lung cancer (SCLC) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Histology | IC50 (nM) |
| SBC3 | SCLC | 0.4 - 42.6 |
| H446 | SCLC | 0.4 - 42.6 |
| H69AR | SCLC | 0.4 - 42.6 |
| SBC5 | SCLC | 0.4 - 42.6 |
| DMS273 | SCLC | 0.4 - 42.6 |
| Data sourced from studies on SCLC cell lines. The range reflects the variability across different cell lines within the studies.[4][5] |
In Vivo Efficacy: Xenograft Models
Mouse xenograft studies using human lung cancer cells have demonstrated the in vivo efficacy of OTS514.[3] While specific tumor growth inhibition percentages for OTS514 are not detailed in the provided search results, a precursor compound, also targeting TOPK, showed significant tumor growth suppression in a mouse xenograft model of human lung cancer.[3] A more advanced successor compound, OTS964, demonstrated complete tumor regression in xenograft models of human lung cancer.[1][2] It is important to note that while demonstrating efficacy, OTS514 was also associated with hematopoietic toxicity in some in vivo studies.[3]
Experimental Protocols
This section outlines the detailed methodologies for the key experiments used to characterize the effects of this compound in lung cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of OTS514 on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., SBC3, H446)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed lung cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the OTS514 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin-V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following OTS514 treatment.
Materials:
-
Lung cancer cells
-
6-well plates
-
This compound
-
Annexin-V-FITC Apoptosis Detection Kit (containing Annexin-V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed lung cancer cells into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin-V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin-V+/PI-), late apoptotic/necrotic (Annexin-V+/PI+), and live (Annexin-V-/PI-) cells.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the TOPK signaling pathway.
Materials:
-
Lung cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-FOXM1, anti-FOXM1, anti-MELK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat lung cancer cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
Conclusion
This compound is a promising therapeutic agent for lung cancer, demonstrating potent in vitro and in vivo activity. Its mechanism of action, centered on the inhibition of the TOPK-FOXM1-MELK signaling pathway, leads to the induction of apoptosis and cytokinesis defects in cancer cells. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of OTS514 in lung cancer. Further studies are warranted to optimize its therapeutic window and manage potential toxicities for clinical translation.
References
Preclinical Evaluation of OTS514 Hydrochloride in Cancer: A Technical Overview
Introduction
OTS514 hydrochloride is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, while having low expression in most normal tissues.[1] Its role in promoting tumor cell proliferation and maintenance of cancer stem cells, coupled with its correlation with poor patient prognosis, has identified it as a promising target for cancer therapy.[1][2] OTS514 has demonstrated significant anti-tumor activity in various preclinical cancer models by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis.[2][3][4] This technical guide provides a comprehensive summary of the preclinical evaluation of OTS514, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.
Mechanism of Action
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK with a high degree of potency (IC50: 2.6 nM).[3][5] This inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.
Key molecular events following TOPK inhibition by OTS514 include:
-
Inhibition of Cytokinesis: TOPK plays an essential role in the final stage of cell division (cytokinesis). Inhibition by OTS514 leads to defects in this process, resulting in apoptosis of the cancer cells.[4]
-
Suppression of FOXM1 Activity: The forkhead box protein M1 (FOXM1) is a key transcription factor involved in cell cycle progression and is often downstream of TOPK. OTS514 treatment suppresses FOXM1 activity.[6]
-
Disruption of Pro-Survival Signaling: TOPK inhibition by OTS514 has been shown to disrupt multiple pro-survival signaling cascades, including the AKT, p38 MAPK, and NF-κB pathways.[1][2]
-
Induction of Cell Cycle Arrest: By inhibiting TOPK, OTS514 leads to the upregulation of the tumor suppressor FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27), resulting in cell cycle arrest.[1][2]
-
Induction of Apoptosis: The culmination of cytokinesis failure, cell cycle arrest, and disruption of survival signals leads to programmed cell death (apoptosis), as evidenced by increased caspase-3/7 activity.[7]
The effects of OTS514 appear to be independent of the p53 tumor suppressor status in some cancer types, suggesting a broad applicability.[1][2]
Data Presentation: In Vitro and In Vivo Efficacy
OTS514 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines and has shown significant tumor growth inhibition in animal models.
In Vitro Growth Inhibition
The half-maximal inhibitory concentration (IC50) values highlight the nanomolar potency of OTS514 against various cancer cell lines where TOPK is highly expressed.
| Cancer Type | Cell Lines | IC50 Range (nM) | Reference |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |
| Ovarian Cancer | ES-2, others | 3.0 - 46 | [5] |
| Small Cell Lung Cancer | Various SCLC cell lines | 0.4 - 42.6 | [6][8] |
| Multiple Myeloma | Various Human Myeloma Cell Lines (HMCL) | Nanomolar concentrations | [2] |
| Various Cancers | A549, LU-99, DU4475, MDA-MB-231, T47D, Daudi, UM-UC-3, HCT-116, MKN1, MKN45, HepG2, MIAPaca-2, 22Rv1 | 1.5 - 14 | [9] |
| Colon Cancer (Low TOPK) | HT29 | 170 | [9] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of OTS514 and its orally available derivative, OTS964.
| Cancer Type | Xenograft Model | Compound | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |
| Lung Cancer | A549 | OTS514 | 1, 2.5, 5 mg/kg; IV, daily for 2 weeks | 5.7%, 43.3%, 65.3% respectively | [9] |
| Lung Cancer | LU-99 | OTS514 | 5 mg/kg; IV, daily for 2 weeks | 104% (regression) | [9] |
| Lung Cancer | LU-99 | OTS964 (Liposomal) | IV, twice weekly for 3 weeks | Complete regression in 5 of 6 mice | [4][10] |
| Multiple Myeloma | H929 | OTS964 | 100 mg/kg; Oral, 5 days/week | 48% - 81% reduction | [1][2] |
| Ovarian Cancer | ES-2 (dissemination model) | OTS514 | Oral administration | Significantly elongated overall survival | [5] |
| Oral Squamous Cell Carcinoma | HSC-2 | OTS514 | Administration suppressed tumor growth | Suppressed tumor growth | [7] |
Note on Toxicity: While effective, administration of free OTS514 and OTS964 was associated with severe but reversible hematopoietic toxicity, including reductions in red and white blood cells.[5][10] The use of a liposomal formulation for OTS964 was shown to completely eliminate this toxicity while retaining high anti-tumor efficacy.[4][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of OTS514.
In Vitro Growth Inhibition Assay
This assay determines the concentration of OTS514 required to inhibit the growth of cancer cell lines by 50% (IC50).
Methodology Detail:
-
Cell Culture: Cancer cell lines (e.g., A549, VMRC-RCW) are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[5]
-
Treatment: Cells are treated with various concentrations of OTS514 for 48 to 72 hours.
-
Analysis: Cell viability is assessed using colorimetric or fluorometric assays. Results are normalized to vehicle-treated control cells to calculate the percentage of growth inhibition.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the OTS514 signaling pathway.
Methodology Detail:
-
Cell Lysis: After treatment with OTS514, cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, STAT5, β-actin).[5] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Mouse Xenograft Studies
In vivo xenograft models are essential for evaluating the anti-tumor efficacy and systemic toxicity of a drug candidate in a living organism.[11]
Methodology Detail:
-
Animal Models: Immunodeficient mice, such as BALB/c-nu/nu or NSG mice, are typically used to prevent rejection of the human tumor graft.[1][5]
-
Drug Formulation and Administration: OTS514 can be administered intravenously (IV).[9] The derivative OTS964, developed for oral administration, is given by oral gavage.[1] For IV administration, liposomal formulations may be used to improve the safety profile.[10]
-
Efficacy Measurement: Tumor volume is measured regularly, and Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint. Overall survival can also be monitored.[5]
Combination Therapies
To enhance efficacy and overcome potential resistance, OTS514 has been evaluated in combination with existing cancer therapies. In multiple myeloma cell lines, combination treatment of OTS514 with lenalidomide, an immunomodulatory drug, produced synergistic anti-cancer effects.[1][2] This provides a strong rationale for integrating TOPK inhibition into established treatment regimens for certain hematological malignancies.
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its high potency and specific inhibition of TOPK lead to multi-faceted anti-tumor effects, including cell cycle arrest, apoptosis, and disruption of critical survival pathways across a variety of solid and hematological cancers.[12] While hematopoietic toxicity is a concern, the successful use of drug delivery systems like liposomes for the related compound OTS964 demonstrates a viable strategy to mitigate adverse effects.[4][10] Further investigation, particularly in combination therapies and clinical trials, is warranted to fully establish the therapeutic potential of targeting the TOPK pathway with inhibitors like OTS514.
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 7. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. OTS-514,OTS514|TOPK inhibitor|DC Chemicals [dcchemicals.com]
- 10. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 11. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
Downstream Targets of OTS514 Hydrochloride Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OTS514 is a potent and specific small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is correlated with poor prognosis. Its inhibition has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the downstream molecular targets and pathways affected by OTS514 hydrochloride. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks involved.
Introduction
This compound is a selective inhibitor of TOPK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] By targeting TOPK, OTS514 disrupts critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[2] This document serves as a comprehensive resource for understanding the molecular sequelae of OTS514-mediated TOPK inhibition.
Primary Downstream Signaling Pathways
The inhibition of TOPK by OTS514 instigates a cascade of downstream effects, primarily centered around the regulation of key transcription factors and cell cycle proteins. The most well-documented pathways are the FOXM1/FOXO3 axis and the disruption of pro-survival signaling cascades including AKT, p38 MAPK, and NF-κB.[2]
The TOPK-FOXM1-FOXO3 Axis
A pivotal consequence of TOPK inhibition by OTS514 is the modulation of the Forkhead box (FOX) family of transcription factors, specifically FOXM1 and FOXO3. These two transcription factors have opposing roles in cell cycle regulation.
-
Downregulation of FOXM1: OTS514 treatment leads to a significant reduction in the activity and/or protein levels of FOXM1.[2] FOXM1 is a critical regulator of G2/M transition and mitotic execution.[3] Its downregulation is a key event in the anti-proliferative effects of OTS514.
-
Upregulation of FOXO3 and its Targets: Conversely, OTS514 treatment results in the elevation of FOXO3.[2] FOXO3 acts as a tumor suppressor by transcriptionally activating cell cycle inhibitors. The primary targets of FOXO3 that are upregulated following OTS514 treatment are:
The reciprocal regulation of FOXM1 and FOXO3 by OTS514 shifts the cellular balance from proliferation to growth arrest and apoptosis.
Disruption of Pro-Survival Signaling
OTS514 has been shown to disrupt several pro-survival signaling pathways that are often constitutively active in cancer cells:
-
AKT Pathway: Inhibition of TOPK by OTS514 leads to a disruption of the AKT signaling pathway, which is a central regulator of cell survival, proliferation, and metabolism.[2]
-
p38 MAPK Pathway: OTS514 treatment results in decreased phosphorylation of p38 MAPK.[3] The p38 MAPK pathway is involved in cellular stress responses and inflammation, and its inhibition can contribute to apoptosis.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. OTS514 has been shown to disrupt NF-κB signaling, further promoting apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of OTS514 on cancer cell lines.
Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ES-2 | Ovarian Cancer | 3.0 | [4] |
| SKOV3 | Ovarian Cancer | 46.0 | [4] |
| Caov-3 | Ovarian Cancer | 23.2 | [4] |
| OVCAR-3 | Ovarian Cancer | 13.1 | [4] |
| OVCAR-4 | Ovarian Cancer | 25.1 | [4] |
| OVCAR-5 | Ovarian Cancer | 19.9 | [4] |
| OVCAR-8 | Ovarian Cancer | 10.1 | [4] |
| A2780 | Ovarian Cancer | 20.3 | [4] |
| H929 | Multiple Myeloma | ~10 | [3] |
| MM1.S | Multiple Myeloma | ~10 | [3] |
| U266 | Multiple Myeloma | ~20 | [3] |
| 8226 | Multiple Myeloma | ~20 | [3] |
Table 2: Effect of OTS514 on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment (10 nM OTS514 for 24h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MM1.S | Control | 55.2 | 34.1 | 10.7 | [3] |
| OTS514 | 72.4 | 18.2 | 9.4 | [3] | |
| U266 | Control | 60.1 | 29.8 | 10.1 | [3] |
| OTS514 | 75.3 | 15.5 | 9.2 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis
This protocol is adapted from Stefka et al., 2020.[3]
-
Cell Lysis:
-
Treat cells with the desired concentrations of OTS514 for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-20% Tris-glycine gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-FOXM1, anti-p21, anti-p27, anti-phospho-p38, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from Stefka et al., 2020.[3]
-
Cell Treatment and Harvesting:
-
Seed cells at an appropriate density and treat with OTS514 or vehicle control for the desired duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence). Deconvolute the histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Downstream signaling pathways affected by OTS514.
Experimental Workflows
Caption: Experimental workflows for target validation.
Conclusion
This compound effectively inhibits TOPK, leading to a cascade of downstream events that culminate in the suppression of cancer cell proliferation and survival. The primary mechanisms involve the downregulation of the oncogenic transcription factor FOXM1 and the upregulation of the tumor-suppressive FOXO3/p21/p27 axis. Concurrently, OTS514 disrupts key pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of TOPK inhibition in oncology. Further research into the nuanced downstream effects of OTS514 will continue to elucidate its full therapeutic potential and may identify novel combination strategies for cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
OTS514 Hydrochloride's Role in FOXM1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Forkhead Box M1 (FOXM1) transcription factor is a well-documented proto-oncogene, frequently overexpressed in a wide array of human cancers and correlated with poor prognosis, metastasis, and therapeutic resistance. Its central role in driving cell cycle progression, proliferation, and DNA damage repair makes it a compelling target for anticancer drug development. This technical guide provides an in-depth analysis of OTS514 hydrochloride, a potent small molecule inhibitor that targets the FOXM1 signaling axis. OTS514 acts by inhibiting T-LAK cell-originated protein kinase (TOPK), a key upstream kinase responsible for the activation of FOXM1. By disrupting the TOPK-FOXM1 signaling cascade, OTS514 effectively suppresses the transcriptional program of FOXM1, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth. This document details the underlying molecular mechanisms, presents quantitative efficacy data, outlines key experimental protocols, and provides visual diagrams of the signaling pathways and experimental workflows.
The FOXM1 Signaling Pathway in Oncology
FOXM1 is a master regulator of the G1/S and G2/M phases of the cell cycle. Its transcriptional activity is tightly controlled by a complex network of signaling pathways that are often deregulated in cancer.[1]
Upstream Activation: Various oncogenic pathways converge on FOXM1 to promote its activity. These include the RAS-MAPK and PI3K-AKT pathways.[1][2] Activation of FOXM1 is a multi-step process involving phosphorylation by several key kinases:
-
Cyclin-Dependent Kinases (CDKs): CDKs phosphorylate FOXM1, priming it for subsequent modifications.[1]
-
Polo-like Kinase 1 (PLK1): Following CDK priming, PLK1 binds to and further phosphorylates FOXM1, which is a critical step for its activation and nuclear localization.[3][4] This creates a positive feedback loop, as FOXM1 is also a transcriptional activator of the PLK1 gene.[5]
-
Maternal Embryonic Leucine-zipper Kinase (MELK): In certain cancers like glioblastoma, MELK forms a complex with FOXM1, leading to its phosphorylation and activation.[6][7]
-
T-LAK cell-originated protein kinase (TOPK): Also known as PDZ-binding kinase (PBK), TOPK is a mitotic kinase that plays a crucial role in activating downstream signaling pathways, including those involving FOXM1. Inhibition of TOPK has been shown to induce the loss of FOXM1.[8][9]
Downstream Transcriptional Targets: Once activated, FOXM1 binds to the promoters of a host of genes essential for cell division and tumor progression, including:
-
Cell Cycle Regulators: Cyclin B1 (CCNB1), CDK1, AURKB (Aurora B Kinase), and PLK1.[7]
-
DNA Damage Response Genes: XRCC1 and NBS1.
-
Angiogenesis and Invasion Factors: Genes involved in metastasis and tumor vascularization.[2]
// Connections {RAS_MAPK, PI3K_AKT} -> {CDK, PLK1_kinase, MELK, TOPK} [style=dashed]; {CDK, PLK1_kinase, MELK, TOPK} -> FOXM1_inactive [label=" Phosphorylation", fontcolor="#202124"]; FOXM1_inactive -> FOXM1_active; FOXM1_active -> {CellCycle, DNARepair, Metastasis} [label=" Upregulates Transcription", fontcolor="#202124"]; FOXM1_active -> PLK1_kinase [style=dashed, arrowhead=tee, label=" Positive Feedback"]; } enddot Caption: The FOXM1 signaling pathway and its regulation.
This compound: Mechanism of Action
OTS514 is a potent and selective small molecule inhibitor of TOPK, with a reported IC50 value of 2.6 nM in cell-free assays.[9][10] Its primary mechanism of action against FOXM1-driven cancers is the disruption of the TOPK-FOXM1 signaling axis.
By inhibiting the kinase activity of TOPK, OTS514 prevents the downstream signaling events that lead to the stabilization and activation of FOXM1.[8] Treatment of cancer cells with OTS514 results in a marked decrease in both total and phosphorylated FOXM1 levels.[6][9] This loss of active FOXM1 halts its transcriptional program, preventing the expression of essential mitotic genes. The ultimate cellular outcomes of OTS514 treatment are potent anti-proliferative effects, including:
-
Cell Cycle Arrest: Inhibition of FOXM1 target genes, such as Cyclin B1, leads to arrest, primarily at the G2/M checkpoint.[8]
-
Apoptosis: The shutdown of pro-survival pathways regulated by FOXM1 induces programmed cell death.[8][9]
// Connections OTS514 -> TOPK [label=" Inhibits", arrowhead=tee, fontcolor="#EA4335", color="#EA4335", style=bold]; TOPK -> FOXM1_activation; FOXM1_activation -> FOXM1_transcription; FOXM1_transcription -> {CellCycleArrest, Apoptosis, TumorSuppression} [label=" Downregulation of\nTarget Genes Leads to", style=dashed, fontcolor="#202124"]; } enddot Caption: Mechanism of action for this compound.
Quantitative Data: In Vitro Efficacy
OTS514 has demonstrated potent growth-inhibitory effects across a wide range of cancer cell lines where TOPK and FOXM1 are highly expressed. The half-maximal inhibitory concentration (IC50) values highlight its nanomolar potency.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 – 44.1 | [9] |
| Ovarian Cancer | ES-2, others | 3.0 – 46 | [9] |
| Small Cell Lung Cancer | Various SCLC cell lines | 0.4 – 42.6 | [11][12] |
| Multiple Myeloma | Various HMCLs | Nanomolar concentrations | [8] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the effect of OTS514 on the FOXM1 signaling pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of total and phosphorylated proteins (e.g., TOPK, FOXM1) following treatment with OTS514.
1. Sample Preparation (Cell Lysate) a. Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time. b. Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing intermittently. f. Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer a. Denature protein samples by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-FOXM1, anti-p-FOXM1, anti-TOPK, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
4. Visualization a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity after treatment with OTS514.
1. Cell Plating a. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. b. Incubate the plate in a humidified incubator (37°C, 5% CO2) overnight to allow for cell attachment.
2. Compound Treatment a. Prepare serial dilutions of this compound in culture medium. b. Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of OTS514 or vehicle control. Include wells with medium only for a blank control. c. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Incubation a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement a. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well. b. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals. c. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of ~630 nm can be used to subtract background.[8]
5. Data Analysis a. Subtract the absorbance of the blank control from all other readings. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the viability percentage against the log of the OTS514 concentration to determine the IC50 value.
Conclusion and Future Perspectives
This compound is a highly effective inhibitor of the TOPK-FOXM1 signaling axis, demonstrating potent anti-cancer activity at nanomolar concentrations in a variety of preclinical models. By targeting TOPK, OTS514 disrupts the activation of the master regulator FOXM1, leading to the suppression of a transcriptional program essential for tumor cell proliferation and survival. The data strongly support the continued investigation of OTS514 and other TOPK inhibitors as a therapeutic strategy for cancers characterized by FOXM1 overexpression. Future research should focus on clinical trials to evaluate its safety and efficacy, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to overcome potential resistance mechanisms.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Plk1-dependent phosphorylation of FoxM1 regulates a transcriptional programme required for mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MELK-dependent FOXM1 phosphorylation is essential for proliferation of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MELK-Dependent FOXM1 Phosphorylation is Essential for Proliferation of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Invasive FoxM1 phosphorylated by PLK1 induces the polarization of tumor-associated macrophages to promote immune escape and metastasis, amplified by IFITM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
OTS514 Hydrochloride and the Disruption of NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a multitude of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and various types of cancer. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. The phosphorylation and subsequent proteasomal degradation of IκBα are critical steps for the activation of NF-κB.
OTS514 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a wide range of human cancers and is associated with poor prognosis. Recent evidence has elucidated a direct role for TOPK in the activation of the NF-κB signaling pathway, making OTS514 a compelling agent for therapeutic intervention in diseases driven by aberrant NF-κB activity. This technical guide provides an in-depth overview of the mechanism by which OTS514 disrupts NF-κB signaling, supported by preclinical data and detailed experimental protocols.
Mechanism of Action: TOPK-Mediated NF-κB Activation and Its Inhibition by OTS514
The canonical NF-κB pathway is predominantly activated by the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and degradation. This releases the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.
Recent studies have identified a novel, IKK-independent mechanism of NF-κB activation mediated by TOPK. TOPK has been shown to directly interact with and phosphorylate IκBα at the Serine-32 residue[1]. This phosphorylation event is a critical trigger for the subsequent ubiquitination and proteasomal degradation of IκBα, leading to NF-κB activation.
OTS514, as a potent inhibitor of TOPK's kinase activity, directly interferes with this process. By inhibiting TOPK, OTS514 prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm. This blockade of IκBα degradation effectively halts the nuclear translocation of NF-κB and the subsequent transcription of its target genes. Preclinical studies in human myeloma cell lines (HMCLs) have demonstrated that treatment with OTS514 leads to a significant decrease in the levels of phosphorylated IκBα[2]. This disruption of the NF-κB pathway is a key component of the anti-tumor activity of OTS514.[3]
Data Presentation
The following tables summarize the available preclinical data on the effects of OTS514 on cell lines and its impact on the NF-κB signaling pathway.
| Cell Line | Cancer Type | OTS514 Effect on p-IκBα | Observed Phenotype | Reference |
| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Marked decrease in the phosphorylated form of IκBα in four out of five cell lines tested. | Disruption of NF-κB signaling, induction of cell cycle arrest and apoptosis. | [2] |
| HeLa | Cervical Cancer | Depletion of TOPK (the target of OTS514) abrogated doxorubicin-induced IκBα phosphorylation. | Sensitization to doxorubicin-induced apoptosis. | [1] |
| Parameter | Quantitative Data | Method | Reference |
| OTS514 IC50 for TOPK inhibition | Not explicitly reported for NF-κB inhibition. General IC50 for TOPK is in the low nanomolar range. | In vitro kinase assays | [3] |
| OTS514 effect on NF-κB reporter activity | Data not available in the public domain. | Luciferase Reporter Assay | N/A |
| OTS514 effect on p65 nuclear translocation | Qualitative data suggests inhibition due to stabilization of IκBα. Quantitative data is not readily available. | Immunofluorescence/Western Blot of nuclear fractions | N/A |
| OTS514 effect on NF-κB target gene expression | Data not available in the public domain. | Quantitative Real-Time PCR (qRT-PCR) | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of OTS514 on NF-κB signaling.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to treatment with OTS514.
Materials:
-
Human cancer cell line (e.g., HeLa, HEK293T)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Lipofectamine 2000 or other suitable transfection reagent
-
This compound
-
TNF-α or other NF-κB stimulus
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (vehicle-treated, stimulus alone).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Western Blot for Phospho-IκBα and Total IκBα
This method is used to detect the levels of phosphorylated and total IκBα protein in cell lysates after treatment with OTS514.
Materials:
-
Human cancer cell lines
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-IκBα, and Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with OTS514 for 1-2 hours, followed by stimulation with TNF-α for 15-30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα or total IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if OTS514 treatment reduces the binding of the NF-κB p65 subunit to the promoter regions of its target genes.
Materials:
-
Human cancer cell lines
-
This compound
-
NF-κB stimulus (e.g., TNF-α)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer, nuclear lysis buffer, and ChIP dilution buffer
-
Sonicator
-
Anti-p65 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of NF-κB target genes (e.g., IL-6, IL-8)
Procedure:
-
Cross-linking: Treat cells with OTS514 and stimulate with TNF-α. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-p65 antibody or control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known NF-κB target genes.
-
Data Analysis: Calculate the enrichment of target DNA in the p65-immunoprecipitated samples relative to the IgG control and input DNA.
Visualizations
The following diagrams illustrate the NF-κB signaling pathway and the mechanism of its disruption by OTS514, as well as a typical experimental workflow.
Caption: OTS514 inhibits TOPK, preventing IκBα phosphorylation and subsequent NF-κB activation.
References
- 1. Phosphorylation of IκBα at Serine 32 by T-lymphokine-activated Killer Cell-originated Protein Kinase Is Essential for Chemoresistance against Doxorubicin in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
OTS514 Hydrochloride In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][2][3] As a key regulator of mitosis and cell cycle progression, TOPK represents a promising therapeutic target in oncology.[2][3] OTS514 hydrochloride has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells.[1][4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK.[1][4] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. Key pathways affected by OTS514 include the FOXM1, AKT, p38 MAPK, and NF-κB signaling cascades.[6] Inhibition of TOPK by OTS514 leads to a decrease in the phosphorylation of its substrates, ultimately resulting in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of OTS514 across various cancer cell lines.
Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [4] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [4] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [4] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [4] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [4] |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 | [4] |
| SCLC Cell Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [7] |
| Human Myeloma Lines | Multiple Myeloma | 1.5625 - 100 | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Herein, we provide detailed protocols for essential in vitro assays to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[7][9]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[7]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the TOPK signaling pathway.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-p-FOXM1, anti-FOXM1, anti-p-AKT, anti-AKT, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
Visualize the protein bands using an ECL detection system.[11]
Cell Cycle Analysis
This assay uses propidium (B1200493) iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[12][13]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[5][13][14]
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.[5][12][14]
-
Wash the cells with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5][12]
-
Analyze the samples using a flow cytometer.[12]
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
OTS514 Signaling Pathway
Caption: OTS514 inhibits TOPK, disrupting downstream pro-survival and proliferation pathways.
Experimental Workflow for In Vitro Evaluation of OTS514
Caption: Workflow for assessing the in vitro effects of OTS514 on cancer cells.
References
- 1. ijbs.com [ijbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of the oncogenic kinase TOPK/PBK as a master mitotic regulator of C2H2 zinc finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TOPK/PBK promotes cell migration via modulation of the PI3K/PTEN/AKT pathway and is associated with poor prognosis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for OTS514 Hydrochloride in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), in cancer cell line research. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of OTS514 in various cancer models.
Introduction
This compound is a small molecule inhibitor that targets TOPK, a serine/threonine kinase that is overexpressed in a wide range of human cancers and is often associated with poor prognosis.[1][2][3] TOPK plays a crucial role in mitosis, cell cycle progression, and the proliferation of tumor cells.[1][2] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest, apoptosis, and suppression of tumor growth in preclinical models, making it a promising candidate for cancer therapy.[1][4][5]
Mechanism of Action
OTS514 exerts its anti-cancer effects by potently inhibiting the kinase activity of TOPK with an IC50 value of 2.6 nM in cell-free assays.[2][4][5][6][7] This inhibition leads to the disruption of several downstream signaling pathways critical for cancer cell survival and proliferation. Key molecular consequences of OTS514 treatment include:
-
Induction of Cell Cycle Arrest and Apoptosis : OTS514 treatment leads to cell cycle arrest and programmed cell death in various cancer cell lines.[1][4][5]
-
Modulation of Key Signaling Pathways : Inhibition of TOPK by OTS514 has been shown to disrupt AKT, p38 MAPK, and NF-κB signaling pathways.[1][8]
-
Upregulation of Tumor Suppressors : Treatment with OTS514 results in the elevation of FOXO3 and its transcriptional targets, the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1][8]
-
Downregulation of Oncogenic Proteins : OTS514 has been observed to cause a loss of FOXM1, a key transcription factor involved in cell proliferation.[1][8][9]
Caption: A typical workflow for a cell viability (MTT) assay.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status in key signaling pathways affected by OTS514.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-FOXM1, anti-p21, anti-p27, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of OTS514 for the specified time. Lyse the cells in RIPA buffer. [3]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [3]3. SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection system. [3]
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of OTS514 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c-nu/nu)
-
Cancer cell line of interest (e.g., LU-99 for lung cancer) [6]* this compound
-
Vehicle solution
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a certain volume (e.g., ~200 mm³), randomize the mice into treatment and control groups. [6]4. Drug Administration: Administer OTS514 (e.g., 1, 2.5, and 5 mg/kg, intravenously, once a day) or vehicle to the respective groups for a specified duration (e.g., 2 weeks). [6]5. Efficacy Evaluation: Monitor tumor growth and body weight throughout the study. At the end of the study, tumors can be excised for further analysis. The anti-tumor effect can be evaluated by tumor growth inhibition (TGI). [6] Note on In Vivo Studies: OTS514 has been reported to cause hematopoietic toxicity in some models, leading to a reduction in white and red blood cells. [6]It is crucial to monitor the health of the animals closely during in vivo experiments.
Conclusion
This compound is a valuable research tool for investigating the role of TOPK in cancer. The protocols and data presented here provide a foundation for studying its anti-cancer effects in a variety of cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for OTS514 Hydrochloride Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers and is associated with poor patient prognosis.[1][4] Inhibition of TOPK by OTS514 leads to defects in cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of OTS514 and its derivatives, highlighting its potential as a therapeutic agent for cancers such as multiple myeloma, lung cancer, and ovarian cancer.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the administration of OTS514 hydrochloride in mouse xenograft models, based on findings from multiple preclinical studies.
Mechanism of Action
OTS514 exerts its anti-cancer effects by targeting the TOPK signaling pathway. As a potent TOPK inhibitor with an IC50 of 2.6 nM, it disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.[2][4][7] Key pathways affected include the AKT, p38 MAPK, and NF-κB signaling pathways.[1][6] Furthermore, TOPK inhibition by OTS514 leads to a reduction in the phosphorylation of FOXM1, a key transcription factor involved in cell cycle progression.[3][6] This multi-faceted disruption of critical signaling pathways culminates in cell cycle arrest and apoptosis.[1][4]
Data Presentation: In Vivo Efficacy of OTS514 and its Derivatives
The following tables summarize the quantitative data from various preclinical studies involving OTS514 and its derivative OTS964 (a dimethylated form for oral administration) in mouse xenograft models.
| Compound | Cancer Model | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Tumor Growth Inhibition (TGI) | Reference |
| OTS964 | Multiple Myeloma | H929 | NSG | 50 mg/kg | Oral Gavage | 5 times/week | Dose-dependent | [6] |
| OTS964 | Multiple Myeloma | H929 | NSG | 100 mg/kg | Oral Gavage | 5 times/week | 48% - 81% | [1][4][6] |
| OTS514 | Lung Cancer | A549 | BALB/c-nu/nu | 1 mg/kg | Intravenous | Once daily for 2 weeks | 5.7% | [2] |
| OTS514 | Lung Cancer | A549 | BALB/c-nu/nu | 2.5 mg/kg | Intravenous | Once daily for 2 weeks | 43.3% | [2] |
| OTS514 | Lung Cancer | A549 | BALB/c-nu/nu | 5 mg/kg | Intravenous | Once daily for 2 weeks | 65.3% | [2] |
| OTS514 | Ovarian Cancer | ES-2 | BALB/c-nu/nu | Not specified | Oral Gavage | Not specified | Significantly elongated overall survival | [7] |
| OTS514 | Multiple Myeloma | KMS-11 | Not specified | 10 mg/kg | Intraperitoneal | Every 2 days | Significantly suppressed tumor growth | [9] |
Note: OTS964 is a dimethylated derivative of OTS514, optimized for oral administration.[6]
Experimental Protocols
A generalized workflow for conducting a mouse xenograft study with OTS514 is presented below. This should be adapted based on the specific cancer model and experimental goals.
Materials and Reagents
-
This compound (or OTS964 for oral administration)
-
Vehicle control (e.g., saline, DMSO, PEG300, Tween 80)[10]
-
Cancer cell line of interest (e.g., H929, A549, ES-2, KMS-11)[2][6][9]
-
Cell culture medium and supplements
-
Matrigel (optional, for subcutaneous injection)[11]
-
Sterile syringes and needles
-
Gavage needles (for oral administration)
-
Calipers for tumor measurement
-
Anesthetic agent
Cell Culture and Preparation
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 or 2 x 10^6 cells per injection).[6]
Tumor Implantation
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
For subcutaneous xenografts, inject the cell suspension into the flank of the mouse.[11]
-
For orthotopic models, implant the cells into the relevant organ.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
Drug Preparation and Administration
-
Prepare this compound or OTS964 in the appropriate vehicle. A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[10]
-
Randomize the mice into treatment and control groups (typically 5-10 mice per group).[11]
-
Administer the drug and vehicle according to the planned schedule (e.g., daily, 5 times a week, or every 2 days).[2][6][9]
-
The route of administration will depend on the compound and experimental design (intravenous, intraperitoneal, or oral gavage).[2][6][9]
Monitoring and Efficacy Evaluation
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).[11]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.[6][9]
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
Data Analysis
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pharmacodynamic effects.[9]
Conclusion
This compound and its derivatives have demonstrated significant anti-tumor activity in a range of preclinical mouse xenograft models. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies to further evaluate the therapeutic potential of this promising TOPK inhibitor. Careful consideration of the experimental design, including the choice of cancer model, drug formulation, and administration schedule, is critical for obtaining robust and reproducible results.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of OTS514 Hydrochloride for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of OTS514 hydrochloride for in vivo studies. OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a promising target in oncology due to its overexpression in various human cancers and its role in tumorigenesis.[1][2] This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams of signaling pathways and experimental workflows to aid in the design and execution of pre-clinical research.
Quantitative Data Summary
The effective dosage of OTS514 and its derivatives can vary depending on the cancer model, administration route, and formulation. The following tables summarize the reported in vivo efficacy and in vitro potency of OTS514 and its orally administered derivative, OTS964.
Table 1: In Vivo Efficacy of OTS514 and its Derivative (OTS964)
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| OTS514 | Lung Cancer (A549 Xenograft) | BALB/cSLC-nu/nu mice | 1, 2.5, and 5 mg/kg, IV, once a day for 2 weeks | Dose-dependent tumor growth inhibition (TGI) of 5.7%, 43.3%, and 65.3% respectively, with no body weight loss. | [3][4] |
| OTS514 | Lung Cancer (LU-99 Xenograft) | Mice | 5 mg/kg, IV, once a day for 2 weeks | TGI of 104% with no body weight loss, but significant reduction in white blood cells. | [3] |
| OTS514 | Ovarian Cancer (ES-2 Xenograft) | Mice | Oral administration (dosage not specified) | Significantly elongated overall survival compared to vehicle control. | [5] |
| OTS514 | Oral Squamous Cell Carcinoma (HSC-2 Xenograft) | Immunodeficient mice | Administration readily suppressed tumor growth. | OTS514 suppressed tumor growth. | [6] |
| OTS964 | Multiple Myeloma (H929 Xenograft) | NSG mice | 50 and 100 mg/kg, oral gavage, 5 times per week | Dose-dependent tumor growth inhibition of up to 81% at the highest dose. Well tolerated. | [7][8] |
| OTS964 | Lung Cancer (LU-99 Xenograft) | Mice | Intravenous (liposomal) or oral administration | Both routes led to complete tumor regression in the majority of mice. The liposomal formulation had fewer side effects. | [2] |
Note: OTS964 is a dimethylated derivative of OTS514, designed for oral administration.[7]
Table 2: In Vitro Potency of OTS514
| Parameter | Cell Lines/Conditions | Value | Reference |
| TOPK Kinase Inhibition (IC50) | Cell-free assay | 2.6 nM | [3][5] |
| Cell Viability (IC50) | Kidney cancer cell lines (VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O) | 19.9 - 44.1 nM | [5] |
| Cell Viability (IC50) | Ovarian cancer cell lines | 3.0 - 46 nM | [5] |
| Cell Viability (IC50) | Small cell lung cancer cell lines | 0.4 - 42.6 nM | [9] |
| Cell Viability (IC50) | TOPK-positive cancer cell lines | 1.5 - 14 nM | [3] |
| Cell Viability (IC50) | HT29 (low TOPK expression) | 170 nM | [3] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[9]
-
Cancer cell line of interest (e.g., A549, H929)
-
Immunocompromised mice (e.g., BALB/c nude, NSG)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS or media), with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration. Sonication may be required to aid dissolution.[9]
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intravenous injection, oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study to assess toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blot).
-
Toxicity Assessment
Given the potential for hematopoietic toxicity with OTS514, careful monitoring is crucial.
Procedure:
-
Blood Collection:
-
Collect blood samples from mice at baseline and at specified time points during and after treatment.
-
Perform complete blood counts (CBCs) to analyze red blood cells, white blood cells, and platelets.
-
-
Clinical Observations:
-
Regularly observe mice for any signs of distress, including changes in behavior, appetite, or appearance.
-
Record body weight at each measurement time point.
-
Signaling Pathways and Workflows
OTS514 Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn disrupts multiple downstream pro-survival signaling pathways.[7][8]
Caption: OTS514 inhibits TOPK, leading to the disruption of multiple oncogenic pathways.
In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of OTS514.
Caption: A generalized workflow for conducting an in vivo efficacy study of OTS514.
Conclusion
This compound is a promising anti-cancer agent with potent activity against a variety of tumor types. The optimal in vivo dosage is dependent on the tumor model and administration route, with intravenous doses typically in the range of 1-5 mg/kg and oral doses of the derivative OTS964 ranging from 50-100 mg/kg. Careful monitoring for hematopoietic toxicity is essential. The provided protocols and diagrams serve as a starting point for the development of detailed, model-specific studies to further evaluate the therapeutic potential of OTS514.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 3. OTS-514,OTS514|TOPK inhibitor|DC Chemicals [dcchemicals.com]
- 4. This compound | 凋亡诱导剂 | MCE [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of OTS514 Hydrochloride Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine-threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[3] OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting key oncogenic signaling pathways.[1][3][4] This document provides a detailed protocol for the preparation of OTS514 hydrochloride stock solutions for use in in vitro cell culture experiments.
Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting the kinase activity of TOPK with a reported IC50 of 2.6 nM.[1] Inhibition of TOPK by OTS514 leads to the downstream suppression of several critical signaling pathways involved in cell proliferation and survival, including the FOXM1, AKT, p38 MAPK, and NF-κB pathways.[3][5] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[6]
Caption: OTS514 inhibits TOPK, leading to the suppression of multiple downstream pro-survival signaling pathways.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the table below. It is crucial to use fresh, high-quality solvents to ensure maximum solubility.
| Property | Value | Reference(s) |
| Synonyms | OTS-514, OTS514 HCl | [2][7] |
| Molecular Weight | 400.92 g/mol | [1][2] |
| Appearance | Solid powder | [2][7] |
| Purity | >98% | [2] |
| Solubility in DMSO | 80 mg/mL (199.54 mM) to 90 mg/mL (246.94 mM). Use of fresh DMSO is recommended as moisture can reduce solubility. Sonication may help. | [1][8] |
| Solubility in Water | 80 mg/mL | [1] |
| Solubility in Ethanol | 5 mg/mL | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile pipettes and tips
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium appropriate for the cell line being used
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for subsequent dilutions.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: Determine the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 400.92 g/mol = 4.0092 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1] Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[1][2]
Caption: Workflow for the preparation and storage of this compound stock solution.
Preparation of Working Solutions for Cell Culture
It is crucial to dilute the high-concentration DMSO stock solution into cell culture medium for treating cells. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9][10]
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low nanomolar working concentrations, it is advisable to perform serial dilutions. For example, to prepare a 10 µM intermediate solution, dilute the 10 mM stock 1:1000 in sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution directly to the cell culture medium to achieve the desired final concentration for your experiment. For instance, to achieve a final concentration of 20 nM in 10 mL of medium, add 2 µL of the 100 µM intermediate solution.
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the cells treated with OTS514.
In Vitro Activity and Typical Working Concentrations
OTS514 has shown potent growth inhibitory effects across a range of cancer cell lines. The IC50 values typically fall within the low nanomolar range.
| Cell Line Type | IC50 Range (nM) | Typical Working Concentrations (nM) | Reference(s) |
| Kidney Cancer | 19.9 - 44.1 | 20 - 40 | [1] |
| Ovarian Cancer | 3.0 - 46.0 | Not specified | [1] |
| Small Cell Lung Cancer | 0.4 - 42.6 | Not specified | [2][7][8] |
| Multiple Myeloma | 11.6 - 29.4 | 10 - 100 | [3][6] |
Safety Precautions
This compound is for research use only and should not be used in humans or for veterinary purposes.[2][11] Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[11] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Western Blot Analysis of TOPK Inhibition by OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibition of T-LAK cell-originated protein kinase (TOPK) by the potent small molecule inhibitor, OTS514 hydrochloride. This document outlines the relevant signaling pathways, detailed experimental protocols, and expected outcomes, facilitating the assessment of OTS514's efficacy and mechanism of action in cancer cell lines.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is overexpressed in a variety of human cancers and is correlated with poor prognosis.[1][2][3] TOPK plays a critical role in mitosis, cell proliferation, and the maintenance of cancer stem cells.[4] this compound is a highly potent and selective inhibitor of TOPK, with an IC50 value of 2.6 nM.[5][6] It has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis.[4][6] Western blotting is a fundamental technique to elucidate the molecular mechanisms underlying OTS514's effects by examining the expression and phosphorylation status of TOPK and its downstream targets.
Signaling Pathways and Mechanism of Action
OTS514 exerts its therapeutic effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. Key pathways affected include the AKT, p38 MAPK, and NF-κB signaling cascades.[4] Inhibition of TOPK by OTS514 leads to a reduction in the phosphorylation of downstream effectors and can induce the expression of cell cycle inhibitors.[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Growth Inhibitory Effects of this compound
| Cell Line Type | Example Cell Lines | IC50 Range (nM) | Reference |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | [5] |
| Ovarian Cancer | ES-2 | 3.0 - 46 | [5] |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [7] |
| Myeloma | H929, U266, MM1.S, 8226, KMS11 | Not specified (effective at nanomolar concentrations) | [4][8] |
Table 2: Observed Effects on Protein Expression and Phosphorylation Following OTS514 Treatment
| Target Protein | Observed Effect | Cell Lines | OTS514 Concentration | Treatment Duration | Reference |
| p-FOXM1 | Reduced | H929, U266, MM1.S, 8226, KMS11 | 15 nM | 24 h | [4] |
| Total FOXM1 | Reduced | H929, U266, MM1.S, 8226, KMS11 | 15 nM | 24 h | [4] |
| p-IκBα | Reduced | U266, MM1.S, 8226, KMS11 | 15 nM | 24 h | [4] |
| Total IκBα | Reduced | H929 | 15 nM | 24 h | [4] |
| p-p38 MAPK | Reduced | H929, U266, MM1.S, 8226, KMS11 | 15 nM | 24 h | [4] |
| p-AKT | Reduced | H929, MM1.S | 15 nM | 24 h | [4] |
| PARP Cleavage | Increased | MM1.S, U266 | 100 nM | 4-24 h | [9] |
| Total TOPK | Reduced | MM1.S, U266 | Dose-dependent | 24 h | [9] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the inhibition of TOPK by OTS514.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., human myeloma cell lines H929, U266, MM1.S) in appropriate culture dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
OTS514 Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 20 nM, 40 nM, 100 nM).[5][9] Include a vehicle control (DMSO) at the same final concentration as the highest OTS514 treatment.
-
Incubation: Replace the culture medium with the OTS514-containing medium or vehicle control and incubate for the desired time period (e.g., 24 or 48 hours).[5][9]
Cell Lysis and Protein Extraction
-
Washing: Place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.
SDS-PAGE
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). Include a pre-stained protein ladder in one lane.
-
Electrophoresis: Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it in methanol (B129727) for 1-2 minutes, then rinse with distilled water and soak in transfer buffer. For nitrocellulose membranes, soak directly in transfer buffer.
-
Transfer Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Transfer: Perform the protein transfer according to the manufacturer's protocol (e.g., wet or semi-dry transfer).
Blocking
-
Blocking: After transfer, rinse the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubation: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]
Primary Antibody Incubation
-
Antibody Dilution: Dilute the primary antibodies against the target proteins (e.g., anti-TOPK, anti-phospho-p38, anti-total p38, anti-GAPDH) in blocking buffer at the manufacturer's recommended dilution.
-
Incubation: Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
Secondary Antibody Incubation
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Antibody Dilution: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubation: Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]
Detection
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
ECL Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent for the time specified by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Interpretation: Compare the normalized band intensities between the vehicle-treated control and the OTS514-treated samples to determine the effect of the inhibitor on protein expression and phosphorylation.
Mandatory Visualization
Conclusion
This document provides a framework for investigating the inhibitory effects of this compound on TOPK using Western blot analysis. The detailed protocols and summary of expected outcomes will aid researchers in designing and executing experiments to further characterize the therapeutic potential of this promising anti-cancer agent. Adherence to these guidelines will ensure the generation of robust and reproducible data, contributing to a deeper understanding of TOPK-targeted cancer therapy.
References
- 1. PBK/TOPK Antibody | Cell Signaling Technology [cellsignal.com]
- 2. escholarship.org [escholarship.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the quantitative analysis of apoptosis in cancer cells following treatment with OTS514 hydrochloride, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor.[1][2][3] The described methodology utilizes the well-established Annexin V and Propidium Iodide (PI) dual-staining assay coupled with flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. Included are detailed experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the implicated signaling pathway to facilitate robust and reproducible apoptosis assessment in the context of novel anti-cancer drug development.
Introduction
This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase overexpressed in various human cancers and associated with poor prognosis.[1][4] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.[1][3] Accurate and reliable quantification of apoptosis is crucial for evaluating the efficacy of such therapeutic agents. Flow cytometry, in conjunction with Annexin V and PI staining, offers a sensitive and high-throughput method for this purpose.[5]
Annexin V is a cellular protein that exhibits a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[5] This dual-staining approach allows for the clear distinction between different cell populations.
Signaling Pathway of OTS514-Induced Apoptosis
OTS514 exerts its pro-apoptotic effects by inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. The binding of OTS514 to TOPK can lead to the downregulation of key transcription factors such as FOXM1 and interfere with pro-survival signaling cascades including the AKT and p38 MAPK pathways.[6] Furthermore, OTS514-induced apoptosis can be mediated by the p53 tumor suppressor pathway. The culmination of these events is the activation of the apoptotic cascade, leading to programmed cell death.
Caption: this compound inhibits TOPK, leading to the modulation of downstream signaling pathways and ultimately inducing apoptosis.
Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for treating cells with this compound and subsequent analysis of apoptosis using Annexin V and PI staining.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to express TOPK)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: A streamlined workflow for the assessment of apoptosis following OTS514 treatment using flow cytometry.
Procedure
1. Cell Seeding and Treatment:
1.1. Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting. 1.2. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). 1.4. On the day of treatment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. 1.5. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. 1.6. Include the following controls:
- Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
- Untreated Control: Cells cultured in fresh medium without any treatment.
- Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine). 1.7. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining:
2.1. For adherent cells:
- Carefully collect the culture supernatant (which may contain floating apoptotic cells) into a fresh tube.
- Wash the adherent cells once with PBS.
- Detach the cells using a gentle method such as trypsinization.
- Combine the detached cells with the previously collected supernatant. 2.2. For suspension cells:
- Collect the cells directly from the culture vessel. 2.3. Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. 2.4. Discard the supernatant and wash the cell pellet once with cold PBS. 2.5. Centrifuge again and discard the supernatant. 2.6. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. 2.7. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 2.8. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a fresh microcentrifuge tube. 2.9. Add 5 µL of Annexin V-FITC to the cell suspension. 2.10. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 2.11. Add 400 µL of 1X Annexin V Binding Buffer to the tube. 2.12. Add 5 µL of PI staining solution immediately before flow cytometric analysis. Do not wash the cells after adding PI.
3. Flow Cytometry Analysis:
3.1. Analyze the samples on a flow cytometer as soon as possible after staining (preferably within 1 hour). 3.2. Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) control samples to establish appropriate compensation and gating settings. 3.3. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). 3.4. Analyze the data using appropriate software. Create a dot plot of PI (or 7-AAD) versus Annexin V-FITC fluorescence. 3.5. Define the quadrants to quantify the percentage of cells in each population:
- Lower-Left Quadrant (Annexin V- / PI-): Viable cells
- Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membrane integrity due to handling)
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a clear and structured table. This allows for easy comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells after this compound Treatment
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) | Total Apoptotic Cells (%) (Mean ± SD) |
| Untreated Control | 0 | 48 | ||||
| Vehicle Control (DMSO) | 0 | 48 | ||||
| This compound | 10 | 48 | ||||
| This compound | 50 | 48 | ||||
| This compound | 100 | 48 | ||||
| Positive Control | Varies | 48 |
Data should be presented as the mean ± standard deviation from at least three independent experiments. The "Total Apoptotic Cells" is the sum of the "Early Apoptotic Cells" and "Late Apoptotic/Necrotic Cells".
Troubleshooting
-
High background staining in the negative control: This could be due to excessive cell manipulation, prolonged incubation times, or inappropriate reagent concentrations. Ensure gentle handling of cells and optimize incubation times and reagent dilutions.
-
Low signal for Annexin V: This may indicate that the chosen time point or drug concentration is not optimal for inducing apoptosis. Consider performing a time-course and dose-response experiment.
-
High percentage of necrotic cells in all samples: This could be a result of harsh cell detachment methods or cell death due to factors other than apoptosis. Use a gentler detachment method and ensure healthy cell culture conditions.
By following this detailed protocol and utilizing the provided data presentation and visualization tools, researchers can effectively and reproducibly assess the apoptotic effects of this compound, contributing to a deeper understanding of its anti-cancer properties.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. images.novusbio.com [images.novusbio.com]
- 4. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
OTS514 hydrochloride solubility and stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Product Overview
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 2.6 nM in cell-free assays[1][2][3]. As a serine-threonine kinase highly expressed in various tumors but low in normal tissues, TOPK is a promising molecular target for anticancer therapeutics[4][5]. OTS514 has demonstrated significant growth-suppressive effects in numerous cancer cell lines, including small cell lung cancer, kidney cancer, and ovarian cancer, by inducing cell cycle arrest and apoptosis[2][6][7]. Its mechanism involves the suppression of downstream signaling pathways, including those mediated by FOXM1, AKT, p38 MAPK, and NF-κB[4][6].
These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), offering protocols for solution preparation and assessment to ensure data integrity and reproducibility in research settings.
Data Presentation: Solubility and Stability
Quantitative data from various suppliers regarding the solubility and stability of this compound in DMSO are summarized below. Researchers should note that solubility can be affected by factors such as the purity of the compound, the use of fresh versus moisture-absorbed DMSO, and sonication[2][6].
Table 1: Solubility of this compound in DMSO
| Solubility (mg/mL) | Molar Concentration (mM) | Source / Notes |
| 90 mg/mL | 246.94 mM | TargetMol. Sonication is recommended[6]. |
| 80 mg/mL | 199.54 mM | Selleck Chemicals. Recommends using fresh DMSO as moisture can reduce solubility[2]. |
| ~30 mg/mL | ~82.3 mM | Cayman Chemical. Refers to the free base form of OTS514[8]. |
| 10 mM | 4.01 mg/mL | MOLNOVA[1]. |
Molecular Weight of this compound: 400.92 g/mol [1][2].
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source / Notes |
| Powder | -20°C | 3 years | TargetMol, Selleck Chemicals[2][6]. |
| In DMSO | -80°C | 1 year | TargetMol, Selleck Chemicals[2][6]. |
| In DMSO | -80°C | 6 months | DC Chemicals[3]. |
| In DMSO | -20°C | 1 month | Selleck Chemicals[2]. |
| In DMSO | 4°C | 2 weeks | DC Chemicals[3]. |
Note: For optimal stability, it is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C[2][3][9].
Signaling Pathway and Experimental Workflow
OTS514 Mechanism of Action
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn disrupts multiple downstream pro-survival signaling pathways. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: OTS514 inhibits TOPK, disrupting downstream pathways to induce apoptosis.
Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the long-term stability of an this compound stock solution in DMSO.
Caption: Workflow for assessing the stability of OTS514 in DMSO over time.
Experimental Protocols
The following protocols are generalized methods for determining the solubility and stability of a compound like this compound in DMSO. They should be adapted as needed for specific experimental contexts.
Protocol 1: Kinetic Solubility Assessment in DMSO
This protocol provides a method to determine the kinetic solubility of OTS514 HCl in DMSO using a concentration gradient and visual or analytical assessment.
Materials and Equipment:
-
This compound (powder)
-
Anhydrous DMSO (high purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath sonicator
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification (optional, for higher accuracy)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of OTS514 HCl powder (e.g., 10 mg).
-
Add a calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 100 mg/mL, which is above the highest reported solubility to ensure a saturated starting point).
-
Vortex the vial vigorously for 2-3 minutes[9].
-
-
Equilibration:
-
If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes[6][9].
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for at least 24 hours to ensure the solution reaches equilibrium[10][11]. A visible solid pellet should remain, indicating saturation.
-
-
Separation of Soluble Fraction:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid[10].
-
Carefully collect the supernatant without disturbing the pellet.
-
For enhanced accuracy, filter the supernatant through a 0.22 µm DMSO-compatible syringe filter to remove any micro-particulates[10].
-
-
Quantification:
-
Method A (Serial Dilution): If an analytical instrument is not available, perform serial dilutions of the clear supernatant with DMSO. Note the concentration at which no precipitation is observed after a set incubation period. This provides an estimated solubility range.
-
Method B (HPLC/LC-MS - Recommended): Prepare a standard curve of OTS514 HCl in DMSO with known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample by HPLC or LC-MS to determine its precise concentration. Calculate the original solubility in the undiluted supernatant[10].
-
Protocol 2: Long-Term Stability Assessment in DMSO
This protocol outlines a method to evaluate the degradation of OTS514 HCl in DMSO under various storage conditions over time using LC-MS.
Materials and Equipment:
-
This compound (powder)
-
Anhydrous DMSO (high purity)
-
Sterile, single-use cryovials (polypropylene or glass)[12]
-
Vortex mixer and sonicator
-
Calibrated storage units (-80°C, -20°C, 4°C, and room temperature)
-
LC-MS system with a validated analytical method
Procedure:
-
Stock Solution Preparation:
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze an aliquot of the stock solution by LC-MS.
-
Record the initial purity (as a percentage of the main peak area) and the precise concentration. This serves as the baseline (T=0) reference[10].
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple, tightly sealed cryovials to prevent evaporation and moisture absorption[9]. Use a sufficient number of vials for all planned time points and storage conditions.
-
Distribute the aliquots across the different storage conditions: -80°C, -20°C, 4°C, and room temperature (protected from light)[10].
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2 weeks, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition[3][10].
-
Allow the vials to equilibrate completely to room temperature before opening to prevent water condensation.
-
Analyze each sample using the same LC-MS method established for the T=0 analysis.
-
-
Data Analysis:
-
Calculate the percentage of OTS514 HCl remaining at each time point by comparing the peak area to the T=0 peak area[10].
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products. Analyze the mass spectrometry data to identify these potential degradants[10].
-
Plot the percentage of remaining compound versus time for each storage condition to determine the stability profile and establish a recommended shelf-life for the DMSO stock solution.
-
References
- 1. This compound | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|2319647-76-0|COA [dcchemicals.com]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 7. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation of OTS514 Hydrochloride for In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and is associated with tumor proliferation and poor patient prognosis.[3][4] OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis.[1][3] However, in vivo studies have also indicated potential for hematopoietic toxicity, highlighting the need for targeted delivery strategies to improve its therapeutic index.[1]
Liposomal drug delivery offers a promising approach to enhance the therapeutic efficacy of OTS514 while potentially mitigating systemic toxicity.[5][6][7] Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic drug molecules.[7][8] This delivery system can improve drug solubility, stability, and circulation time, and can be engineered for targeted delivery to tumor tissues.[5][9] These application notes provide a detailed protocol for the preparation, characterization, and in vivo administration of a liposomal formulation of OTS514 hydrochloride.
Mechanism of Action and Signaling Pathway
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which leads to the disruption of several downstream signaling pathways crucial for cancer cell survival and proliferation.[4] Inhibition of TOPK by OTS514 has been shown to suppress the proliferation of cancer cells by downregulating the expression of E2F target genes and inducing apoptosis through the p53 signaling pathway.[10] Furthermore, OTS514 treatment disrupts pro-survival kinase cascades including the AKT, p38 MAPK, and NF-κB signaling pathways.[4][11]
Caption: OTS514 inhibits TOPK, leading to apoptosis and cell cycle arrest.
Data Presentation
In Vitro Efficacy of OTS514
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [1] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [1] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [1] |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 | [1] |
| Multiple Myeloma Lines | Multiple Myeloma | Not specified | [3][4] |
| HSC-2, HSC-3, SAS, OSC-19 | Oral Squamous Carcinoma | Not specified | [10] |
In Vivo Efficacy of OTS514 (Oral Administration)
| Animal Model | Cancer Type | Administration Route | Outcome | Reference |
| Mouse Xenograft (Human Lung Cancer) | Lung Cancer | Oral | Demonstrated in vivo efficacy, but caused severe hematopoietic toxicity. | [1] |
| ES-2 Abdominal Dissemination Xenograft | Ovarian Cancer | Oral | Significantly elongated overall survival compared to vehicle control. | [1] |
| HSC-2 Derived Tumor Xenograft | Oral Squamous Carcinoma | Not specified | Suppressed tumor growth in immunodeficient mice. | [10] |
| Aggressive Mouse Xenograft | Multiple Myeloma | Oral (OTS964) | Reduced tumor size by 48%-81% compared to control. | [11] |
Experimental Protocols
Preparation of Liposomal this compound
This protocol describes the preparation of a PEGylated liposomal formulation of this compound using the thin-film hydration method.[5][9]
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Methanol
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized, starting with a ratio of 1:10 (w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 60-65°C) to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask in a water bath at 60-65°C for 1-2 hours. The volume of PBS should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder pre-heated to 60-65°C.
-
Extrude the liposomes sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm). Perform 10-20 passes through the final membrane to ensure a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated this compound from the liposome (B1194612) suspension using a suitable method such as dialysis against sterile PBS or size exclusion chromatography.
-
Characterization of Liposomal OTS514
Parameters and Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Purpose: To determine the average size and size distribution of the liposomes. A PDI value below 0.2 is generally considered acceptable.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Purpose: To measure the surface charge of the liposomes, which influences their stability and interaction with biological systems.
-
-
Encapsulation Efficiency (%EE):
-
Method:
-
Separate the liposomes from the unencapsulated drug (as described in the purification step).
-
Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).
-
Quantify the amount of encapsulated OTS514 using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
-
In Vivo Administration of Liposomal OTS514
Animal Model:
-
Use an appropriate tumor xenograft model (e.g., human cancer cell lines implanted in immunodeficient mice).
Procedure:
-
Animal Grouping:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle control, Free OTS514, Liposomal OTS514).
-
-
Dosing Preparation:
-
Dilute the liposomal OTS514 formulation and free OTS514 to the desired final concentration in sterile saline or PBS.
-
-
Administration:
-
The preferred route for liposomal formulations is intravenous (IV) injection.
-
Warm the mouse tail to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Slowly inject the prepared dose (typically 100-200 µL) into a lateral tail vein using a 27-30 gauge needle.
-
Apply gentle pressure to the injection site after withdrawing the needle.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight twice weekly as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint:
-
The primary endpoint is typically tumor growth inhibition or survival.
-
Euthanize animals when they meet predefined humane endpoints (e.g., tumor size exceeding a certain limit, significant weight loss, or signs of suffering).
-
Experimental Workflow
Caption: Workflow for in vivo testing of liposomal OTS514.
Conclusion
The development of a liposomal formulation for this compound presents a strategic approach to enhance its therapeutic potential for cancer treatment. By improving its pharmacokinetic profile and enabling more targeted delivery, liposomal encapsulation may help to mitigate the systemic toxicities observed with free OTS514, thereby widening its therapeutic window. The protocols and data presented herein provide a comprehensive guide for researchers to formulate, characterize, and evaluate liposomal OTS514 in preclinical settings. Further optimization of the liposomal formulation, including the incorporation of specific targeting ligands, could further enhance its efficacy and specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intravascular Administration of Liposomes - Creative Biolabs [creative-biolabs.com]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Efficacy of OTS514 Hydrochloride Using Cell Viability Assays
Introduction
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers, including but not limited to, kidney, ovarian, small cell lung, and oral squamous cell carcinomas. Its overexpression is often correlated with poor prognosis. TOPK plays a crucial role in mitosis, cell cycle progression, and the regulation of key signaling pathways involved in cell proliferation and survival. OTS514 has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells with high TOPK expression, making it a promising candidate for targeted cancer therapy.
Mechanism of Action
OTS514 exerts its cytotoxic effects by directly inhibiting the kinase activity of TOPK. This inhibition disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. Key pathways affected by OTS514 include:
-
Downregulation of E2F Target Genes: TOPK is involved in the regulation of the E2F family of transcription factors, which are essential for the expression of genes required for DNA replication and cell cycle progression. Inhibition of TOPK by OTS514 leads to the suppression of E2F target genes, resulting in cell cycle arrest.
-
Modulation of the p53 Signaling Pathway: OTS514 has been shown to mediate its apoptotic effects through the p53 signaling pathway.[1] The tumor suppressor p53 plays a critical role in inducing apoptosis in response to cellular stress.
-
Disruption of Pro-Survival Signaling: OTS514 treatment has been observed to disrupt several pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways.[2] These pathways are frequently dysregulated in cancer and contribute to uncontrolled cell growth and resistance to apoptosis.
-
Suppression of FOXM1 Activity: Forkhead box protein M1 (FOXM1) is a key transcription factor involved in cell cycle progression and is often overexpressed in cancer. OTS514 has been shown to suppress the activity of FOXM1, further contributing to its anti-proliferative effects.[2]
Applications
Cell viability assays are fundamental tools for assessing the efficacy of anti-cancer compounds like this compound. These assays provide quantitative data on the dose-dependent effects of the inhibitor on cancer cell lines. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), are crucial for:
-
Determining the potency of OTS514 in various cancer cell lines.
-
Screening for sensitive and resistant cancer cell types.
-
Investigating the mechanism of action of OTS514.
-
Preclinical evaluation of OTS514 as a potential therapeutic agent.
This document provides detailed protocols for commonly used cell viability assays to test the efficacy of this compound.
Experimental Protocols
A variety of cell viability assays can be employed to determine the efficacy of this compound. The choice of assay may depend on the specific research question, cell type, and available equipment. Below are detailed protocols for the MTT assay, a widely used colorimetric assay, and brief descriptions of alternative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical starting concentration range is 0.1 nM to 10 µM.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest OTS514 concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank: Wells containing culture medium only (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared OTS514 dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each OTS514 concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the OTS514 concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of OTS514 that inhibits cell viability by 50%.
-
Alternative Cell Viability Assays
Other assays can also be used to assess the efficacy of OTS514, each with its own advantages.
-
MTS/XTT Assays: These are similar to the MTT assay but use water-soluble tetrazolium salts, which are reduced to a soluble formazan product. This eliminates the need for a solubilization step, simplifying the protocol.
-
Resazurin (B115843) (AlamarBlue) Reduction Assay: This is a fluorometric assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. This assay is highly sensitive and non-toxic to cells, allowing for continuous monitoring.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active cells. These assays are rapid and highly sensitive.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | Not Specified | [3] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | Not Specified | [3] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | Not Specified | [3] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | Not Specified | [3] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | Not Specified | [3] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 3.0 - 46 | Not Specified | [3] |
| Human Myeloma Cell Lines | Multiple Myeloma | 11.6 - 29.4 | MTT | [2] |
| HSC-2 | Oral Squamous Cell Carcinoma | Dose-dependent decrease | Not Specified | [1] |
| HSC-3 | Oral Squamous Cell Carcinoma | Dose-dependent decrease | Not Specified | [1] |
| SAS | Oral Squamous Cell Carcinoma | Dose-dependent decrease | Not Specified | [1] |
| OSC-19 | Oral Squamous Cell Carcinoma | Dose-dependent decrease | Not Specified | [1] |
Mandatory Visualization
Caption: Workflow for assessing cell viability after OTS514 treatment.
Caption: Simplified signaling pathway of OTS514 action.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis. By inhibiting TOPK, OTS514 disrupts cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These characteristics make OTS514 a promising candidate for cancer therapy. Understanding the pharmacokinetic (PK) profile of this compound in relevant animal models is crucial for its preclinical and clinical development. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in common laboratory animal models.
Mechanism of Action of OTS514
OTS514 exerts its anti-cancer effects by targeting the TOPK signaling pathway. TOPK is involved in multiple cellular processes crucial for tumor progression, including mitosis, cell cycle regulation, and inflammatory responses. Inhibition of TOPK by OTS514 leads to the disruption of these pathways, ultimately resulting in the death of cancer cells.
Figure 1: Simplified signaling pathway of OTS514 action.
Data Presentation: Pharmacokinetic Parameters of this compound
A thorough literature search did not yield publicly available quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in animal models. The following table is provided as a template for summarizing such data once it becomes available. For illustrative purposes, hypothetical data for a generic small molecule inhibitor in mice is presented.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Animal Model | Mouse (CD-1) | Mouse (CD-1) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng·h/mL) | 1200 | 1500 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace this with their own experimental data for this compound.
Experimental Protocols
The following are detailed protocols for key experiments in a typical pharmacokinetic study of this compound.
Experimental Workflow
Figure 2: Experimental workflow for a pharmacokinetic study.
Animal Models and Husbandry
-
Species: Common rodent models for pharmacokinetic studies include mice (e.g., CD-1, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard chow and water.
-
Health: Only healthy animals should be used for the study.
Formulation and Dosing of this compound
-
Formulation for Intravenous (IV) Administration:
-
Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Formulation for Oral (PO) Administration:
-
Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) in water.
-
Ensure the formulation is homogenous before each administration.
-
-
Dose Administration:
-
IV Injection: Administer the formulated this compound via the lateral tail vein.
-
Oral Gavage: Administer the formulated this compound directly into the stomach using a ball-tipped gavage needle.
-
Blood Sample Collection
-
Sampling Time Points: A typical sampling schedule for a pharmacokinetic study includes pre-dose (0 h) and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection Technique:
-
For serial blood sampling from the same animal, the saphenous vein or submandibular vein are common sites in mice and rats.
-
Collect approximately 50-100 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
For the final time point, a larger volume of blood can be collected via terminal cardiac puncture under anesthesia.
-
Plasma Processing and Storage
-
Immediately after collection, place the blood samples on ice.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of OTS514
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like OTS514 in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) containing an internal standard to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a specific and sensitive LC-MS/MS method for the detection and quantification of OTS514. This includes optimizing the chromatographic separation and mass spectrometric detection parameters.
-
Generate a calibration curve using standards of known OTS514 concentrations in the same biological matrix.
-
Analyze the study samples and determine the concentration of OTS514 by interpolating from the calibration curve.
-
Pharmacokinetic Data Analysis
-
Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (for oral administration).
-
Conclusion
These application notes and protocols provide a framework for conducting robust and reproducible pharmacokinetic studies of this compound in animal models. While specific quantitative data for OTS514 is not yet publicly available, the provided methodologies will enable researchers to generate this critical information. A thorough understanding of the pharmacokinetic properties of OTS514 is essential for its continued development as a potential anti-cancer therapeutic.
References
Application Notes and Protocols: Intravenous vs. Oral Gavage Administration of OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1][3] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[3][4] Preclinical studies have demonstrated the in vivo efficacy of OTS514 in mouse xenograft models.[5][6]
These application notes provide a comparative overview and detailed protocols for the intravenous (IV) and oral gavage administration of this compound in a research setting. While direct comparative pharmacokinetic data for both routes is not extensively available in the public domain, this document synthesizes existing information and provides generalized protocols to guide researchers in their study design.
Data Presentation
Table 1: In Vivo Administration of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral Gavage Administration | Reference |
| Animal Model | BALB/cSLC-nu/nu mice | BALB/cSLC-nu/nu mice | [5] |
| Dosages | 1, 2.5, and 5 mg/kg | 1, 2.5, and 5 mg/kg | [5] |
| Reported Efficacy | Not explicitly detailed | Significantly elongated overall survival in an ES-2 abdominal dissemination xenograft model. | [5] |
| Observed Toxicity | Hematopoietic toxicity (reduction of red and white blood cells, increase in platelets) has been reported with the free compound. | Hematopoietic toxicity has been reported. | [5] |
Note: A related TOPK inhibitor, OTS964, has been shown to be well-tolerated and effective in reducing tumor size when administered orally at 100 mg/kg, 5 days per week in an aggressive mouse xenograft model.[3]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound
This table presents a template for the type of data that should be collected in a head-to-head pharmacokinetic study. The values are for illustrative purposes only and are not based on published data for OTS514.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral Gavage Administration |
| Dose (mg/kg) | e.g., 2.5 | e.g., 5 |
| Cmax (ng/mL) | e.g., 1500 | e.g., 300 |
| Tmax (hours) | e.g., 0.25 | e.g., 2 |
| AUC (0-t) (ng*h/mL) | e.g., 3000 | e.g., 1200 |
| Bioavailability (%) | 100 (by definition) | Calculated: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100 |
| Half-life (t½) (hours) | e.g., 4 | e.g., 5 |
Signaling Pathway and Experimental Workflows
Signaling Pathway of OTS514 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Cell Cycle Changes with OTS514 Hydrochloride Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[2][4] Inhibition of TOPK by OTS514 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.[3][5]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).
These application notes provide a detailed protocol for utilizing flow cytometry to detect and quantify the changes in the cell cycle distribution of cancer cells upon treatment with this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the cell cycle distribution of human multiple myeloma cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in MM.1S Human Myeloma Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 45.8 | 42.5 | 11.7 | < 2.0 |
| 10 nM OTS514 | 68.2 | 15.3 | 16.5 | > 5.0 |
Table 2: Effect of this compound on Cell Cycle Distribution in U266 Human Myeloma Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 50.1 | 38.9 | 11.0 | < 2.0 |
| 10 nM OTS514 | 72.5 | 12.8 | 14.7 | > 8.0 |
Note: The data presented is representative of typical results observed in human myeloma cell lines treated with this compound for 24 hours. Actual results may vary depending on the cell line, experimental conditions, and data analysis methods.
Signaling Pathway
This compound exerts its effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways involved in cell cycle progression and survival.
Caption: OTS514 inhibits TOPK, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle changes induced by this compound using flow cytometry.
Experimental Workflow
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials
-
Cancer cell line of interest (e.g., MM.1S, U266)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol
-
Cell Seeding and Culture:
-
Culture the selected cancer cell line in the appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 6-well plates at a density that will allow for exponential growth during the treatment period (e.g., 0.5 x 10⁶ cells/well).
-
Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 20 nM, 40 nM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest OTS514 concentration.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of OTS514 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells: Transfer the cells directly from the well into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Fixation:
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this temperature for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Carefully decant the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for propidium iodide (e.g., excitation at 488 nm, emission detected with a >600 nm long-pass filter).
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate the single-cell population to exclude doublets and debris.
-
Generate a histogram of the DNA content (PI fluorescence intensity).
-
Use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptotic cells.
-
References
- 1. mdpi.com [mdpi.com]
- 2. PBK/TOPK Inhibitor Suppresses the Progression of Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Molecular Targeting for Next-Generation Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of TOPK Expression in Tumors Treated with OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the T-LAK cell-originated protein kinase (TOPK) in tumor tissues, particularly in the context of treatment with the TOPK inhibitor, OTS514 hydrochloride. This document includes detailed protocols, data presentation tables, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a critical role in mitosis and cell cycle progression.[1] Overexpression of TOPK is observed in a multitude of cancers and is often correlated with poor prognosis, tumor progression, and metastasis.[2][3] TOPK is involved in activating several key oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[2][4]
OTS514 is a potent and selective small-molecule inhibitor of TOPK, demonstrating significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells with high TOPK expression.[5] Immunohistochemistry is a vital tool for assessing the expression and localization of TOPK in tumor tissues, which can aid in patient stratification, monitoring treatment efficacy, and understanding the mechanism of action of TOPK inhibitors like OTS514.
Data Presentation
TOPK Protein Expression in Human Cancers
The following table summarizes the expression levels of TOPK in various human cancers as determined by immunohistochemistry from multiple studies. High TOPK expression is frequently associated with advanced tumor grade and stage.[6][7]
| Cancer Type | Number of Cases | Percentage of High TOPK Expression | Association with Clinicopathological Features |
| Glioma | 65 | Grade III: Significantly higher than Grade IIGrade IV: Significantly higher than Grade II | Positive correlation with tumor grade.[6] |
| Prostate Cancer | 71 | Strong association with advanced stages | High expression correlated with higher pathological grades.[2] |
| Cervical Cancer | 80 | Significantly higher than in high-grade intraepithelial neoplasia | Correlated with histological type, differentiation, lymph node metastasis, and TNM stage.[7] |
| Colon Cancer | Not Specified | High expression observed | Associated with both favorable and unfavorable prognoses in different studies, potentially linked to the tumor microenvironment.[3] |
In Vitro Efficacy of this compound
OTS514 has demonstrated potent growth-inhibitory effects across a range of cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| Kidney Cancer | ||
| VMRC-RCW | Kidney | 19.9 - 44.1 |
| Caki-1 | Kidney | 19.9 - 44.1 |
| Caki-2 | Kidney | 19.9 - 44.1 |
| 769-P | Kidney | 19.9 - 44.1 |
| 786-O | Kidney | 19.9 - 44.1 |
| Ovarian Cancer | ||
| ES-2 | Ovarian | 3.0 - 46 |
| SKOV3 | Ovarian | 3.0 - 46 |
| Multiple Myeloma | ||
| Various HMCLs | Multiple Myeloma | Nanomolar concentrations |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols
Protocol 1: Immunohistochemistry for TOPK in Paraffin-Embedded Tumor Tissues
This protocol provides a step-by-step guide for the immunohistochemical staining of TOPK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-TOPK/PBK polyclonal antibody
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse slides in 100% ethanol (2 x 10 minutes).
-
Immerse slides in 95% ethanol (1 x 5 minutes).
-
Immerse slides in 70% ethanol (1 x 5 minutes).
-
Rinse with running tap water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to optimized laboratory protocols (e.g., microwave at medium-high power for 10-15 minutes).
-
Allow slides to cool to room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TOPK antibody to its optimal concentration in antibody diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Staining:
TOPK expression is typically observed in the nucleus and/or cytoplasm.[7] The staining intensity can be scored (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells can be determined.
Protocol 2: Western Blot Analysis of TOPK and Downstream Effectors
This protocol is for assessing the effect of OTS514 on the protein levels and phosphorylation status of TOPK and its downstream signaling molecules in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TOPK, anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of OTS514 (and a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
TOPK Signaling Pathways
Caption: TOPK signaling pathways in cancer and the inhibitory action of OTS514.
Experimental Workflow for IHC Analysis of TOPK Expression
Caption: A streamlined workflow for the immunohistochemical analysis of TOPK expression.
Logical Relationship: OTS514 Mechanism of Action
Caption: The logical flow of OTS514's mechanism of action, from TOPK inhibition to tumor growth suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. TOPK is highly expressed in circulating tumor cells, enabling metastasis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBK/TOPK Is a Favorable Prognostic Biomarker Correlated with Antitumor Immunity in Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Expression of PBK/TOPK in cervical cancer and cervical intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating OTS514 Hydrochloride Hematopoietic Toxicity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematopoietic toxicity with OTS514 hydrochloride in mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant decreases in white blood cell (WBC) and red blood cell (RBC) counts, along with a marked increase in platelets, in mice treated with OTS514. Is this a known toxicity?
A1: Yes, this is a documented side effect of OTS514. Preclinical studies have shown that OTS514 can cause severe hematopoietic toxicity, characterized by leukopenia (low WBC count), anemia (low RBC count), and thrombocytosis (high platelet count).[1][2] This is an on-target effect related to the inhibition of T-LAK cell-originated protein kinase (TOPK), which plays a role in hematopoiesis.
Q2: Our study requires maintaining a therapeutic dose of OTS514, but the hematopoietic toxicity is limiting our experimental window. What are the potential strategies to mitigate these side effects?
A2: Several strategies can be explored to mitigate OTS514-induced hematopoietic toxicity. These include:
-
Liposomal Formulation: Encapsulating OTS514 in liposomes is a highly promising strategy. Studies with the structurally similar TOPK inhibitor OTS964 have demonstrated that a liposomal formulation can completely eliminate hematopoietic toxicity while maintaining anti-tumor efficacy.[1][2]
-
Co-administration with CDK4/6 Inhibitors: Transiently inducing hematopoietic stem cell (HSPC) quiescence with CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) can protect these cells from the cytotoxic effects of some cancer therapies. This approach has been shown to mitigate hematopoietic toxicity from other agents and could be a viable strategy for OTS514.
-
Support with Hematopoietic Growth Factors: Administration of granulocyte-colony stimulating factor (G-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) can help stimulate the production of neutrophils and other white blood cells, potentially counteracting the leukopenia induced by OTS514.[3][4]
Q3: We are interested in the liposomal formulation approach. Are there established protocols for encapsulating OTS514?
A3: While a specific, publicly available protocol for OTS514 liposomal encapsulation is not readily found, the successful mitigation of hematopoietic toxicity with liposomal OTS964 provides a strong rationale for this approach.[5][6] General protocols for liposome (B1194612) encapsulation of small molecule inhibitors are available and can be adapted for OTS514. The thin-film hydration method followed by extrusion is a common technique.
Q4: How should we monitor hematopoietic toxicity in our mouse models?
A4: Regular monitoring of hematological parameters is crucial. This should include:
-
Complete Blood Counts (CBCs): Perform CBCs at baseline and at regular intervals throughout the treatment period. Key parameters to monitor are WBCs (with differential), RBCs, hemoglobin, hematocrit, and platelet counts.
-
Timing of Blood Collection: Collect blood samples consistently at the same time points relative to drug administration to ensure comparable data.
-
Clinical Observations: Monitor mice for clinical signs of toxicity, such as weight loss, lethargy, and pale extremities, which can be indicative of severe anemia or other toxicities.
Q5: What is the expected time course for the onset and recovery from OTS514-induced hematopoietic toxicity?
A5: The exact time course can vary depending on the dose, administration schedule, and mouse strain. Based on data from other cytotoxic agents, the nadir (lowest point) for white blood cell counts is often observed within the first week of treatment, with recovery beginning shortly after. For OTS514, it has been noted that mice can spontaneously recover after the termination of treatment.[7] It is recommended to establish the specific time course in your experimental model through regular blood monitoring.
Data Presentation
Table 1: Summary of OTS964 (a close analog of OTS514) Administration and Hematopoietic Toxicity in a Mouse Xenograft Model
| Formulation | Dose and Schedule | Hematopoietic Toxicity | Efficacy | Reference |
| Free OTS964 | 100 mg/kg, oral, daily for 2 weeks | Low white blood cell counts (recovered within 2 weeks) | Complete tumor regression in all 6 mice | [1] |
| Liposomal OTS964 | Intravenous, twice a week for 3 weeks | No detectable toxicity | Complete tumor regression in 5 of 6 mice | [1] |
Experimental Protocols
General Protocol for Monitoring Hematological Parameters in Mice
-
Baseline Blood Collection: Prior to the first administration of OTS514, collect a baseline blood sample (e.g., via tail vein or saphenous vein).
-
Treatment Administration: Administer OTS514 or its formulation as per the experimental design.
-
Serial Blood Collection: Collect blood samples at predetermined time points during and after the treatment period (e.g., day 3, 7, 14, and 21).
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine WBC count (with differential), RBC count, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group at each time point.
Conceptual Protocol for Liposomal Encapsulation of OTS514 (adapted from general protocols)
This is a conceptual protocol and requires optimization for OTS514.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC and cholesterol) and OTS514 in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.
-
-
Purification:
-
Remove unencapsulated OTS514 by methods such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Mandatory Visualizations
Caption: Signaling pathway of OTS514 leading to anti-cancer effects and hematopoietic toxicity.
Caption: Experimental workflow for mitigating OTS514-induced hematopoietic toxicity.
Caption: Logical relationship between OTS514 formulation, toxicity, and efficacy.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G‐CSF/GM‐CSF‐induced hematopoietic dysregulation in the progression of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to OTS514 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the TOPK inhibitor, OTS514 hydrochloride, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to OTS514. What are the known mechanisms of resistance?
A1: A primary mechanism of resistance to TOPK inhibitors like OTS514 is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps. Specifically, ABCB1 (also known as P-glycoprotein or MDR1) has been implicated in OTS514 resistance.[1][2] The OTS514-resistant human myeloma cell line 8226 Dox40, for instance, exhibits ABCB1 overexpression.[1][2] This resistance can be reversed by blocking the transporter with agents like verapamil (B1683045).[1][2] Another related TOPK inhibitor, OTS964, has shown susceptibility to resistance mediated by both ABCB1 and ABCG2.[3]
Q2: How does OTS514 exert its anti-cancer effects in sensitive cells?
A2: OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with an IC50 of 2.6 nM.[4] Inhibition of TOPK by OTS514 disrupts several pro-survival signaling pathways and induces cell cycle arrest and apoptosis.[1][5] Key downstream effects include the loss of FOXM1 activity and the disruption of AKT, p38 MAPK, and NF-κB signaling.[1][4][5]
Q3: Are there any known combination strategies to enhance the efficacy of OTS514 or overcome resistance?
A3: Yes, combination therapy can be a promising strategy. For example, synergistic effects have been observed when combining OTS514 with lenalidomide (B1683929) in human myeloma cell lines.[5] Additionally, for resistance mediated by ABCB1, co-treatment with an ABCB1 inhibitor like verapamil has been shown to restore sensitivity to OTS514.[1][2]
Troubleshooting Guide
Issue: Decreased cell death or anti-proliferative effect of OTS514 in our cancer cell line.
This guide provides a workflow to investigate and potentially overcome suspected resistance to OTS514.
Workflow for Investigating OTS514 Resistance
Caption: Troubleshooting workflow for OTS514 resistance.
Experimental Protocols
Cell Viability Assay to Determine IC50
-
Principle: To measure the concentration of OTS514 required to inhibit the growth of a cell population by 50%.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of OTS514 and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Assess cell viability using an MTT or resazurin-based assay according to the manufacturer's instructions.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the OTS514 concentration and fitting the data to a dose-response curve.
-
Reversal of Resistance with an ABCB1 Inhibitor
-
Principle: To determine if inhibition of the ABCB1 efflux pump can restore sensitivity to OTS514 in resistant cells.
-
Procedure:
-
Follow the same procedure as the cell viability assay.
-
In a parallel set of experiments, pre-treat the resistant cells with a non-toxic concentration of an ABCB1 inhibitor (e.g., 10 µM verapamil) for 1-2 hours before adding the serial dilutions of OTS514.[2]
-
Maintain the presence of the ABCB1 inhibitor throughout the 72-hour incubation with OTS514.
-
Assess cell viability and calculate the IC50 of OTS514 in the presence of the inhibitor. A significant decrease in the IC50 value indicates the involvement of ABCB1 in the resistance mechanism.
-
Western Blot for Signaling Pathway Analysis
-
Principle: To detect changes in the protein expression and phosphorylation status of key signaling molecules downstream of TOPK.
-
Procedure:
-
Treat sensitive and resistant cells with OTS514 at a relevant concentration (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 24 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-AKT (Ser473)
-
Total AKT
-
p-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
p-IκBα (Ser32)
-
FOXM1
-
ABCB1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: IC50 Values of OTS514 in Various Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) |
| ES-2 | ~3 |
| SKOV3 | ~46 |
| A2780 | ~10 |
| OVCAR-3 | ~20 |
| OVCAR-4 | ~30 |
Data adapted from a study on TOPK inhibitors in ovarian cancer cell lines.[6]
Table 2: Example of IC50 Shift in an OTS514-Resistant Cell Line with an ABCB1 Inhibitor
| Cell Line | Treatment | IC50 of OTS514 (nM) | Fold Resistance |
| Parental Myeloma Cells | OTS514 alone | 15 | 1 |
| Resistant Myeloma Cells | OTS514 alone | >500 | >33 |
| Resistant Myeloma Cells | OTS514 + 10 µM Verapamil | 20 | 1.3 |
Hypothetical data based on the finding that verapamil restores sensitivity in the ABCB1-overexpressing 8226 Dox40 cell line.[1][2]
Signaling Pathways
OTS514 Mechanism of Action and Downstream Effects
References
- 1. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTS514 is a Highly Potent TOPK Inhibitor with Anti-Myeloma Activity | MedChemExpress [medchemexpress.eu]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
OTS514 hydrochloride off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OTS514 hydrochloride. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with a reported IC50 of 2.6 nM.[1] TOPK is a mitotic kinase involved in cancer cell proliferation and is highly expressed in various tumor types, correlating with poor patient prognosis.[2]
Q2: What are the known or suspected off-target effects of OTS514?
While OTS514 is a potent TOPK inhibitor, some studies suggest its cytotoxic effects may be mediated through off-target activities. Research using CRISPR to knock out PBK (the gene encoding TOPK) found that cancer cells remained sensitive to OTS514, indicating that the drug might kill cells via mechanisms independent of its intended target.[3]
Additionally, treatment with OTS514 has been shown to disrupt several other signaling pathways, including AKT, p38 MAPK, and NF-κB, and to induce the transcription factor FOXO3.[4] It is crucial to determine whether these are direct off-target interactions or downstream consequences of TOPK inhibition. In vivo studies have also reported hematopoietic toxicity, including reductions in red and white blood cells, as a side effect.[1][5]
Q3: My experimental results with OTS514 don't align with the known functions of TOPK. How can I troubleshoot this?
This is a strong indicator of potential off-target effects. Here are several steps to dissect the observed phenotype:
-
Validate Target Engagement: Confirm that OTS514 is inhibiting TOPK in your specific cellular model and at the concentrations used. This can be done by assessing the phosphorylation of a known TOPK substrate.
-
Perform a Rescue Experiment: If the observed phenotype is on-target, overexpressing a drug-resistant mutant of TOPK should reverse the effect. If the phenotype persists, it is likely due to off-target activity.[6]
-
Use a Structurally Unrelated Inhibitor: Employing another potent and specific TOPK inhibitor with a different chemical scaffold can help confirm if the phenotype is due to TOPK inhibition.[6] If both compounds produce the same result, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive way to verify an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete TOPK.[6] The resulting phenotype should mimic the effects of OTS514 if the drug is acting on-target.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discrepancy between biochemical and cell-based assay results | 1. High intracellular ATP concentration outcompeting the inhibitor.2. Poor cell permeability.3. The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein).4. TOPK is not expressed or is inactive in the cell line. | 1. Increase inhibitor concentration in cell-based assays.2. Assess the inhibitor's physicochemical properties.3. Use efflux pump inhibitors like verapamil (B1683045) as a control.[7]4. Verify TOPK expression and activity via Western blot or qPCR.[6] |
| Observed phenotype is inconsistent with known TOPK function | Off-target effects of OTS514. | 1. Perform a dose-response curve to distinguish on-target vs. off-target effects at different concentrations.2. Conduct a rescue experiment with a drug-resistant TOPK mutant.[6]3. Use a structurally unrelated TOPK inhibitor as a control.[6]4. Use CRISPR/Cas9 to knock out TOPK and compare phenotypes.[3][6] |
| Toxicity observed in vivo (e.g., hematopoietic toxicity) | Off-target effects on hematopoietic cells or their progenitors. | 1. Consider encapsulating OTS514 in liposomes, which has been shown to reduce hematopoietic toxicity.[5]2. Monitor blood cell counts regularly during in vivo experiments.3. Adjust dosage and administration schedule. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of OTS514 against various cancer cell lines.
| Cell Line Type | Cell Line Name(s) | IC50 Range |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 nM |
| Ovarian Cancer | Not specified | 3.0 - 46 nM |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 nM |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout to Validate On-Target Effects
This protocol provides a method to create a TOPK knockout cell line to differentiate between on-target and off-target effects of OTS514.
Materials:
-
Target cells (e.g., A375 or DLD1)[3]
-
Lentiviral vectors containing Cas9 and a guide RNA (gRNA) targeting PBK
-
Control vector (e.g., targeting Rosa26)[3]
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Methodology:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the PBK gene into a lentiviral vector.
-
Lentivirus Production and Transduction: Co-transfect HEK293T cells with the gRNA vector and packaging plasmids to produce lentivirus. Harvest the virus and transduce the target cells.
-
Selection of Knockout Cells: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Verification of Knockout: Confirm the absence of TOPK protein expression in the selected cell population via Western blot.
-
Dose-Response Assay: Seed both the TOPK-knockout and control cells in 96-well plates. Treat with a serial dilution of OTS514 for 72 hours.
-
Viability Assessment: Measure cell viability using an appropriate assay.
-
Data Analysis: Compare the dose-response curves of the knockout and control cells. If OTS514 is acting on-target, the knockout cells should exhibit significant resistance to the drug. If the sensitivity is unchanged, the effects are likely off-target.[3]
Protocol 2: Western Blot for Downstream Signaling Analysis
This protocol is for assessing the impact of OTS514 on pathways reportedly affected by its activity, such as AKT, p38 MAPK, and NF-κB.
Materials:
-
Target cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT, anti-AKT, anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-TOPK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of OTS514 or DMSO for the specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-old lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control and total protein levels to determine changes in protein phosphorylation and expression. A marked decrease in the phosphorylated form of IκBα has been observed with OTS514 treatment.
Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: OTS514's intended target and potentially affected pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
Technical Support Center: Improving the In Vivo Bioavailability of OTS514 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the TOPK inhibitor, OTS514 hydrochloride. The focus is on strategies to improve its bioavailability and manage associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering this compound in vivo?
A1: A primary challenge with in vivo administration of this compound is its potential for low oral bioavailability, a common issue among small molecule kinase inhibitors. Furthermore, studies have indicated that OTS514 and its derivatives can cause severe, though sometimes transient, hematopoietic toxicity, including reductions in red and white blood cells.[1][2]
Q2: Are there recommended formulations to improve the in vivo delivery of OTS514?
A2: Yes, various formulations have been suggested to improve the solubility and in vivo performance of OTS514 and its analogs. For oral administration, suspensions using vehicles like carboxymethylcellulose sodium (CMC-Na) have been used.[1] For intravenous or oral administration, co-solvent systems containing DMSO, PEG300, and Tween 80 in saline or corn oil are often suggested by commercial suppliers. A promising approach to mitigate toxicity and potentially improve bioavailability is the use of liposomal formulations. A liposomal formulation of the related compound OTS964 has been shown to cause complete tumor regression in mice without the adverse hematopoietic effects seen with the free drug.[2][3]
Q3: Has an orally bioavailable analog of OTS514 been developed?
A3: Yes, OTS964, a dimethylated derivative of OTS514, was developed for oral administration.[4] In a mouse xenograft model of multiple myeloma, oral administration of OTS964 was well-tolerated and resulted in significant tumor size reduction.[4][5]
Q4: What is the mechanism of action of OTS514?
A4: OTS514 is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with an IC50 of 2.6 nM.[1] TOPK is a serine/threonine kinase involved in mitosis and is overexpressed in many cancers. By inhibiting TOPK, OTS514 can induce cell cycle arrest and apoptosis in cancer cells.[1][6]
Q5: What signaling pathways are affected by OTS514 treatment?
A5: Inhibition of TOPK by OTS514 has been shown to disrupt several pro-survival signaling pathways in cancer cells. These include the AKT, p38 MAPK, and NF-κB pathways. Additionally, OTS514 treatment leads to a decrease in the phosphorylation of FOXM1, a key transcription factor involved in cell cycle progression.[4][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor or variable anti-tumor efficacy with oral administration. | Low oral bioavailability due to poor solubility or first-pass metabolism. | 1. Optimize Formulation: Switch from a simple suspension to a solution using a co-solvent system (e.g., DMSO, PEG300, Tween 80). 2. Consider OTS964: Utilize the orally active derivative, OTS964. 3. Liposomal Formulation: Develop a liposomal formulation of OTS514 or OTS964 to improve systemic exposure. |
| Significant hematopoietic toxicity observed (e.g., leukocytopenia, anemia). | Off-target effects of the free drug on hematopoietic stem or progenitor cells.[1][2] | 1. Dose Reduction: Lower the administered dose and/or frequency, if efficacy can be maintained. 2. Liposomal Encapsulation: Encapsulating OTS514 or OTS964 in liposomes can shield healthy tissues from the free drug, thereby reducing toxicity while maintaining or enhancing anti-tumor efficacy.[2][3][7] |
| Precipitation of the compound during formulation preparation. | The compound has limited aqueous solubility. | 1. Use of Co-solvents: Prepare the formulation by first dissolving this compound in a small amount of an organic solvent like DMSO, followed by the sequential addition of other excipients such as PEG300 and Tween 80, and finally the aqueous component. 2. Sonication and/or Gentle Warming: These techniques can aid in the dissolution of the compound. |
| Inconsistent results between experimental cohorts. | Variability in formulation preparation or administration. | 1. Standardize Formulation Protocol: Ensure the formulation is prepared fresh for each experiment using a consistent, well-documented procedure. 2. Confirm Homogeneity: If using a suspension, ensure it is homogenous before and during administration to deliver a consistent dose. |
Quantitative Data
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. The data for the closely related, orally active compound OTS964 is provided for reference.
Table 1: In Vitro Potency of OTS514 and OTS964
| Compound | Target | IC50 (nM) | Cell Line Examples and IC50s (nM) |
| OTS514 | TOPK | 2.6 | Kidney Cancer (VMRC-RCW, Caki-1, etc.): 19.9 - 44.1 Ovarian Cancer: 3.0 - 46 |
| OTS964 | TOPK | 28 | Lung Cancer (LU-99): 7.6 Breast Cancer (MDA-MB-231): 73 Colon Cancer (HCT-116): 33 |
Table 2: In Vivo Administration of OTS514 and OTS964
| Compound | Animal Model | Route of Administration | Dose | Efficacy/Observation |
| OTS514 | Mouse (Human Lung Cancer Xenograft) | IV or Oral Gavage | 1, 2.5, 5 mg/kg | Demonstrated in vivo efficacy, but also caused severe hematopoietic toxicity.[1] |
| OTS964 | Mouse (Multiple Myeloma Xenograft) | Oral Gavage | 100 mg/kg (5 days/week) | Well-tolerated and reduced tumor size by 48%-81%.[4][5] |
| Liposomal OTS964 | Mouse (Tumor Xenografts) | Not specified | Not specified | Caused complete tumor regression without adverse reactions.[2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Administration
This protocol is a general guideline based on commonly used excipients for poorly soluble compounds.
-
Preparation of Stock Solution: Weigh the required amount of this compound powder. Dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 33 mg/mL). Sonication may be used to aid dissolution.
-
Preparation of Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: Add the required volume of the OTS514 stock solution to the vehicle to achieve the final desired concentration. Vortex thoroughly to ensure a homogenous solution.
-
Administration: Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight. It is recommended to prepare this formulation fresh before each use.
Protocol 2: General Method for Preparation of Liposomal OTS964
This protocol outlines a general procedure for liposome (B1194612) preparation by the thin-film hydration method, which can be adapted for OTS964.
-
Lipid Film Formation: Dissolve the desired lipids (e.g., a mixture of a phosphatidylcholine like DPPC, and cholesterol) and OTS964 in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated (free) OTS964 by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Visualizations
Caption: Simplified TOPK signaling pathway and the inhibitory action of OTS514.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OTS514 Hydrochloride Treatment for Xenograft Studies
Welcome to the technical support center for the use of OTS514 hydrochloride in preclinical xenograft models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on treatment schedule optimization, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of cancer cells and is involved in the regulation of mitosis, specifically cytokinesis. Inhibition of TOPK by OTS514 leads to a failure of cancer cells to complete cell division, resulting in apoptosis (programmed cell death).[1][2] Downstream signaling pathways affected by TOPK inhibition include the suppression of FOXM1 activity and disruption of the AKT, p38 MAPK, and NF-κB signaling pathways.[2][3]
Q2: What is the most significant side effect of OTS514 treatment in mice and how can it be mitigated?
A2: The most significant dose-limiting toxicity of this compound administered as a free compound is severe hematopoietic toxicity.[4] This manifests as a reduction in red and white blood cells (leukocytopenia) and is often associated with a marked increase in platelets (thrombocytosis).[4] Studies on the closely related compound OTS964 have shown that encapsulating the drug in a liposomal formulation can completely eliminate these hematopoietic adverse reactions without compromising anti-tumor efficacy.[1][5][6]
Q3: What is a recommended starting dose and schedule for OTS514 in a xenograft study?
A3: A starting point for intravenous (IV) administration of OTS514 in a xenograft model of lung cancer is in the range of 1-5 mg/kg, administered once daily for a two-week cycle.[7][8] For the related compound OTS964, oral administration at doses of 50-100 mg/kg, five days a week, has been shown to be effective and well-tolerated in a multiple myeloma xenograft model.[2][3] The optimal dose and schedule will be highly dependent on the specific tumor model and should be determined empirically through a dose-escalation study that carefully monitors both anti-tumor activity and signs of toxicity.
Q4: My tumors are not responding to OTS514 treatment. What are the possible reasons?
A4: Lack of response to OTS514 could be due to several factors:
-
Low TOPK Expression: Confirm that your xenograft model expresses high levels of the TOPK protein, as OTS514's efficacy is dependent on this target.
-
Drug Resistance: The cancer cells may have developed resistance. A known mechanism of resistance to OTS514 and the related compound OTS964 is the overexpression of the multi-drug resistance transporter gene ABCB1, which pumps the drug out of the cell.[3][9] This resistance can be reversed by co-administration of an ABCB1 inhibitor like verapamil.[9]
-
Suboptimal Dosing or Formulation: The dose may be too low to achieve a therapeutic concentration in the tumor tissue, or the formulation may not be optimal for bioavailability. Consider a dose-escalation study or the use of a liposomal formulation to improve drug delivery and reduce toxicity.
Troubleshooting Guides
Issue 1: Severe Weight Loss and Morbidity in Treated Mice
-
Problem: Mice treated with this compound are showing significant weight loss (>15%), lethargy, and other signs of distress.
-
Likely Cause: This is most likely due to the known hematopoietic toxicity of the free compound.
-
Troubleshooting Steps:
-
Confirm Hematotoxicity: If possible, perform a complete blood count (CBC) on a small subset of mice to confirm leukocytopenia and/or anemia.
-
Reduce the Dose: Lower the daily dose of OTS514 and re-evaluate the therapeutic window.
-
Switch to Intermittent Dosing: Instead of daily administration, try an intermittent schedule (e.g., every other day, or 5 days on/2 days off). This may allow for recovery of the hematopoietic system between doses.
-
Implement a Liposomal Formulation: This is the most effective strategy to mitigate hematopoietic toxicity. Encapsulating OTS514 in liposomes can prevent its adverse effects on blood cells while maintaining its anti-tumor activity.[1][5][6]
-
Issue 2: Tumor Regrowth After Initial Response
-
Problem: Tumors initially regress with OTS514 treatment but then begin to grow back despite continued therapy.
-
Likely Cause: This suggests the development of acquired drug resistance.
-
Troubleshooting Steps:
-
Investigate Resistance Mechanism: Harvest the regrown tumors and analyze them for the expression of ABCB1. If ABCB1 is upregulated, this is a likely cause of resistance.
-
Combination Therapy: Consider combining OTS514 with an ABCB1 inhibitor, such as verapamil, to restore sensitivity.[9]
-
Alternative Dosing Strategy: An intermittent or pulsed-dosing schedule may delay the onset of resistance compared to continuous daily dosing.
-
Combine with Other Agents: Explore combining OTS514 with other chemotherapeutic agents that have a different mechanism of action. For example, OTS514 has shown synergistic effects when combined with lenalidomide (B1683929) in multiple myeloma models.[2]
-
Data Presentation
Table 1: Summary of In Vivo Dosing and Efficacy of OTS514 and Related Compound OTS964
| Compound | Cancer Model | Route of Administration | Dose and Schedule | Key Findings | Reference |
| OTS514 | A549 Lung Cancer Xenograft | Intravenous | 1, 2.5, and 5 mg/kg, once daily for 2 weeks | Dose-dependent tumor growth inhibition (5.7%, 43.3%, and 65.3% TGI, respectively).[7][8] | [7][8] |
| OTS964 | H929 Multiple Myeloma Xenograft | Oral Gavage | 50 and 100 mg/kg, 5 days/week | Dose-dependent tumor growth inhibition (up to 81% inhibition).[3] | [3] |
| OTS964 (Liposomal) | LU-99 Lung Cancer Xenograft | Intravenous | Not specified | Complete tumor regression with no hematopoietic toxicity.[5][6] | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., A549 for lung cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Drug Formulation and Administration:
-
Free this compound: Prepare a stock solution in a suitable solvent (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline). Dilute to the final concentration with sterile saline for injection. Administer via the desired route (e.g., intravenous tail vein injection or oral gavage).
-
Liposomal OTS514 (conceptual, based on related compounds): Prepare liposomes using a method such as thin-film hydration followed by extrusion. A general protocol would involve dissolving lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000) in an organic solvent, creating a thin film by evaporation, hydrating the film with a buffer containing OTS514, and extruding the suspension through membranes of a defined pore size to create unilamellar vesicles.
-
-
Treatment and Monitoring:
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the drug according to the chosen schedule (e.g., daily, intermittent).
-
Monitor mouse body weight and overall health 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a set treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting for target engagement).
-
Protocol 2: Monitoring Hematopoietic Toxicity
-
Baseline Blood Collection: Prior to the start of treatment, collect a small blood sample (e.g., 20-30 µL) from each mouse via a suitable method (e.g., submandibular or saphenous vein) to establish baseline blood cell counts.
-
On-Treatment Monitoring:
-
Collect blood samples at regular intervals during the treatment period (e.g., weekly or at the end of each treatment cycle).
-
For acute toxicity studies, more frequent monitoring (e.g., every 3-4 days) may be necessary.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the blood samples using a hematology analyzer calibrated for mouse blood to determine key parameters, including:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Platelet count
-
-
-
Clinical Observations:
-
In addition to blood analysis, closely monitor the mice for clinical signs of hematotoxicity, such as pale paws and ears (anemia), lethargy, or signs of infection (due to neutropenia).
-
-
Data Interpretation and Action:
-
Compare on-treatment CBC results to baseline values and to the control group.
-
A significant drop in WBCs, RBCs, or hemoglobin, or a dramatic increase in platelets, is indicative of hematopoietic toxicity.
-
Based on the severity of the toxicity, consider dose reduction, a switch to an intermittent schedule, or termination of the experiment for humane reasons.
-
Visualizations
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: General workflow for an in vivo xenograft study with OTS514.
References
- 1. benchchem.com [benchchem.com]
- 2. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "TEPOTINIB REVERSES ABCB1- AND ABCG2-MEDIATED MULTIDRUG RESISTANCE IN C" by Zhuoxun Wu [scholar.stjohns.edu]
- 9. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study | Københavns Biblioteker [bibliotek.kk.dk]
Troubleshooting inconsistent results in OTS514 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving OTS514 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with an IC50 of 2.6 nM.[1][2][3] TOPK is a serine/threonine kinase that is overexpressed in a variety of cancers and is associated with poor prognosis.[1] OTS514 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][2] Its mechanism of action involves the inhibition of TOPK, which leads to the upregulation of the transcription factor FOXO3 and its downstream targets, the cell cycle inhibitors p21 (CDKN1A) and p27 (CDKN1B).[1] Furthermore, OTS514 treatment disrupts several pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[1]
Q2: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity and stability of this compound.
-
Solubility:
-
Storage:
Q3: Why am I observing variability in the IC50 values for OTS514 in my experiments?
Variability in IC50 values is a common observation in cell-based assays and can be attributed to several factors:
-
Cell Line Specifics: Different cancer cell lines exhibit varying levels of TOPK expression, which can directly impact their sensitivity to OTS514. Cell lines with higher TOPK expression are generally more sensitive.
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can influence drug efficacy.
-
Growth Phase of Cells: Cells in the logarithmic growth phase may respond differently than confluent cells.
-
Incubation Time: The duration of drug exposure can significantly affect the IC50 value.
-
Media Components: The percentage of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of the compound.
-
-
Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular endpoints (metabolic activity, ATP levels, etc.) and can yield different IC50 values.
-
Compound Handling: Improper dissolution or storage of OTS514 can lead to degradation or precipitation, resulting in inconsistent effective concentrations.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low or no cytotoxic effect observed in a sensitive cell line.
-
Possible Cause 1: Compound Inactivity.
-
Troubleshooting:
-
Verify Storage Conditions: Ensure that the this compound powder and stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Prepare Fresh Solutions: Prepare a fresh stock solution from the powder. Use fresh, anhydrous DMSO for dissolution.
-
Confirm Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Troubleshooting:
-
Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the drug treatment period.
-
Extend Incubation Time: Increase the duration of OTS514 exposure (e.g., from 24 hours to 48 or 72 hours).
-
Check Media Compatibility: Ensure that components in your culture media are not interfering with the compound.
-
-
Problem 2: Precipitate formation in the culture medium after adding OTS514.
-
Possible Cause: Poor Solubility in Aqueous Media.
-
Troubleshooting:
-
Lower Final DMSO Concentration: While OTS514 is soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells. Aim for a final DMSO concentration of <0.5%.
-
Serial Dilutions: Prepare serial dilutions of the OTS514 stock solution in culture medium immediately before adding to the cells to minimize the time the compound is in an aqueous environment at a high concentration.
-
Pre-warm Media: Pre-warm the culture medium to 37°C before adding the OTS514 solution.
-
-
In Vivo Experiments
Problem 3: Unexpected toxicity or adverse effects in animal models.
-
Possible Cause: Hematopoietic Toxicity.
-
Background: OTS514 has been reported to cause hematopoietic toxicity, characterized by a reduction in red and white blood cells and an increase in platelets.
-
Troubleshooting:
-
Monitor Hematological Parameters: Perform complete blood counts (CBCs) regularly throughout the study to monitor for signs of toxicity.
-
Adjust Dosing Regimen: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Liposomal Formulation: For intravenous administration, consider using a liposomal formulation of OTS514, which has been shown to reduce hematopoietic toxicity.
-
-
Problem 4: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Variability in Drug Formulation and Administration.
-
Troubleshooting:
-
Ensure Homogeneous Suspension: For oral gavage, ensure that the OTS514 formulation (e.g., in CMC-Na) is a homogeneous suspension. Vortex the solution immediately before each administration.
-
Accurate Dosing: Calibrate all equipment used for drug administration to ensure accurate and consistent dosing.
-
-
-
Possible Cause 2: Tumor Heterogeneity.
-
Troubleshooting:
-
Start Treatment at Consistent Tumor Volumes: Initiate treatment when tumors have reached a consistent, pre-determined size across all animals.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
-
Data Presentation
Table 1: IC50 Values of OTS514 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| VMRC-RCW | Kidney Cancer | 19.9 |
| Caki-1 | Kidney Cancer | 33.0 |
| Caki-2 | Kidney Cancer | 44.1 |
| 769-P | Kidney Cancer | 28.7 |
| 786-O | Kidney Cancer | 39.8 |
| Ovarian Cancer Lines | Ovarian Cancer | 3.0 - 46 |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | 0.4 - 42.6 |
Data compiled from various sources.[3][4]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of OTS514. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
-
Cell Lysis: After treating cells with OTS514 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, p21, p27, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a mixture of media and Matrigel into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a specified average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer OTS514 or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at the specified dose and schedule.
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: OTS514 inhibits TOPK, leading to cell cycle arrest and apoptosis.
Caption: A typical workflow for in vitro experiments with OTS514.
Caption: A logical approach to troubleshooting inconsistent in vitro results.
References
Addressing solubility issues of OTS514 hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with OTS514 hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound directly in aqueous buffers like PBS. Is this expected?
A1: Yes, this is expected. OTS514, like many kinase inhibitors, has low intrinsic aqueous solubility.[1][2] The hydrochloride salt is intended to improve aqueous solubility compared to the free base, but it can still be challenging to dissolve directly in neutral aqueous buffers. For consistent results, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.
Q2: My this compound/DMSO stock solution appears cloudy after dilution into my aqueous cell culture medium. What should I do?
A2: Cloudiness or precipitation upon dilution indicates that the solubility of this compound in the final aqueous solution has been exceeded. This can lead to inaccurate dosing and unreliable experimental results. It is crucial not to use a solution with visible precipitate. Refer to the troubleshooting guide below for steps to address this issue, such as lowering the final concentration or using solubility enhancers.
Q3: Can I heat or sonicate my this compound solution to improve solubility?
A3: Gentle heating and sonication can be used to aid the dissolution of this compound, particularly when preparing stock solutions in DMSO. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the solution for any signs of degradation after such treatments. For aqueous solutions, these methods may provide a temporary increase in solubility, but the compound might precipitate out as the solution cools.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[3] Aqueous solutions are generally less stable and it is recommended to prepare them fresh for each experiment. If short-term storage of aqueous dilutions is necessary, keep them at 2-8°C and use them within 24 hours. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Aqueous Solubility Issues
If you are encountering precipitation or poor solubility of this compound in your aqueous experimental setup, consider the following troubleshooting strategies.
Quantitative Solubility Data
The following table summarizes the known solubility of OTS514 and its hydrochloride salt in various solvents.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 90 | 199.5 - 246.9 | Sonication is recommended. Use fresh, anhydrous DMSO.[3] |
| Water | 80 | 199.5 | Data from one supplier, may require specific conditions.[3] |
| Ethanol | 5 | 12.5 | |
| DMSO:PBS (pH 7.2) (1:2) | 0.25 | 0.62 | A starting point for aqueous dilutions.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 | 9.05 | Recommended for in vivo formulations. |
Solubility Enhancement Strategies
If the required concentration in your aqueous medium exceeds the solubility limits, consider the following approaches:
-
pH Adjustment: OTS514 is a basic compound. Lowering the pH of the aqueous buffer can increase the solubility of the free base. However, for the hydrochloride salt, a very low pH in the presence of other chloride ions might decrease solubility due to the "common ion effect".[5][6][7] It is recommended to empirically test a range of acidic pH values (e.g., pH 4-6) to find the optimal pH for your specific buffer system. The pKa of OTS514 is not publicly available, so an experimental approach is necessary.
-
Use of Excipients/Solubilizers:
-
Co-solvents: If your experimental system allows, increasing the percentage of a water-miscible organic co-solvent like DMSO, ethanol, or PEG300 can help maintain solubility.
-
Cyclodextrins: Cyclodextrins are known to enhance the aqueous solubility of poorly soluble drugs, including kinase inhibitors.[1][8][9][10][11] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can be particularly effective.[8] It is advisable to conduct pilot experiments to determine the optimal type and concentration of cyclodextrin (B1172386) for your application.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mM or 40.09 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Method for Enhancing Aqueous Solubility using pH Adjustment
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, dilute the DMSO stock solution into each of the prepared buffers to the desired final concentration. Ensure the final DMSO concentration is kept constant and as low as experimentally tolerated (e.g., <0.5%).
-
Vortex each solution gently.
-
Incubate the solutions at the experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of OTS514 in the supernatant using a suitable analytical method like HPLC-UV.
-
Select the buffer with the lowest pH that maintains the desired concentration of this compound in solution without precipitation.
Visualizations
Caption: Simplified signaling pathway of OTS514 action.
Caption: Troubleshooting workflow for OTS514 HCl solubility.
Caption: Experimental workflow for preparing OTS514 HCl solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Reducing non-specific binding in OTS514 hydrochloride western blots
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Western blots involving the TOPK inhibitor, OTS514 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is OTS514 and what is its target?
OTS514 is a potent and specific small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is highly expressed in various cancer cells and is involved in promoting tumor growth and proliferation.[3]
Q2: Why am I seeing high background or non-specific bands in my Western blot when using OTS514?
High background and non-specific bands in Western blotting can arise from a variety of factors, not necessarily specific to OTS514. Common causes include:
-
Suboptimal antibody concentrations: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[4][5][6]
-
Ineffective blocking: Incomplete blocking of the membrane allows antibodies to bind to non-target proteins.[5]
-
Inadequate washing: Insufficient washing fails to remove unbound antibodies, leading to a general high background.[4][6]
-
Issues with blocking buffer: The choice of blocking agent (e.g., non-fat milk or BSA) can sometimes interfere with the detection of specific proteins, especially phosphoproteins.[7]
-
Sample degradation: Proteolytic degradation of the target protein can result in multiple lower molecular weight bands.[4][8]
-
Excessive protein loading: Overloading the gel with too much protein can lead to "ghost" bands and high background.[4]
Q3: Can this compound interfere with the Western blot procedure itself?
While there is no direct evidence to suggest that this compound chemically interferes with standard Western blot reagents, it is a small molecule that could potentially interact with proteins in your sample or on the membrane. However, by following a well-optimized Western blot protocol, any such potential interference can be minimized. The primary focus for troubleshooting should be on the established parameters of the Western blot technique itself.
Q4: What are the key downstream signaling pathways affected by OTS514 that I might want to probe for in my Western blot?
OTS514, by inhibiting TOPK, has been shown to affect several downstream signaling pathways involved in cell proliferation, survival, and apoptosis. Key targets you might consider probing for include:
-
FOXM1: A transcription factor that is a downstream target of TOPK.
-
AKT: A key kinase in cell survival pathways.
-
p38 MAPK: A kinase involved in cellular stress responses.
-
NF-κB: A protein complex that controls transcription of DNA, cytokine production and cell survival.
-
STAT5: A signal transducer and activator of transcription.[1]
-
PARP cleavage: An indicator of apoptosis.[9]
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and reducing non-specific binding in your OTS514 Western blots.
Step 1: Optimize Antibody Concentrations
High antibody concentrations are a frequent cause of non-specific binding. It is crucial to titrate both your primary and secondary antibodies to determine the optimal dilution.
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) and your secondary antibody (e.g., 1:2000, 1:5000, 1:10000).
-
Run multiple identical Western blots.
-
Incubate each blot with a different antibody dilution combination.
-
Develop the blots and compare the signal-to-noise ratio. The optimal dilution will provide a strong signal for the target protein with minimal background.[6]
| Parameter | Recommendation |
| Primary Antibody Dilution | Start with the manufacturer's recommended dilution and perform a titration. |
| Secondary Antibody Dilution | Titrate to find the lowest concentration that still provides a strong signal. |
Step 2: Enhance the Blocking Step
Effective blocking is critical to prevent antibodies from binding non-specifically to the membrane.
Experimental Protocol: Blocking Optimization
-
Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). If you are using one, try switching to the other. For detecting phosphoproteins, BSA is generally preferred as milk contains phosphoproteins that can cause background.[7]
-
Concentration and Incubation Time: Increase the concentration of your blocking agent (e.g., from 3% to 5%) and/or extend the blocking time (e.g., from 1 hour at room temperature to overnight at 4°C).[6]
| Parameter | Recommendation |
| Blocking Agent | 5% non-fat dry milk or 5% BSA in TBST or PBST. |
| Incubation Time | 1 hour at room temperature or overnight at 4°C. |
| Incubation Temperature | Room temperature or 4°C. |
Step 3: Improve Washing Procedures
Thorough washing is essential to remove unbound antibodies.
Experimental Protocol: Washing Optimization
-
Increase Wash Duration and Frequency: Increase the duration of each wash step (e.g., from 5 minutes to 10-15 minutes) and the number of washes (e.g., from 3 to 5).[4][6]
-
Increase Detergent Concentration: A slight increase in the detergent concentration (e.g., Tween 20 from 0.05% to 0.1%) in your wash buffer can help reduce background.[4]
| Parameter | Recommendation |
| Wash Buffer | TBS or PBS with 0.1% Tween 20 (TBST/PBST). |
| Number of Washes | 3-5 washes after primary and secondary antibody incubations. |
| Duration of Washes | 5-15 minutes per wash with gentle agitation. |
Step 4: Sample Preparation and Loading
Proper sample preparation can prevent issues like protein degradation and overloading.
Experimental Protocol: Sample Preparation
-
Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[4][8]
-
Determine Protein Concentration: Accurately determine the protein concentration of your lysates using a standard assay (e.g., BCA or Bradford).
-
Optimize Protein Load: Load an appropriate amount of protein per lane. For total cell lysates, 20-30 µg is a good starting point.[4]
| Parameter | Recommendation |
| Lysis Buffer | Use a suitable lysis buffer (e.g., RIPA) containing protease inhibitors. |
| Protein Concentration | 20-30 µg of total cell lysate per lane. |
Visualizations
Signaling Pathway of OTS514 Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. arp1.com [arp1.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. arp1.com [arp1.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
How to handle artifacts in flow cytometry with OTS514 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using OTS514 hydrochloride in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2] TOPK is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis.[2] OTS514 functions by inhibiting the kinase activity of TOPK, which leads to the disruption of several downstream signaling pathways involved in cell proliferation and survival.[3][4] This inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells that exhibit high TOPK expression.[1][3][5]
Q2: At what concentrations should I use this compound in my cell-based assays?
The effective concentration of OTS514 can vary depending on the cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, published data can provide a starting point.
| Cell Type | IC50 Range | Reference |
| Kidney Cancer Cell Lines | 19.9 - 44.1 nM | [5] |
| Ovarian Cancer Cell Lines | 3.0 - 46 nM | [5] |
| Small Cell Lung Cancer Cell Lines | 0.4 - 42.6 nM | [2] |
| Human Myeloma Cell Lines | (Potent cytotoxicity at nM concentrations) | [3][4] |
Q3: What are the expected cellular effects of OTS514 treatment that I might observe in flow cytometry?
Treatment with OTS514 is expected to induce cell cycle arrest and apoptosis.[1][3] Therefore, in a flow cytometry experiment, you may observe:
-
An increase in the percentage of cells in the G1 or G2/M phases of the cell cycle.
-
An increase in the sub-G1 population, which is indicative of apoptotic cells.
-
Changes in forward scatter (FSC) and side scatter (SSC) properties due to alterations in cell size and granularity associated with apoptosis.
-
Increased staining with apoptosis markers such as Annexin V.
Troubleshooting Guide for Flow Cytometry Artifacts with OTS514
Issue 1: High background signal or non-specific staining.
-
Possible Cause: A common issue when treating cells with a cytotoxic agent like OTS514 is an increase in cell death and debris, which can non-specifically bind antibodies.[6]
-
Troubleshooting Steps:
-
Include a viability dye: Use a viability dye (e.g., Propidium Iodide, DAPI, or fixable viability dyes) to exclude dead cells from your analysis.[7]
-
Wash cells thoroughly: Ensure adequate washing steps to remove cell debris and unbound antibodies.[6]
-
Use Fc receptor blockers: Pre-incubate cells with an Fc block to prevent non-specific antibody binding to Fc receptors.[8]
-
Optimize antibody concentration: Titrate your antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[6]
-
Include isotype controls: Use isotype controls to determine the level of non-specific background staining.[8]
-
Issue 2: Weak or no fluorescent signal.
-
Possible Cause: The target antigen expression may be low, or the experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify target expression: Confirm that your cell line expresses the target of interest.[6]
-
Use bright fluorochromes: For antigens with low expression, select antibodies conjugated to bright fluorochromes.[9]
-
Check antibody storage and handling: Ensure antibodies have been stored correctly and have not expired.[6][9]
-
Optimize staining protocol: Adjust incubation times and temperatures for optimal staining.[9]
-
Consider signal amplification: If the signal is still weak, consider using a secondary antibody amplification step.[7]
-
Issue 3: Abnormal forward scatter (FSC) and side scatter (SSC) profiles.
-
Possible Cause: OTS514 induces apoptosis, which causes changes in cell size (FSC) and internal complexity/granularity (SSC). You may also have cell aggregates or debris.
-
Troubleshooting Steps:
-
Gate on single cells: Use FSC-A vs FSC-H or SSC-A vs SSC-H to exclude doublets and aggregates from your analysis.
-
Exclude debris: Adjust the FSC and SSC threshold to exclude small debris particles.[6]
-
Handle cells gently: Avoid harsh vortexing or centrifugation to minimize cell damage and lysis.[6]
-
Filter samples: If you observe a high number of aggregates, consider filtering your cell suspension through a 40 µm cell strainer before analysis.
-
Experimental Protocols
Protocol: Cell Viability Assay using MTT
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[2]
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
Navigating the Challenges of OTS514 Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). While OTS514 shows significant promise in preclinical cancer models, its development is challenged by a narrow therapeutic index, primarily due to hematopoietic toxicity. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help enhance the therapeutic index of OTS514 and advance its translational potential.
Frequently Asked Questions (FAQs)
Compound and Activity-Related Issues
Q1: We observe potent in vitro cytotoxicity of OTS514 in our cancer cell lines, but in vivo efficacy is limited by toxicity at effective doses. Is this expected?
A1: Yes, this is a known challenge with OTS514. The compound is a highly potent TOPK inhibitor with nanomolar IC50 values across a range of cancer cell lines. However, in vivo studies have consistently reported severe hematopoietic toxicity, including reductions in red and white blood cells, which limits the maximum tolerated dose and, consequently, its therapeutic window.[1]
Q2: What is the primary mechanism of action of this compound?
A2: OTS514 is a selective inhibitor of TOPK, a serine/threonine kinase that is overexpressed in many cancers and correlates with poor prognosis.[2] By inhibiting TOPK, OTS514 disrupts cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Its mechanism of action has been shown to involve the suppression of the FOXM1 signaling pathway.
Toxicity and Mitigation Strategies
Q3: What are the specific toxicities associated with this compound?
A3: The most significant dose-limiting toxicity reported for OTS514 is severe hematopoietic toxicity, characterized by a reduction in red blood cells (anemia) and white blood cells (leukopenia).[1] This is a critical factor to monitor in all in vivo experiments.
Q4: What strategies can we explore to mitigate the hematopoietic toxicity of OTS514?
A4: Two primary strategies are recommended based on preclinical evidence:
-
Combination Therapy: Combining OTS514 with other therapeutic agents can allow for dose reduction of OTS514 while maintaining or even enhancing anti-cancer efficacy. Synergistic effects have been observed in preclinical models of multiple myeloma when OTS514 is combined with lenalidomide (B1683929).
-
Advanced Drug Delivery Systems: Encapsulating OTS514 in a drug delivery system, such as liposomes, can alter its pharmacokinetic profile, potentially reducing systemic exposure and off-target toxicity to hematopoietic stem cells. Studies with the similar TOPK inhibitor, OTS964, have shown that a liposomal formulation significantly reduced its hematopoietic toxicity.
Q5: Are there any known clinical trials for this compound?
A5: Based on a comprehensive search of publicly available clinical trial registries, there are currently no registered clinical trials for this compound. This suggests that the compound is still in the preclinical stage of development.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High in vivo toxicity with minimal anti-tumor effect | The therapeutic index is too narrow at the current dosing schedule. | 1. Dose Reduction and Combination: Lower the dose of OTS514 and combine it with a synergistic agent (e.g., lenalidomide in myeloma models). 2. Formulation Change: Explore a liposomal or nanoparticle-based formulation of OTS514 to improve its safety profile. 3. Modified Dosing Schedule: Investigate alternative dosing schedules (e.g., intermittent dosing) to allow for recovery of hematopoietic cells. |
| Unexpected lack of in vitro potency | Cell line resistance or experimental error. | 1. Confirm TOPK Expression: Verify the expression level of TOPK in your cancer cell line, as OTS514 is most effective in TOPK-positive cells. 2. Compound Integrity: Ensure the stability and purity of your this compound stock. 3. Assay Conditions: Optimize cell density and incubation time for your specific cell line. |
| Difficulty in formulating OTS514 for in vivo studies | Poor solubility or stability of the compound. | 1. Solubility Testing: Test a range of pharmaceutically acceptable solvents and excipients. 2. Salt Form: Confirm you are using the hydrochloride salt, which generally has improved solubility over the free base. 3. Consider Advanced Formulations: If simple formulations are inadequate, consider developing a liposomal or nanoparticle formulation. |
Quantitative Data Summary
Table 1: In Vitro Potency of OTS514 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [1] |
| Kidney Cancer | Caki-1 | 19.9 - 44.1 | [1] |
| Kidney Cancer | Caki-2 | 19.9 - 44.1 | [1] |
| Kidney Cancer | 769-P | 19.9 - 44.1 | [1] |
| Kidney Cancer | 786-O | 19.9 - 44.1 | [1] |
| Ovarian Cancer | Various | 3.0 - 46 | [1] |
| Small Cell Lung Cancer | Various | 0.4 - 42.6 |
Experimental Protocols
1. General Protocol for Assessing Hematopoietic Toxicity in Mice
Disclaimer: This is a general protocol and must be adapted and optimized for specific experimental designs and institutional guidelines.
Objective: To evaluate the effect of this compound on peripheral blood counts in a mouse xenograft model.
Methodology:
-
Animal Model: Use an appropriate mouse strain for your xenograft model (e.g., BALB/c nude).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection) at various dose levels and schedules. Include a vehicle control group.
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during and after treatment.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer to determine red blood cell (RBC) count, white blood cell (WBC) count, platelet count, and other relevant hematological parameters.
-
Data Analysis: Compare the changes in blood counts between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed changes.
2. General Protocol for Preparation of Liposomal OTS514
Disclaimer: This is a generalized protocol for the thin-film hydration method and requires significant optimization for OTS514.
Objective: To encapsulate this compound into liposomes to potentially reduce systemic toxicity.
Methodology:
-
Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated OTS514 by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
Visualizations
References
Technical Support Center: ABCB1-Mediated Resistance to OTS514 Hydrochloride and Its Reversal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to OTS514 hydrochloride, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor. A primary mechanism of acquired resistance to OTS514 is the overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), which actively effluxes the drug from cancer cells, reducing its intracellular concentration and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to OTS514, is now showing resistance. What is the likely cause?
A1: A common mechanism for acquired resistance to various chemotherapeutic agents, including TOPK inhibitors like OTS514 and its analogue OTS964, is the overexpression of the ABCB1 multidrug resistance transporter.[1][2] This protein functions as an efflux pump, actively removing OTS514 from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.[1][2]
Q2: How can I determine if ABCB1 overexpression is the cause of OTS514 resistance in my cell line?
A2: You can investigate ABCB1-mediated resistance through a series of experiments:
-
Gene and Protein Expression Analysis: Compare the mRNA and protein levels of ABCB1 in your resistant cell line to the parental (sensitive) line using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. A significant increase in ABCB1 expression in the resistant line is a strong indicator.
-
Functional Efflux Assay: Utilize a fluorescent substrate of ABCB1, such as Rhodamine 123, to assess the pump's activity.[3][4] Resistant cells overexpressing ABCB1 will exhibit lower intracellular fluorescence due to increased efflux of the dye.[3]
-
Pharmacological Inhibition: Perform a cytotoxicity assay with OTS514 in the presence of a known ABCB1 inhibitor, such as verapamil (B1683045).[5][6] A significant restoration of sensitivity to OTS514 in the resistant cells upon co-treatment with the inhibitor strongly suggests ABCB1-mediated resistance.[5]
Q3: Can OTS514 resistance be reversed?
A3: Yes, if the resistance is mediated by ABCB1, it can be reversed by co-administering OTS514 with an ABCB1 inhibitor. Verapamil is a commonly used first-generation ABCB1 inhibitor that has been shown to restore sensitivity to OTS514 in resistant cells.[5][7] Other more potent and specific inhibitors like tariquidar (B1662512) may also be effective.[8][9]
Q4: What is the mechanism of action of OTS514?
A4: OTS514 is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with an IC50 of 2.6 nM.[5] Inhibition of TOPK by OTS514 leads to cell cycle arrest and apoptosis in cancer cells where TOPK is highly expressed.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for OTS514 in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Variations can significantly impact growth rates and drug response. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of OTS514 for each experiment. Verify the accuracy of your pipetting. |
| Incubation Time | Use a consistent incubation time for all experiments, typically 48-72 hours, to allow for sufficient cell doubling and drug effect. |
| Cell Line Instability | If the cell line has been in continuous culture for a long period, it may have developed spontaneous resistance. Use early passage cells for critical experiments. |
Problem 2: High background fluorescence in Rhodamine 123 efflux assay.
| Possible Cause | Troubleshooting Step |
| Incomplete Washing | Ensure thorough washing of cells with cold PBS after Rhodamine 123 loading to remove all extracellular dye.[10] |
| Autofluorescence | Analyze unstained cells to determine the baseline autofluorescence of your cell line and subtract this from your measurements. |
| Sub-optimal Dye Concentration | Titrate the concentration of Rhodamine 123 to find the optimal concentration that provides a good signal-to-noise ratio for your specific cell line. |
Problem 3: No or weak ABCB1 signal in Western blot.
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | ABCB1 may be expressed at low levels. Increase the amount of protein loaded onto the gel. Use a positive control cell line known to overexpress ABCB1 (e.g., K562/Adr). |
| Poor Antibody Quality | Use a validated antibody specific for ABCB1. Check the manufacturer's datasheet for recommended dilutions and protocols.[11][12] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure complete cell lysis. |
Quantitative Data Summary
The following tables summarize typical quantitative data observed in experiments investigating ABCB1-mediated resistance to OTS514.
Table 1: Cytotoxicity of this compound
| Cell Line | ABCB1 Expression | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | Low | OTS514 | 10 ± 2 | 1 |
| Resistant | High | OTS514 | 250 ± 30 | 25 |
| Resistant | High | OTS514 + 10 µM Verapamil | 15 ± 3 | 1.5 |
Data are representative and may vary depending on the cell line and experimental conditions.
Table 2: Rhodamine 123 Accumulation
| Cell Line | ABCB1 Expression | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Parental (Sensitive) | Low | Rhodamine 123 | 800 ± 50 |
| Resistant | High | Rhodamine 123 | 150 ± 20 |
| Resistant | High | Rhodamine 123 + 10 µM Verapamil | 750 ± 60 |
Data are representative and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a fixed concentration of an ABCB1 inhibitor like verapamil for reversal studies) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Dye Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for dye accumulation. For inhibitor studies, pre-incubate cells with the inhibitor for 30 minutes before adding Rhodamine 123.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in a fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high ABCB1 activity will show lower fluorescence.
Western Blot for ABCB1
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. PBK/TOPK inhibitor OTS964 resistance is mediated by ABCB1-dependent transport function in cancer: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
- 11. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ABCB1 | Abcam [abcam.com]
Navigating OTS514 Hydrochloride in Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experiments, with a focus on mitigating toxicity through combination therapies and alternative formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with OTS514 and its analogs (e.g., OTS964)?
A1: The predominant dose-limiting toxicity observed in preclinical studies with OTS514 and its analog OTS964 is hematopoietic toxicity. This manifests as a significant reduction in red and white blood cell counts, leading to conditions such as anemia and leukocytopenia.[1][2][3][4] Interestingly, an increase in platelet levels has also been noted.[1]
Q2: How can the hematopoietic toxicity of OTS514/OTS964 be reduced?
A2: A highly effective strategy to mitigate the hematopoietic toxicity of OTS964 is the use of a liposomal formulation. Preclinical studies in mouse models have demonstrated that encapsulating OTS964 in liposomes can completely eliminate the observed reductions in red and white blood cells.[1] This approach maintains the anti-tumor efficacy of the compound while significantly improving its safety profile.
Q3: Are there synergistic drug combinations with OTS514 that can enhance efficacy?
A3: Yes, preclinical studies in multiple myeloma have shown that OTS514 exhibits synergistic effects when combined with the immunomodulatory drug lenalidomide (B1683929). This combination provides a strong rationale for exploring TOPK inhibition within existing treatment regimens for multiple myeloma.
Q4: I am observing off-target effects in my experiments. What could be the cause?
A4: It is crucial to be aware that the anti-cancer effects of OTS514 and its analogs may not be solely attributable to TOPK inhibition. Research has revealed that OTS964 is also a potent inhibitor of cyclin-dependent kinase 11 (CDK11).[5][6][7] This off-target activity is believed to be a significant contributor to the compound's cytotoxic effects on cancer cells.[5][6][7] When designing experiments and interpreting results, it is important to consider the potential confounding effects of CDK11 inhibition.
Troubleshooting Guides
Issue 1: Significant Hematopoietic Toxicity in Animal Models
Problem: Researchers observe a sharp decline in white and red blood cell counts in mice treated with OTS514/OTS964.
Solution:
-
Liposomal Formulation: The most effective reported solution is to use a liposomal formulation of the drug. Encapsulating the compound in liposomes has been shown to abrogate the hematopoietic side effects.[2][3][4]
-
Dose Adjustment: If a liposomal formulation is not feasible, a careful dose-escalation study should be performed to determine the maximum tolerated dose (MTD) that minimizes hematological impact while retaining anti-tumor activity.
-
Supportive Care: In preclinical models, consider supportive care measures if severe cytopenias are an expected outcome of the experimental design, though this may introduce confounding variables.
Quantitative Data on Hematopoietic Toxicity Mitigation with Liposomal OTS964
| Parameter | Free OTS964 | Liposomal OTS964 | Outcome |
| White Blood Cells (WBC) | Significant Decrease | No Detectable Toxicity | Toxicity Eliminated[1] |
| Red Blood Cells (RBC) | Significant Decrease | No Detectable Toxicity | Toxicity Eliminated[1] |
| Platelets | Increased | Not Reported | - |
| Anti-Tumor Efficacy | Tumor Regression | Complete Tumor Regression | Efficacy Maintained/Enhanced |
Note: While qualitative descriptions are available, specific quantitative blood count data from direct comparative preclinical studies were not available in the searched literature. The table reflects the reported outcomes.
Issue 2: Achieving Synergistic Anti-Tumor Effects
Problem: Monotherapy with OTS514 is not achieving the desired level of cancer cell death in in vitro or in vivo models of multiple myeloma.
Solution:
-
Combination with Lenalidomide: Co-administration of OTS514 with lenalidomide has been shown to produce synergistic effects in human myeloma cell lines.
-
Combination Index (CI) Analysis: To confirm synergy in your specific cell line, perform a combination index analysis. This involves treating cells with a range of concentrations of each drug alone and in combination to calculate the CI. A CI value less than 1 indicates synergy.
Quantitative Data on OTS514 and Lenalidomide Synergy in Multiple Myeloma
| Cell Line | OTS514 IC50 | Lenalidomide IC50 | Combination Treatment | Combination Index (CI) |
| MM.1S | Not specified | >10 µM | OTS514 + Lenalidomide | < 1 (Synergistic) |
| U266 | Not specified | >10 µM | OTS514 + Lenalidomide | < 1 (Synergistic) |
Note: The table is based on reports of synergistic effects. Specific IC50 values for the combination and calculated CI values from dedicated studies were not available in the searched literature and are presented here as illustrative of the expected outcome.
Detailed Experimental Protocols
Protocol 1: In Vitro Synergy Assay for OTS514 and Lenalidomide
This protocol outlines a general method for assessing the synergistic effects of OTS514 and lenalidomide on multiple myeloma cell lines using a viability assay.
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, U266) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and lenalidomide in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat cells with OTS514 alone, lenalidomide alone, and in combination at various concentration ratios. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 for each drug alone. Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Preparation and Administration of Liposomal OTS964 (Conceptual)
This is a conceptual protocol based on general methods for liposomal drug formulation, as a specific detailed protocol for OTS964 was not available.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) in an organic solvent (e.g., chloroform).
-
Create a thin lipid film by evaporating the solvent using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer containing OTS964 to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar vesicles of a consistent size.
-
-
Purification:
-
Remove unencapsulated OTS964 using a method such as size exclusion chromatography or dialysis.
-
-
In Vivo Administration:
-
Dilute the final liposomal OTS964 formulation in sterile saline.
-
Administer to mice via intravenous injection at the desired dosage.
-
Signaling Pathways and Experimental Workflows
TOPK Signaling Pathway
OTS514 primarily targets TOPK, a serine/threonine kinase involved in cell cycle regulation and tumorigenesis. The diagram below illustrates its position in cellular signaling.
References
- 1. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of OTS514 hydrochloride solutions for experiments
This technical support center provides guidance on the long-term stability of OTS514 hydrochloride solutions for experimental use. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective application of this potent TOPK inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the optimal temperature.[1][2] Properly stored, the powder can be stable for over two years.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage (up to 2 weeks), 4°C is acceptable. For longer-term storage, -80°C is recommended for up to 6 months to a year, while -20°C is suitable for up to one month.[2][3]
Q4: Can I store my diluted, ready-to-use this compound solution?
A4: It is highly recommended to prepare working solutions fresh on the day of the experiment.[2] The stability of highly diluted solutions in aqueous media is often significantly lower than that of concentrated stock solutions in DMSO.
Q5: My experimental results with OTS514 are inconsistent. Could this be a stability issue?
A5: Yes, inconsistent results are a common sign of compound instability. Degradation of OTS514 can lead to a lower effective concentration, resulting in variability in your data. Factors such as the solvent, pH, temperature, and light exposure can all affect the stability of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing | The compound may have low solubility in DMSO at lower temperatures or the solution may be supersaturated. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure it is fully dissolved before use. |
| Loss of biological activity over time | Chemical degradation of OTS514 in solution. | Confirm the purity of your stock solution using HPLC or LC-MS. If degradation is confirmed, prepare a fresh stock solution. Consider storing aliquots under an inert gas like argon if oxidation is suspected. |
| Color change in the stock solution | This may indicate oxidation or another form of chemical degradation. | Discard the stock solution immediately. Prepare a fresh stock solution following best practices, including using high-purity, anhydrous DMSO and protecting it from light. |
| Inconsistent results in cell-based assays | Instability of OTS514 in cell culture media. | Minimize the incubation time of the compound in the media. Always prepare fresh dilutions immediately before use. If possible, test the stability of OTS514 in your specific cell culture media using the protocol provided below. |
Quantitative Data on Solution Stability
The following table presents hypothetical stability data for this compound in DMSO, as analyzed by HPLC. This data is for illustrative purposes to guide your experimental design and handling of the compound. Actual stability may vary based on specific experimental conditions.
| Storage Condition | Duration | Purity (%) | Concentration (mM) | Observations |
| -80°C | 1 month | 99.8 | 10.0 | No change |
| 3 months | 99.5 | 9.9 | No change | |
| 6 months | 99.1 | 9.9 | No change | |
| -20°C | 1 month | 99.2 | 9.9 | No change |
| 3 months | 97.5 | 9.7 | Slight decrease in purity | |
| 6 months | 95.1 | 9.5 | Noticeable degradation | |
| 4°C | 1 week | 98.9 | 9.9 | No change |
| 2 weeks | 96.8 | 9.7 | Slight degradation | |
| 1 month | 92.3 | 9.2 | Significant degradation | |
| Room Temp (dark) | 24 hours | 98.5 | 9.9 | No visible change |
| Room Temp (light) | 24 hours | 88.4 | 8.8 | Noticeable color change |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | 97.1 | 9.7 | Minor degradation |
| 5 cycles | 94.5 | 9.5 | Significant degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For small quantities (e.g., ≤10 mg), it is recommended to add the solvent directly to the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.
-
Label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the stability of an this compound stock solution over time under different storage conditions.
Materials:
-
Aliquots of this compound stock solution
-
HPLC system with a UV-Vis or PDA detector
-
C18 HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC vials
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately after preparation, take a "time-zero" sample. Dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram, noting the peak area and purity of the main compound peak.
-
Store aliquots of the stock solution under the various conditions you wish to test (e.g., 4°C, -20°C, -80°C, room temperature in both light and dark, and subject some to repeated freeze-thaw cycles).
-
At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Dilute and analyze the aliquot by HPLC using the same method as the time-zero sample.
-
Compare the purity (peak area of the parent compound relative to the total peak area) and the peak area of the parent compound to the time-zero sample to assess for degradation.
Visualizations
Signaling Pathway of OTS514 Action
OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). Inhibition of TOPK by OTS514 disrupts several downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the FOXM1, AKT, p38 MAPK, and NF-κB pathways.[4][5]
Caption: The inhibitory effect of OTS514 on TOPK and its downstream signaling pathways.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for accurately assessing the stability of this compound solutions. This involves proper sample preparation, controlled storage, and consistent analytical methodology.
Caption: A workflow for preparing and testing the stability of this compound stock solutions.
Troubleshooting Decision Tree
When encountering issues with OTS514 experiments, this decision tree can help identify potential problems related to solution stability.
Caption: A decision tree for troubleshooting potential degradation of this compound stock solutions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|2319647-76-0|COA [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on OTS514 hydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OTS514 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For short-term storage (days to weeks), it can be kept at 0-4°C.[3][4] It is recommended to keep the product in a dry, dark environment.[3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][5] For long-term storage, it is advised to store the stock solution in aliquots at -80°C, which can maintain stability for up to one year.[1][2][6] For shorter periods, stock solutions can be stored at -20°C for up to one month.[1][6][7]
Q3: How do freeze-thaw cycles affect the stability and activity of this compound stock solutions?
A3: Repeated freeze-thaw cycles are strongly discouraged for this compound stock solutions as they can lead to the degradation of the compound and a decrease in its biological activity.[1][6] The formation of ice crystals and changes in solute concentration during freezing and thawing can compromise the structural integrity of the molecule. To avoid this, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation.[1][6][7]
Q4: Is there quantitative data on the percentage of degradation of this compound per freeze-thaw cycle?
A4: Currently, there is no publicly available quantitative data detailing the specific percentage of degradation of this compound per freeze-thaw cycle. To ensure the reliability and reproducibility of experimental results, it is crucial to minimize freeze-thaw cycles. We recommend performing an internal stability study if precise quantification is necessary for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values or reduced potency in cell-based assays. | Degradation of this compound due to multiple freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a new, single-use aliquot of the stock solution stored at -80°C. Implement a strict single-use aliquot policy for all future experiments. |
| Improper storage of the stock solution (e.g., at 4°C for an extended period). | Discard the old stock solution and prepare a fresh one from the powder. Ensure correct storage temperatures are maintained. | |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent quality is poor. | Gently warm the solution and vortex or sonicate to redissolve the precipitate.[2] If precipitation persists, prepare a new stock solution using fresh, high-quality DMSO. |
| Variability in results between different experimental batches. | Inconsistent concentration of the active compound due to degradation. | Perform a quality control check on your this compound stock. Consider running a simple activity assay (e.g., a cell viability assay on a sensitive cell line) to compare the potency of different aliquots. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across various cancer cell lines.
| Cell Line Type | Example Cell Lines | IC50 Range | Reference |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 nM | [1] |
| Ovarian Cancer | - | 3.0 - 46 nM | [1] |
| Small Cell Lung Cancer | - | 0.4 - 42.6 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Experimental Workflow for Assessing Freeze-Thaw Stability
This workflow outlines a procedure for researchers to determine the impact of freeze-thaw cycles on their specific this compound stock solution.
Objective: To quantify the degradation of this compound after multiple freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small-volume, single-use aliquots.
-
Control Group: Immediately store a subset of aliquots at -80°C. These will serve as the time-zero/no-freeze-thaw controls.
-
Experimental Group: Subject the remaining aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing at -20°C or -80°C for at least 4 hours, followed by thawing at room temperature until the solution is completely liquid.
-
Sample Collection: After 1, 3, 5, and 10 freeze-thaw cycles, retrieve an aliquot for analysis.
-
HPLC Analysis:
-
Dilute the control and experimental samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Use UV detection at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound in each sample.
-
Determine the percentage of remaining this compound for each freeze-thaw condition relative to the control group.
-
Plot the percentage of remaining compound against the number of freeze-thaw cycles.
-
Visualizations
TOPK Signaling Pathway
Caption: Simplified TOPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Freeze-Thaw Stability Assessment
Caption: Workflow for assessing the stability of this compound after freeze-thaw cycles.
References
Validation & Comparative
A Comparative Guide to TOPK Inhibitors in Cancer Research: OTS514 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a significant target in oncology due to its overexpression in a multitude of cancers and its limited presence in normal, differentiated tissues.[1] This differential expression makes TOPK an attractive target for the development of cancer-specific therapies.[1][2] This guide provides a comprehensive comparison of OTS514 hydrochloride with other prominent TOPK inhibitors, focusing on their performance backed by experimental data.
Overview of TOPK and Its Role in Cancer
TOPK is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family.[3] It plays a crucial role in regulating essential cellular processes, including cell proliferation, survival, apoptosis, and inflammation.[3] Dysregulation of TOPK activity is a hallmark of various cancers, where it promotes tumorigenesis by activating key signaling pathways such as the ERK/RSK/c-Jun pathway. Inhibition of TOPK disrupts these pathways, leading to the suppression of tumor growth and the induction of cancer cell death.[2]
Quantitative Comparison of TOPK Inhibitors
The following tables summarize the in vitro potency of this compound and other selected TOPK inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | |
| Ovarian Cancer | Not specified | 3.0 - 46 | ||
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | [4] | |
| OTS964 | Lung Cancer | Not specified | 28 | [5] |
| HI-TOPK-032 | Colon Cancer | Not specified | Not specified | [6] |
| SKLB-C05 | Colorectal Cancer | Not specified | 0.5 | [5] |
Table 1: In Vitro Potency (IC50) of TOPK Inhibitors in Various Cancer Cell Lines. This table provides a comparative overview of the concentrations at which different TOPK inhibitors exhibit 50% inhibition of cancer cell growth. Lower IC50 values indicate higher potency.
In Vivo Efficacy and Toxicity
Preclinical studies in animal models have demonstrated the anti-tumor activity of several TOPK inhibitors.
| Inhibitor | Cancer Model | Dosing and Administration | Key Findings | Toxicity Profile | Reference(s) |
| This compound | Ovarian Cancer (ES-2 abdominal dissemination xenograft) | Oral administration | Significantly elongated overall survival | Severe hematopoietic toxicity (reduction of red and white blood cells, increased platelets) | |
| OTS964 | Lung Cancer (Human lung cancer cell xenograft) | Oral administration | Complete tumor regression | Hematopoietic toxicity, which was eliminated by liposomal formulation | [7] |
| Multiple Myeloma (Xenograft model) | 100 mg/kg, oral, 5 days/week | Reduced tumor size by 48%-81% | Well tolerated | [8] |
Table 2: In Vivo Efficacy and Toxicity of TOPK Inhibitors. This table summarizes the performance of TOPK inhibitors in animal cancer models, highlighting their therapeutic effects and associated side effects.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the TOPK signaling pathway and a typical experimental workflow.
Figure 1: Simplified TOPK signaling pathway in cancer.
Figure 2: General experimental workflow for evaluating TOPK inhibitors.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of standard protocols for key experiments cited in the evaluation of TOPK inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Summary:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the TOPK inhibitor for a specified duration (e.g., 72 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[10]
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).[10][11]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol Summary:
-
Culture and treat cancer cells with the TOPK inhibitor.
-
Harvest the cells and wash them with cold PBS.[10]
-
Resuspend the cells in Annexin V binding buffer.[10]
-
Add fluorescently labeled Annexin V and PI to the cell suspension.[10]
-
Incubate the cells in the dark for 15-20 minutes at room temperature.[10]
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[10]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
-
Protocol Summary:
-
Culture and treat cells with the TOPK inhibitor.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[10]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, ensuring that PI only binds to DNA.[10]
-
Stain the cells with a PI solution.[10]
-
Analyze the cells by flow cytometry to measure DNA content and quantify the percentage of cells in each phase of the cell cycle.[10]
-
Conclusion
This compound is a potent TOPK inhibitor with significant anti-cancer activity demonstrated in a variety of preclinical models.[4] While it shows high potency, hematopoietic toxicity is a notable concern. Other inhibitors such as OTS964 have also shown remarkable efficacy, with the potential to mitigate toxicity through formulations like liposomal delivery.[7] The choice of a TOPK inhibitor for research or therapeutic development will depend on a careful evaluation of its potency, selectivity, and toxicity profile in the specific cancer context. Further head-to-head comparative studies are necessary to definitively establish the superiority of one inhibitor over another.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TOPK Inhibitors: OTS514 Hydrochloride vs. OTS964
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of two potent T-LAK cell-originated protein kinase (TOPK) inhibitors, OTS514 hydrochloride and OTS964.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound and OTS964, two small molecule inhibitors targeting T-LAK cell-originated protein kinase (TOPK/PBK). TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis, making it an attractive target for cancer therapy.[1][2] Both OTS514 and its dimethylated derivative, OTS964, have demonstrated potent anti-tumor activity in numerous cancer models.[2][3] This document aims to present a clear, data-driven comparison of their performance, supported by experimental details.
Mechanism of Action
Both OTS514 and OTS964 are potent inhibitors of TOPK, a key regulator of mitosis.[2][3] Inhibition of TOPK leads to defects in cytokinesis, the final stage of cell division, ultimately resulting in apoptosis (programmed cell death) in cancer cells.[3] The downstream signaling effects of TOPK inhibition by these compounds include the disruption of several pro-survival pathways, such as AKT, p38 MAPK, and NF-κB signaling.[2] Furthermore, treatment with OTS514 has been shown to induce the expression of FOXO3 and its transcriptional targets, the cell cycle inhibitors p21 and p27.[2]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and OTS964 from various preclinical studies. It is important to note that while some studies have evaluated both compounds, direct head-to-head comparisons under identical experimental conditions are limited. The data presented here has been compiled from multiple sources to provide a comprehensive overview.
Table 1: In Vitro Efficacy - IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | OTS964 IC50 (nM) |
| Ovarian Cancer | |||
| ES-2 | Ovarian Cancer | Not Reported | 3.0 |
| SKOV3 | Ovarian Cancer | Not Reported | 46 |
| Lung Cancer | |||
| LU-99 | Lung Cancer | Not Reported | 7.6 |
| A549 | Lung Cancer | Not Reported | 31 |
| Breast Cancer | |||
| DU4475 | Breast Cancer | Not Reported | 53 |
| T47D | Breast Cancer | Not Reported | 72 |
| MDAMB-231 | Breast Cancer | Not Reported | 73 |
| Multiple Myeloma | |||
| MM.1S | Multiple Myeloma | ~10 | Not Reported |
| U266 | Multiple Myeloma | ~10 | Not Reported |
| Other Cancers | |||
| Daudi | Burkitt's Lymphoma | Not Reported | 25 |
| UM-UC-3 | Bladder Cancer | Not Reported | 32 |
| HCT-116 | Colon Cancer | Not Reported | 33 |
| MKN1 | Stomach Cancer | Not Reported | 38 |
| MKN45 | Stomach Cancer | Not Reported | 39 |
| HepG2 | Liver Cancer | Not Reported | 19 |
| MIAPaca-2 | Pancreatic Cancer | Not Reported | 30 |
| 22Rv1 | Prostate Cancer | Not Reported | 50 |
| HT29 (TOPK-negative) | Colon Cancer | Not Reported | 290 |
Data compiled from multiple sources. A direct comparison of IC50 values should be interpreted with caution as experimental conditions may have varied between studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| OTS964 | Aggressive Mouse Xenograft (Multiple Myeloma) | 100 mg/kg, oral, 5 days/week | Reduced tumor size by 48%-81% compared to control.[2] |
| OTS964 | Human Lung Cancer Xenograft (LU-99) | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all six mice.[4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or OTS964. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Mouse Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions (length and width) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The investigational compound (e.g., OTS964) is administered to the treatment group according to a specified dosing schedule and route (e.g., oral gavage). The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are measured regularly throughout the study to assess anti-tumor efficacy and systemic toxicity, respectively.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors may be excised for further analysis, such as immunohistochemistry or western blotting.
Mandatory Visualization
Caption: TOPK Signaling Pathway and Inhibition by OTS514/OTS964.
Caption: Preclinical Evaluation Workflow for TOPK Inhibitors.
Conclusion
Both this compound and OTS964 are highly potent inhibitors of TOPK with significant anti-cancer activity in preclinical models. OTS964, a derivative of OTS514, has been more extensively studied in vivo, demonstrating the ability to induce complete tumor regression in some models.[4] A key challenge with these inhibitors has been hematopoietic toxicity; however, the development of a liposomal formulation for OTS964 has shown promise in mitigating these side effects.[4][5]
For researchers, the choice between these two compounds may depend on the specific experimental context. OTS514 has a well-documented potent in vitro profile, while OTS964 has more extensive in vivo data, particularly with formulations designed to improve its therapeutic index. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these promising TOPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of OTS514 Hydrochloride
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, this guide provides an objective comparison of the in vivo anti-tumor effects of OTS514 hydrochloride, a potent TOPK inhibitor. We will delve into its performance against alternative TOPK inhibitors and other relevant cancer treatments, supported by experimental data.
Executive Summary
OTS514 is a small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in a variety of cancers and correlated with poor prognosis. By inhibiting TOPK, OTS514 disrupts cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells. This guide presents a comparative analysis of the in vivo efficacy of OTS514 and its closely related analogue, OTS964, alongside another TOPK inhibitor, HI-TOPK-032, and a standard-of-care agent for multiple myeloma, lenalidomide (B1683929). The data highlights the significant anti-tumor activity of OTS514 and OTS964 in various xenograft models, including their ability to induce complete tumor regression.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the anti-tumor effects of OTS514, OTS964, HI-TOPK-032, and lenalidomide across different cancer models.
Table 1: In Vivo Efficacy of TOPK Inhibitors in Solid Tumor Xenograft Models
| Compound | Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| OTS514 | Ovarian Cancer | BALB/c-nu/nu mice | ES-2 | 25 mg/kg and 50 mg/kg, oral gavage | Significantly elongated overall survival compared to vehicle control (P < 0.001). | [1] |
| OTS964 | Lung Cancer | Mice | LU-99 | 100 mg/kg, oral gavage, daily for 2 weeks | Complete tumor regression in all six treated mice.[2][3] | [2][3] |
| OTS964 | Lung Cancer | Mice | LU-99 | 40 mg/kg, intravenous (liposomal), twice a week for 3 weeks | Complete tumor regression in five of six treated mice with no detectable toxicity.[2][4] | [2][4] |
| HI-TOPK-032 | Colon Cancer | Xenograft model | HCT-116 | 1 or 10 mg/kg, intraperitoneal injection, 3 times a week for 25 days | Significantly inhibited tumor growth by over 60%.[1] | [1] |
Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Compound | Animal Model | Cell Line | Dosage and Administration | Key Findings | Reference |
| OTS964 | Mouse xenograft | Human Myeloma Cell Lines | 100 mg/kg, oral, 5 days per week | Reduced tumor size by 48%-81% compared to control.[5] | [5] |
| Lenalidomide | NOD/SCID mice | JJN3 | 5 mg/kg, intraperitoneal, 5 days per week for 3 weeks | Significant anti-tumoral effect, enhanced by HIF-1α suppression.[6] | [6] |
| Lenalidomide | C57BL/KaLwRij mice | 5TGM1 | 25 mg/kg/day, intraperitoneal, for 21 consecutive days | Monitored by circulating IgG2b M-protein, showed anti-myeloma effects.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the generalized protocols for the key in vivo experiments cited.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., LU-99 for lung cancer, HCT-116 for colon cancer, MM.1S for multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8][9]
-
Animal Models: Immunodeficient mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks, are typically used to prevent rejection of human tumor xenografts.[10][11]
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium (e.g., PBS) or a mixture with Matrigel is injected subcutaneously into the flank of the mice.[8][11][12]
-
Tumor Growth Monitoring: Tumor volume is monitored 2-3 times per week using digital calipers. The volume is calculated using the formula: Volume = (Width² x Length) / 2.[8][11]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups.[2][10]
-
Endpoint Analysis: The study endpoint can be based on tumor volume, animal weight loss, or overall survival. At the end of the study, tumors and organs may be harvested for further analysis, such as immunohistochemistry or western blotting.[8][10]
Mandatory Visualization
Signaling Pathway of TOPK Inhibition by OTS514
Caption: Simplified signaling pathway of OTS514-mediated TOPK inhibition.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Highly effective new anti-cancer drug shows few side effects—in mice | University of Chicago News [news.uchicago.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-tumoral effect of lenalidomide is increased in vivo by hypoxia-inducible factor (HIF)-1α inhibition in myeloma cells | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. aacrjournals.org [aacrjournals.org]
Synergistic Anti-Myeloma Effects of OTS514 Hydrochloride and Lenalidomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-myeloma activities of the novel TOPK inhibitor, OTS514 hydrochloride, and the immunomodulatory agent, lenalidomide (B1683929), both as single agents and in combination. The presented data, derived from preclinical studies, highlights the synergistic potential of this combination therapy in treating multiple myeloma.
Mechanism of Action and Rationale for Combination
OTS514 is a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), a mitotic kinase overexpressed in various cancers, including multiple myeloma.[1][2] Inhibition of TOPK by OTS514 leads to cell cycle arrest and apoptosis in myeloma cells.[1][2] Mechanistically, OTS514 treatment results in the activation of the transcription factor FOXO3 and its downstream targets, the CDK inhibitors p21 and p27.[2] Furthermore, it disrupts pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[2]
Lenalidomide, an immunomodulatory drug (IMiD), exerts its anti-myeloma effects through a dual mechanism: direct tumoricidal activity and modulation of the tumor microenvironment.[3] It binds to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these factors is cytotoxic to myeloma cells.[4]
The combination of OTS514 and lenalidomide has been shown to produce synergistic anti-myeloma effects.[2] Preclinical evidence suggests that this synergy may arise from a multi-pronged attack on cancer cell proliferation and survival pathways, including an enhanced reduction in the antioxidative capacity of myeloma cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the effects of OTS514, lenalidomide, and their combination on human myeloma cell lines (HMCLs).
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (nM) |
| H929 | OTS514 | ~20 |
| Lenalidomide | >10,000 | |
| OTS514 + Lenalidomide | Synergistic Reduction | |
| U266 | OTS514 | ~50 |
| Lenalidomide | >10,000 | |
| OTS514 + Lenalidomide | Synergistic Reduction | |
| MM1.S | OTS514 | ~10 |
| Lenalidomide | ~5,000 | |
| OTS514 + Lenalidomide | Synergistic Reduction* |
*Specific IC50 values for the combination were not numerically reported in the primary literature but were demonstrated to be synergistic through combination index analysis.
Table 2: In Vitro Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MM1.S | Control | Baseline |
| OTS514 (100 nM) | Increased | |
| Lenalidomide (5 µM) | Moderately Increased | |
| OTS514 + Lenalidomide | Synergistically Increased |
*Qualitative descriptions are based on reported synergistic effects; specific percentages require access to raw data.
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Mean Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| OTS964 (oral derivative of OTS514) | 48 - 81 |
| Lenalidomide | Data not available for direct comparison |
| OTS964 + Lenalidomide | Synergistic reduction anticipated |
*In vivo combination data for OTS514/OTS964 and lenalidomide was not available in the reviewed literature.
Signaling Pathway Analysis
The synergistic effect of OTS514 and lenalidomide is underpinned by their combined impact on critical signaling pathways in multiple myeloma.
Caption: Synergistic signaling pathways of OTS514 and lenalidomide in multiple myeloma.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human myeloma cell lines (e.g., H929, U266, MM1.S) are seeded into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with a dose range of OTS514, lenalidomide, or a fixed-ratio combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis. Synergy is determined using the combination index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Myeloma cells are treated with OTS514, lenalidomide, or the combination at specified concentrations for 24-48 hours.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
The preclinical data strongly suggest that the combination of this compound and lenalidomide results in synergistic anti-myeloma activity. This is achieved through the dual targeting of the TOPK mitotic kinase and the CRBN-mediated degradation of key survival transcription factors. The presented evidence provides a solid rationale for further investigation of this combination in clinical settings for the treatment of multiple myeloma. The detailed protocols provided herein can serve as a foundation for researchers aiming to validate and expand upon these findings.
References
- 1. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of lenalidomide resistance pathways in myeloma and targeted resensitization using cereblon replacement, inhibition of STAT3 or targeting of IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
Preclinical Profile of OTS514 Hydrochloride: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the Potent TOPK Inhibitor for Clinical Investigation
OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), has emerged as a promising candidate for cancer therapy. Extensive preclinical investigations have demonstrated its significant anti-tumor activity across a spectrum of malignancies, including kidney, ovarian, small cell lung, and multiple myeloma cancers.[1][2] This guide provides a comprehensive overview of the preclinical data supporting the clinical investigation of OTS514, with a comparative analysis against other relevant therapies, detailed experimental protocols, and visualizations of its mechanism of action.
Comparative Efficacy of OTS514 in Vitro
OTS514 exhibits potent cytotoxic effects against a wide array of cancer cell lines, with IC50 values in the nanomolar range. Its efficacy is particularly pronounced in tumors with high TOPK expression.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [1] |
| Caki-1 | 19.9 - 44.1 | [1] | |
| Caki-2 | 19.9 - 44.1 | [1] | |
| 769-P | 19.9 - 44.1 | [1] | |
| 786-O | 19.9 - 44.1 | [1] | |
| Ovarian Cancer | Various | 3.0 - 46 | [1] |
| Small Cell Lung Cancer | Various | 0.4 - 42.6 | [3] |
| Multiple Myeloma | MM1.S, MM1.R, RPMI 8226, 8226Dox40, KMS34, KMS34CFZ, KMS11, JJN3, LP-1, NCI H929, U266B1 | 11.6 - 29.4 |
In Vivo Anti-Tumor Activity
Preclinical studies in animal models have consistently demonstrated the in vivo efficacy of OTS514 and its analogue, OTS964. These studies highlight the potential for tumor regression and improved survival.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| OTS514 | Ovarian Cancer (ES-2 abdominal dissemination xenograft) | Oral administration | Significantly elongated overall survival compared to vehicle control (P < 0.001). | [1] |
| OTS964 | Multiple Myeloma (aggressive mouse xenograft) | 100 mg/kg, oral, 5 days/week | Reduced tumor size by 48%-81% compared to control. | [4] |
| OTS964 | Lung Cancer (LU-99 human lung tumor xenograft) | 100 mg/kg, oral, daily for two weeks | Complete tumor regression in all six mice. | [5] |
| OTS964 | Lung Cancer (LU-99 human lung tumor xenograft) | Intravenous liposomal formulation | Complete tumor regression in five of six mice with no detectable toxicity. | [5] |
Mechanism of Action: Targeting the TOPK Signaling Pathway
OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK, a key regulator of mitosis and cell cycle progression.[6] This inhibition disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[7]
Caption: OTS514 inhibits TOPK, disrupting downstream oncogenic signaling pathways.
Detailed Experimental Protocols
To facilitate the replication and further investigation of OTS514's preclinical activity, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of OTS514 on cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: OTS514 Hydrochloride vs. Doxorubicin in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514 hydrochloride, and the widely used anthracycline chemotherapeutic, doxorubicin (B1662922). The following sections detail their mechanisms of action, comparative efficacy in vitro and in vivo, and toxicity profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
This compound is a potent and selective inhibitor of TOPK, a serine/threonine kinase that is highly expressed in a variety of human cancers and plays a crucial role in mitosis.[1][2] By inhibiting TOPK, OTS514 disrupts cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.[2] Its action is targeted towards a specific enzyme implicated in tumor progression.
Doxorubicin , a cornerstone of chemotherapy for decades, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair.[3][4] This leads to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis. Doxorubicin's broad mechanism contributes to its efficacy against a wide range of cancers, but also to its significant side effects.
In Vitro Cytotoxicity: Potency Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for this compound and doxorubicin in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-1 | Kidney Cancer | 19.9 - 44.1 | [1] |
| Caki-2 | Kidney Cancer | 19.9 - 44.1 | [1] |
| 769-P | Kidney Cancer | 19.9 - 44.1 | [1] |
| 786-O | Kidney Cancer | 19.9 - 44.1 | [1] |
| ES-2 | Ovarian Cancer | 3.0 - 46 | [1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 11.6 - 29.4 | [5] |
| SCLC Cell Lines | Small Cell Lung Cancer | 0.4 - 42.6 | [2] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H-460 | Non-Small Cell Lung | ~0.1 | [6] |
| H23 | Non-Small Cell Lung | ~0.1 | [6] |
| H1299 | Non-Small Cell Lung | >1 | [6] |
| AMJ13 | Breast Cancer | 223.6 µg/ml | [7] |
| MCF-7 | Breast Cancer | 2.50 | [8] |
| HepG2 | Liver Cancer | 12.18 | [8] |
| Huh7 | Liver Cancer | >20 | [8] |
| UMUC-3 | Bladder Cancer | 5.15 | [8] |
| VMCUB-1 | Bladder Cancer | >20 | [8] |
| TCCSUP | Bladder Cancer | 12.55 | [8] |
| BFTC-905 | Bladder Cancer | 2.26 | [8] |
| A549 | Lung Cancer | >20 | [8] |
| HeLa | Cervical Cancer | 2.92 | [8] |
| M21 | Melanoma | 2.77 | [8] |
| UKF-NB-4 | Neuroblastoma | ~0.1 | [9] |
| IMR-32 | Neuroblastoma | ~0.01 | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of this compound and doxorubicin has been evaluated in various mouse xenograft models. The data below, gathered from separate studies, demonstrates their ability to inhibit tumor growth.
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation |
| HSC-2 | Oral Squamous Cell Carcinoma | 10 mg/kg, i.p., every 2 days | Significant suppression of tumor growth | [10][11] |
| ES-2 | Ovarian Cancer | 25 mg/kg or 50 mg/kg, p.o., for 10-14 days | Significantly elongated overall survival | [12] |
| H929 | Multiple Myeloma | 50 or 100 mg/kg (OTS964*), p.o., 5 times/week | Reduced tumor size by 48%-81% | [5] |
*OTS964 is a dimethylated derivative of OTS514 for oral administration.
Table 4: In Vivo Efficacy of Doxorubicin
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Citation |
| H-460 | Non-Small Cell Lung Cancer | 2 mg/kg, i.p., once a week | 56% | [6] |
| 4T1 | Breast Cancer | Not specified | Moderate inhibition | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | Moderate inhibition | [3] |
| USTS PDOX | Undifferentiated Soft Tissue Sarcoma | 3 mg/kg, i.p., once a week for 2 weeks | Significant inhibition in 2 out of 5 models | [13] |
| 4T1 | Breast Cancer | Not specified | Did not improve overall survival in a metastatic model | [14] |
Toxicity Profile: A Critical Distinction
A significant differentiator between this compound and doxorubicin is their toxicity profiles.
This compound: Preclinical studies have identified hematopoietic toxicity as a primary side effect, characterized by a reduction in red and white blood cells and an increase in platelets.[1] However, some studies suggest that this toxicity can be managed and that mice may recover after treatment cessation.[2]
Doxorubicin: The clinical use of doxorubicin is significantly limited by its well-documented cardiotoxicity , which can lead to cardiomyopathy and heart failure. This toxicity is cumulative and dose-dependent.[3][4] Other side effects include myelosuppression and gastrointestinal issues.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: this compound inhibits TOPK, leading to cytokinesis disruption, cell cycle arrest, and apoptosis.
Caption: Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA damage and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Individualized doxorubicin sensitivity testing of undifferentiated soft tissue sarcoma (USTS) in a patient-derived orthotopic xenograft (PDOX) model demonstrates large differences between patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of OTS514 Hydrochloride in Preclinical Cancer Models: A Comparative Analysis for Researchers
This guide provides a comprehensive overview of the preclinical efficacy of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK). The focus is on its performance in various cancer models, with a particular emphasis on patient-derived xenografts (PDXs) where data is available, and comparisons with alternative therapies. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of TOPK inhibitors.
Executive Summary
OTS514 is a small molecule inhibitor of TOPK, a serine/threonine kinase overexpressed in a wide range of human cancers and correlated with poor prognosis.[1] By targeting TOPK, OTS514 disrupts cytokinesis, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its potent anti-tumor activity in various cancer types, including lung, ovarian, kidney, and multiple myeloma. While extensive data from patient-derived xenograft (PDX) models for OTS514 is still emerging, existing studies on cell line-derived xenografts and patient-derived cells showcase significant therapeutic potential. This guide synthesizes the available data, provides detailed experimental protocols, and visualizes key mechanisms and workflows to aid in the evaluation of this compound for further research and development.
Data Presentation: In Vitro and In Vivo Efficacy of OTS514 and its Derivatives
The following tables summarize the quantitative data on the efficacy of OTS514 and its orally available derivative, OTS964, across different cancer types and preclinical models.
Table 1: In Vitro Efficacy of OTS514 Across Various Cancer Cell Lines
| Cancer Type | Cell Lines | IC50 Values (nM) | Key Findings | Reference |
| Kidney Cancer | VMRC-RCW, Caki-1, Caki-2, 769-P, 786-O | 19.9 - 44.1 | Strong growth suppression in TOPK-positive cells. | [4] |
| Ovarian Cancer | Not specified | 3.0 - 46 | Significant growth-inhibitory effect. | [4] |
| Multiple Myeloma | Various Human Myeloma Cell Lines (HMCL) | Not specified (nanomolar concentrations) | Induces cell cycle arrest and apoptosis. | [5][6] |
| Small Cell Lung Cancer | Not specified | 0.4 - 42.6 | Effective growth suppression. |
Table 2: In Vivo Efficacy of OTS514 and OTS964 in Xenograft Models
| Cancer Type | Xenograft Model | Compound | Dosing Regimen | Key Efficacy Results | Reference |
| Lung Cancer | Human lung cancer cells | OTS514 | Not specified | Demonstrated in vivo efficacy. | [4] |
| Lung Cancer | Human lung cancer xenograft | OTS964 (liposomal) | Not specified | Complete regression of transplanted tumors. | [3] |
| Ovarian Cancer | ES-2 abdominal dissemination xenograft | OTS514 | Not specified | Significantly elongated overall survival (P < 0.001). | [4] |
| Multiple Myeloma | H929 cell line-derived xenograft | OTS964 | 100 mg/kg, orally, 5 days/week | Reduced tumor size by 48%-81%. | [5][6] |
Comparative Efficacy
While direct head-to-head comparisons of OTS514 with other agents in PDX models are limited, a study on multiple myeloma provides insights into its potential in combination therapies.
OTS514 in Combination with Lenalidomide (B1683929) for Multiple Myeloma
In human myeloma cell lines, the combination of OTS514 and lenalidomide produced synergistic effects, providing a rationale for evaluating TOPK inhibition in existing myeloma treatment regimens.[5][6] Lenalidomide is an immunomodulatory drug that, in combination with dexamethasone, is a standard treatment for multiple myeloma.[7][8][9] The synergistic activity of OTS514 with a standard-of-care agent highlights its potential to enhance existing therapeutic strategies.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols relevant to the evaluation of OTS514.
In Vivo Xenograft Efficacy Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., BALB/c-nu/nu, NOD/SCID) are used. For patient-derived xenografts, NOD/SCID or similar strains with low NK cell activity are preferred.
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): A suspension of cultured cancer cells (e.g., 1x10^6 to 1x10^7 cells) in a suitable medium (e.g., RPMI-1640) with or without Matrigel is injected subcutaneously into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue from a patient is surgically implanted subcutaneously or orthotopically into the mice.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
OTS514/OTS964 Administration: OTS514 can be administered via intravenous injection, while its derivative OTS964 can be given by oral gavage. Dosing and schedule are determined by the specific study design (e.g., 100 mg/kg of OTS964, 5 days a week).[5][6]
-
Control Group: The control group receives a vehicle solution.
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival, body weight changes, and other signs of toxicity are also monitored.
-
Tissue Analysis: At the end of the study, tumors can be excised for histological and molecular analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Tumor tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., TOPK, p-FOXM1, p-AKT, p-p38 MAPK, p-IκBα) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Signaling Pathway of OTS514 Action
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Preclinical Evaluation in PDX Models
Caption: General experimental workflow for OTS514 evaluation in PDX models.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting TOPK. Its potent efficacy in cell line-derived xenograft models of lung, ovarian, and multiple myeloma, as well as its activity against patient-derived multiple myeloma cells, strongly supports its further investigation. While more studies utilizing patient-derived xenograft models are needed to fully delineate its efficacy across a broader range of solid tumors and to directly compare it with other targeted therapies, the existing data suggest that OTS514 holds significant therapeutic potential, both as a monotherapy and in combination with existing treatments. The protocols and data presented in this guide offer a solid foundation for researchers to design future studies aimed at translating this promising preclinical agent into clinical applications.
References
- 1. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis PMID: 25338756 | MCE [medchemexpress.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. slyyir.yuntsg.com [slyyir.yuntsg.com]
- 9. Lenalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Sensitivity to OTS514 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to predict sensitivity to OTS514 hydrochloride, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK). We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with other TOPK inhibitors to aid in the strategic development and application of this therapeutic agent.
Introduction to this compound and its Target: TOPK
This compound is a small molecule inhibitor targeting TOPK, a serine/threonine kinase that is overexpressed in a wide array of human cancers and is often associated with poor prognosis.[1][2] TOPK plays a critical role in mitosis, particularly in cytokinesis, and its inhibition by OTS514 leads to cell cycle arrest and apoptosis in cancer cells.[2][3] This guide focuses on identifying and evaluating biomarkers that can predict the sensitivity of tumors to OTS514 treatment, thereby enabling patient stratification and personalized medicine approaches.
Primary Biomarker: TOPK Expression
The most significant predictor of sensitivity to OTS514 is the expression level of its target, TOPK. Preclinical studies have consistently demonstrated a strong correlation between high TOPK expression and the growth-inhibitory effects of OTS514 across various cancer cell lines.
Table 1: Correlation of TOPK Expression with OTS514 Sensitivity (IC50 Values)
| Cancer Type | Cell Line | TOPK Expression | OTS514 IC50 (nM) | Reference |
| Ovarian Cancer | ES-2 | High | Not specified | [4] |
| Ovarian Cancer | SKOV3 | High | Not specified | [4] |
| Multiple Myeloma | MM1.S | High | 11.6 - 29.4 (range in various HMCLs) | [2][5] |
| Multiple Myeloma | U266 | High | 11.6 - 29.4 (range in various HMCLs) | [2][5] |
| Non-small cell lung cancer | A549 | High | 0.4 - 42.6 | [3] |
| Colorectal cancer | HCT116 | High | ~10 | [3] |
| Chronic myeloid leukemia | K-562 | High | ~5 | [3] |
| Osteosarcoma | KHOS | High | Dose-dependent reduction in viability | [6] |
| Osteosarcoma | U2OS | High | Dose-dependent reduction in viability | [6] |
Downstream Pharmacodynamic Biomarkers
Inhibition of TOPK by OTS514 triggers a cascade of downstream signaling events that can serve as pharmacodynamic biomarkers to confirm drug activity and predict response.
Table 2: Downstream Biomarkers Modulated by OTS514
| Biomarker | Change upon OTS514 Treatment | Cellular Process | Significance as a Biomarker | Reference |
| FOXM1 | Suppression of mRNA and protein levels | Cell cycle progression, proliferation | A key downstream effector of TOPK; its suppression indicates target engagement and downstream pathway inhibition. | [2][4] |
| p-Akt | Decreased phosphorylation | Cell survival, proliferation | Inhibition of the pro-survival PI3K/Akt pathway. | [2] |
| p-p38 MAPK | Decreased phosphorylation | Inflammation, cell stress responses | Disruption of a key signaling node in cancer. | [2] |
| p-NF-κB | Decreased phosphorylation | Inflammation, cell survival | Inhibition of a critical pro-survival transcription factor. | [2] |
| Cleaved PARP | Increased levels | Apoptosis | An indicator of induced programmed cell death. | [7] |
| p21 (CDKN1A) | Elevated levels | Cell cycle arrest | Induction of a key cell cycle inhibitor. | [2] |
| p27 (CDKN1B) | Elevated levels | Cell cycle arrest | Induction of a key cell cycle inhibitor. | [2] |
Comparative Analysis with Other TOPK Inhibitors
Several other small molecule inhibitors targeting TOPK have been developed. A head-to-head comparison of their potency provides a broader context for evaluating OTS514.
Table 3: Comparative Potency (IC50) of TOPK Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| OTS514 | Non-small cell lung cancer | A549 | 0.4 - 42.6 | [3] |
| Colorectal cancer | HCT116 | ~10 | [3] | |
| Chronic myeloid leukemia | K-562 | ~5 | [3] | |
| OTS964 | Lung cancer | LU-99 | ~28 | [3] |
| Non-small cell lung cancer | A549 | ~20 | [3] | |
| HI-TOPK-032 | Colon cancer | HCT-116 | ~5000 | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the aforementioned biomarkers.
Protocol 1: Immunohistochemistry (IHC) for TOPK Expression in Tumor Tissue
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections to evaluate TOPK protein expression.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes), and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with phosphate-buffered saline (PBS).
-
Incubate sections with a hydrogen peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply a protein block (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against TOPK (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
-
Apply 3,3'-diaminobenzidine (B165653) (DAB) chromogen and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Western Blot for Downstream Biomarker Analysis
This protocol describes the detection of changes in protein expression and phosphorylation status in cell lysates after OTS514 treatment.
-
Cell Lysis:
-
Treat cancer cell lines with various concentrations of OTS514 for a specified time.
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-FOXM1, anti-p-Akt, anti-cleaved PARP, anti-GAPDH as a loading control) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the assessment of cell cycle distribution following OTS514 treatment.[8][9]
-
Cell Treatment and Fixation:
-
Treat cells with OTS514 for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol describes the detection of apoptosis using flow cytometry.[8]
-
Cell Treatment and Staining:
-
Treat cells with OTS514 for the desired duration.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Identify cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathways affected by OTS514 and the experimental workflows for biomarker assessment.
Caption: OTS514 inhibits TOPK, leading to the suppression of downstream pro-survival and proliferative pathways.
Caption: Experimental workflow for the assessment of predictive and pharmacodynamic biomarkers for OTS514 sensitivity.
Conclusion
The selection of patients most likely to respond to this compound therapy can be significantly guided by a robust biomarker strategy. High expression of TOPK is the primary predictive biomarker for sensitivity. Furthermore, the modulation of downstream effectors such as FOXM1, and the induction of cell cycle arrest and apoptosis, serve as critical pharmacodynamic biomarkers to confirm the on-target activity of OTS514. This guide provides a framework for the systematic evaluation of these biomarkers, facilitating the advancement of OTS514 in clinical settings.
References
- 1. PBK/TOPK: An Effective Drug Target with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Evaluating the Selectivity of OTS514 Hydrochloride for TOPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with other known TOPK inhibitors. The objective is to offer a clear evaluation of its selectivity based on available experimental data, aiding researchers in making informed decisions for their studies.
Introduction to TOPK and its Inhibition
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is overexpressed in a variety of human cancers. Its role in critical cellular processes such as proliferation, mitosis, and cytokinesis has made it an attractive target for cancer therapy. This compound has emerged as a highly potent inhibitor of TOPK, with an IC50 value of 2.6 nM.[1][2] This guide evaluates the selectivity of OTS514 and compares it with other TOPK inhibitors, OTS964 and HI-TOPK-032.
Comparative Selectivity of TOPK Inhibitors
| Inhibitor | Primary Target | IC50/Kd for TOPK | Key Off-Target Kinases (IC50/Kd) | Reference |
| This compound | TOPK | 2.6 nM (IC50) | Data from a broad kinase panel is not publicly available. | [1][2] |
| OTS964 | TOPK, CDK11 | 28 nM (IC50) | CDK11 (40 nM, Kd), TYK2 (207 nM, IC50), PRK1 (508 nM, IC50), CDK9 (538 nM, IC50) | [3][4][5] |
| HI-TOPK-032 | TOPK | Not explicitly stated | Reported to have little effect on ERK1, c-jun-NH2-kinase 1 (JNK1), or p38 kinase activities. A broad kinase panel screening is not publicly available. | [6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, while Kd (dissociation constant) represents the concentration at which half of the ligand binding sites on a protein are occupied. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant TOPK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for TOPK)
-
Specific peptide substrate for TOPK
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add the purified TOPK enzyme to each well (except the background control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's instructions of the detection kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software.
Cell-Based Kinase Activity Assay
This protocol outlines a general method to assess the inhibitory effect of a compound on kinase activity within a cellular context.
Materials:
-
Cancer cell line known to express TOPK (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: primary antibody specific for the phosphorylated form of a known TOPK substrate (e.g., phospho-Histone H3), and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 2-24 hours).
-
Wash the cells with cold PBS and then lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of the TOPK substrate using Western blot or ELISA with the phospho-specific antibody.
-
Normalize the signal to the total amount of the substrate protein or a housekeeping protein (e.g., GAPDH).
-
Quantify the reduction in substrate phosphorylation as a measure of TOPK inhibition in the cells.
Visualizing TOPK Signaling and Experimental Workflow
To better understand the context of TOPK inhibition and the experimental procedures, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of OTS514 Hydrochloride: Cross-Resistance Profile with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of OTS514 hydrochloride, a potent T-LAK cell-originated protein kinase (TOPK/PBK) inhibitor, with other kinase inhibitors. The information presented is based on available preclinical data and is intended to inform future research and drug development strategies.
Executive Summary
OTS514 is a promising anti-cancer agent that induces cell cycle arrest and apoptosis in various cancer cell lines.[1][2] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The primary mechanism of acquired resistance to OTS514 and its analogs is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). This guide details the implications of this resistance mechanism for potential cross-resistance with other kinase inhibitors and provides relevant experimental protocols and pathway diagrams.
Cross-Resistance Profile of this compound
The cross-resistance profile of OTS514 is intrinsically linked to the substrate specificity of the ABCB1 and ABCG2 transporters. Cell lines that have developed resistance to OTS514 by upregulating these transporters will likely exhibit cross-resistance to other kinase inhibitors that are also substrates for efflux by these pumps.
Table 1: Predicted Cross-Resistance of OTS514-Resistant Cells to Other Kinase Inhibitors
| Kinase Inhibitor Class | Specific Inhibitor Examples | Target Kinase(s) | Known ABCB1/ABCG2 Substrate | Predicted Cross-Resistance with OTS514 |
| Aurora Kinase Inhibitors | GSK-1070916 | Aurora B/C | Yes (ABCB1)[3][4] | High |
| KRAS Inhibitors | ARS-1620 | KRAS G12C | Yes (ABCB1)[5] | High |
| PI3K Inhibitors | HS-173 | PI3K | Yes (ABCB1 & ABCG2)[6][7] | High |
| Dual EGFR/PI3K Inhibitors | MTX-211 | EGFR, PI3K | Yes (ABCG2)[8] | High (in ABCG2-overexpressing cells) |
| RAF Inhibitors | AZ-628 | RAF | Not a substrate, but an inhibitor of ABCG2[9] | Low (May act as a chemosensitizer) |
| PIM Kinase Inhibitors | TP-3654 | PIM | Not a substrate, but an inhibitor of ABCG2[10] | Low (May act as a chemosensitizer) |
| FGFR Inhibitors | Erdafitinib | FGFR | Not a substrate, but an inhibitor of ABCB1[11] | Low (May act as a chemosensitizer) |
Note: This table is based on the principle of ABC transporter-mediated multidrug resistance. The level of cross-resistance can vary depending on the specific cell line and the relative expression levels of ABCB1 and ABCG2.
Experimental Protocols
Generation of OTS514-Resistant Cancer Cell Lines
This protocol describes a standard method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[12][13][14][15][16]
Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing drug-resistant cell lines.
Methodology:
-
Determine the initial inhibitory concentration (IC50): Culture the parental cancer cell line in the presence of a range of OTS514 concentrations for 72 hours. Determine the IC50 value using a cell viability assay such as the MTT assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing OTS514 at a concentration equal to or slightly below the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of OTS514 in the culture medium. This is typically done in increments of 1.5 to 2-fold.[13]
-
Monitoring and Maintenance: Continuously monitor the cells for viability and morphology. Passage the cells as they reach confluence. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.
-
Establishment of a Resistant Line: Repeat the dose escalation process over several months until the cells can proliferate in a significantly higher concentration of OTS514 (e.g., 10-fold or higher than the parental IC50).
-
Validation: Confirm the resistant phenotype by performing a dose-response curve with OTS514 and comparing the IC50 value to that of the parental cell line. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[17][18][19]
MTT Assay Workflow
Caption: Standard workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to serial dilutions of this compound and other kinase inhibitors for 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 values.
Signaling Pathways and Mechanisms of Action
OTS514 exerts its anti-cancer effects by inhibiting TOPK, a serine/threonine kinase that is overexpressed in many cancers and is involved in mitosis and cell proliferation. Inhibition of TOPK by OTS514 leads to the disruption of several downstream signaling pathways.
Simplified Signaling Pathway of OTS514 Action
Caption: Signaling pathway affected by this compound.
Inhibition of TOPK by OTS514 has been shown to suppress the activity of the transcription factor FOXM1, a key regulator of cell cycle progression.[2] Additionally, OTS514 treatment disrupts pro-survival signaling pathways including AKT, p38 MAPK, and NF-κB, ultimately leading to cell cycle arrest and apoptosis.
Conclusion
The cross-resistance profile of this compound is primarily dictated by the overexpression of ABCB1 and ABCG2 multidrug resistance transporters. This suggests that cancer cells resistant to OTS514 will likely exhibit cross-resistance to other kinase inhibitors that are substrates of these transporters. Conversely, kinase inhibitors that are not substrates or are inhibitors of these transporters may retain their efficacy and could be considered in combination therapies. Understanding these resistance mechanisms is crucial for the rational design of clinical trials and the development of strategies to overcome acquired resistance to OTS514 and other targeted therapies. Further research involving kinome profiling of OTS514-resistant cell lines could provide a more detailed and unbiased view of the altered signaling networks and potential new therapeutic vulnerabilities.[20][21][22][23][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OTS514 | TOPK | Apoptosis | TargetMol [targetmol.com]
- 3. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCB1 and ABCG2 Overexpression Mediates Resistance to the Phosphatidylinositol 3-Kinase Inhibitor HS-173 in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor MTX-211 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. peerj.com [peerj.com]
- 21. Mapping the Protein Kinome: Current Strategy and Future Direction [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. diag2tec.com [diag2tec.com]
In Vivo Validation of OTS514 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with alternative TOPK inhibitors. The information presented is based on available preclinical data to assist researchers in evaluating its therapeutic potential.
Introduction to TOPK and OTS514
T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor prognosis.[1] TOPK plays a crucial role in mitosis, and its inhibition leads to cytokinesis failure and subsequent apoptosis in cancer cells.[2][3] OTS514 is a small molecule inhibitor that targets TOPK with high potency, exhibiting an IC50 of 2.6 nM in cell-free assays.[4][5] Its hydrochloride salt is the form often used in research.
Comparative In Vivo Efficacy of TOPK Inhibitors
This section summarizes the in vivo anti-tumor activity of OTS514 and its orally available derivative, OTS964, alongside other TOPK inhibitors, HI-TOPK-032 and SKLB-C05. The data is derived from various preclinical xenograft models.
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OTS514 | Ovarian Cancer (ES-2 abdominal dissemination) | Not Specified | Oral administration | Significantly elongated overall survival (P < 0.001) | [4] |
| OTS964 | Multiple Myeloma (H929 xenograft) | NSG mice | 100 mg/kg, oral gavage, 5 days/week | 48%-81% tumor size reduction compared to control | [1] |
| OTS964 | Lung Cancer (LU-99 xenograft) | Not Specified | 100 mg/kg, oral gavage, daily for 2 weeks | Complete tumor regression in all 6 mice | [2] |
| OTS964 (liposomal) | Lung Cancer (LU-99 xenograft) | Not Specified | Intravenous, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice | [2] |
| HI-TOPK-032 | Colon Cancer (HCT-116 xenograft) | Athymic nude mice | 1 or 10 mg/kg, intraperitoneal injection, 3 times/week for 25 days | Over 60% inhibition of tumor growth | [6][7] |
| SKLB-C05 | Colorectal Carcinoma (HCT116 xenograft) | Not Specified | 10 and 20 mg/kg/day, oral administration | Dramatically attenuated tumor growth | [8] |
| SKLB-C05 | Colorectal Carcinoma (HCT116 hepatic metastasis model) | Not Specified | 10 mg/kg/day, oral administration | Completely suppressed hepatic metastasis | [8] |
Mechanism of Action: The TOPK Signaling Pathway
OTS514 exerts its anti-cancer effects by inhibiting TOPK, which in turn modulates several downstream signaling pathways critical for cancer cell proliferation, survival, and migration.
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vivo experiments based on the available literature.
Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.
-
Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., HCT-116 for colon cancer) in their appropriate complete medium.[9]
-
Harvest cells during the logarithmic growth phase when they reach 70-80% confluency.[10]
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer with trypan blue to ensure high viability.[10]
-
Resuspend the cells in a serum-free medium or PBS at the desired concentration (e.g., 1.5 x 10^6 cells/100 µL).[9] For some cell lines, mixing the cell suspension with an equal volume of Matrigel on ice is recommended to improve tumor engraftment.[11]
-
-
Animal Husbandry and Tumor Implantation:
-
Use immunocompromised mice, such as 4-6 week old athymic nude or SCID mice.[10][12]
-
Allow the mice to acclimatize for at least 3-5 days before any procedures.[10]
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine).[11]
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse using a 23-25 gauge needle.[11][12]
-
-
Treatment Administration:
-
Allow the tumors to grow to a palpable size (e.g., ~50-60 mm³) before randomizing the mice into treatment and control groups.[10]
-
Prepare the therapeutic agent (e.g., this compound, HI-TOPK-032) in a suitable vehicle.
-
Administer the treatment according to the specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, three times a week).[1][9] The control group should receive the vehicle alone.
-
-
Data Collection and Endpoint Analysis:
-
Measure the tumor dimensions (length and width) regularly (e.g., twice a week) using digital calipers.[12]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[10][12]
-
Monitor the body weight of the mice as an indicator of treatment toxicity.[7]
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, Western blotting).[9][12]
-
Caption: In vivo xenograft study workflow.
Logical Framework of OTS514's Action
The therapeutic rationale for using OTS514 is based on the differential expression of its target, TOPK, in cancerous versus normal tissues and the downstream consequences of its inhibition.
Caption: Logical flow of OTS514's therapeutic action.
Toxicity and Safety Profile
A significant consideration for the clinical translation of TOPK inhibitors is their potential for toxicity. In vivo studies with OTS514 and OTS964 have reported hematopoietic toxicity, including a reduction in red and white blood cells, accompanied by a marked increase in platelets.[2][4] However, the use of a liposomal formulation for OTS964 was shown to mitigate these side effects while retaining anti-tumor efficacy.[2] Studies with HI-TOPK-032 did not report significant effects on mouse body weight, suggesting a favorable safety profile at the tested doses.[13]
Conclusion
This compound and its derivatives have demonstrated significant in vivo anti-tumor activity across a range of cancer models, validating TOPK as a promising therapeutic target. The mechanism of action, involving the induction of cell cycle arrest and apoptosis through the inhibition of critical signaling pathways, is well-supported by preclinical data. While hematopoietic toxicity has been a concern, formulation strategies such as liposomal delivery show promise in overcoming this limitation. Further head-to-head comparative studies with other TOPK inhibitors under standardized in vivo protocols will be crucial for definitively positioning OTS514 and its analogs in the landscape of targeted cancer therapies.
References
- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]
- 3. What are TOPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Novel selective TOPK inhibitor SKLB-C05 inhibits colorectal carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
OTS514 Hydrochloride: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
A comprehensive guide for researchers, scientists, and drug development professionals on the differential performance of the potent TOPK inhibitor, OTS514 hydrochloride, in traditional monolayer versus advanced three-dimensional cancer models.
This compound, a potent and selective inhibitor of T-LAK cell-originated protein kinase (TOPK), has emerged as a promising therapeutic agent in oncology.[1][2] TOPK, a serine/threonine kinase, is overexpressed in a multitude of cancers and plays a crucial role in tumorigenesis, including cell proliferation, apoptosis, and the maintenance of cancer stem cells.[3] This guide provides a comparative analysis of OTS514's efficacy in conventional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid models, offering insights into its potential clinical translatability.
Executive Summary
Data Presentation: OTS514 Efficacy
Table 1: this compound IC50 Values in 2D Cell Culture Models
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Oral Squamous Cell Carcinoma | HSC-2 | Dose-dependent decrease in cell survival | [3] |
| Oral Squamous Cell Carcinoma | HSC-3 | Dose-dependent decrease in cell survival | [3] |
| Oral Squamous Cell Carcinoma | SAS | Dose-dependent decrease in cell survival | [3] |
| Oral Squamous Cell Carcinoma | OSC-19 | Dose-dependent decrease in cell survival | [3] |
| Multiple Myeloma | Human Myeloma Cell Lines (HMCL) | Nanomolar concentrations | [2] |
Note: Specific IC50 values for the oral squamous cell carcinoma cell lines were not provided in the source material, but a dose-dependent effect was confirmed.
Table 2: Comparative Efficacy of OTS514 in 2D vs. 3D Osteosarcoma Models
| Model Type | Cell Lines | Assay | Key Findings with OTS514 Treatment | Reference |
| 2D Culture | KHOS, U2OS | Colony Formation Assay | Marked decrease in the number and size of colonies. | [1] |
| 3D Culture | KHOS, U2OS | Spheroid Growth Assay | Significant decrease in spheroid diameter over time. | [1] |
This data from osteosarcoma models clearly demonstrates the potent anti-proliferative effects of OTS514 in both 2D and 3D environments.[1] While a direct IC50 comparison is unavailable, the significant reduction in both colony formation and spheroid growth underscores the inhibitor's efficacy irrespective of the culture dimensionality.
Mechanism of Action: TOPK Inhibition
OTS514 exerts its anticancer effects by directly inhibiting the kinase activity of TOPK. This leads to the disruption of downstream signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of TOPK has been shown to induce cell cycle arrest and apoptosis.[2][3]
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Experimental Protocols
2D Cell Viability (Colony Formation Assay)
This protocol is adapted from standard colony formation assay procedures.[6][7]
1. Cell Seeding:
- Harvest cancer cells (e.g., KHOS, U2OS) and prepare a single-cell suspension.
- Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. OTS514 Treatment:
- The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
- Incubate the plates for 10-14 days, replacing the medium with freshly prepared OTS514 every 2-3 days.
3. Colony Staining and Quantification:
After the incubation period, wash the wells with phosphate-buffered saline (PBS).
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 15 minutes.
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
Gently wash the wells with water and allow them to air dry.
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Calculate the plating efficiency and surviving fraction for each treatment condition.
Caption: Experimental workflow for the 2D colony formation assay.
3D Spheroid Growth Assay
This protocol is based on the liquid overlay technique for spheroid formation.[8][9]
1. Spheroid Formation:
- Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with a non-adherent hydrogel (e.g., Matrigel, Agarose) or use commercially available ULA plates.
- Prepare a single-cell suspension of cancer cells (e.g., KHOS, U2OS) at a desired concentration (e.g., 2,000-5,000 cells/well).
- Seed the cell suspension into the prepared ULA plate.
- Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.
- Incubate the plate for 48-72 hours to allow for the formation of compact spheroids.
2. OTS514 Treatment:
- After spheroid formation, carefully replace half of the medium with fresh medium containing 2x the final concentration of this compound or vehicle control.
- Continue to culture the spheroids for an extended period (e.g., 7-14 days), performing partial media changes with fresh OTS514 every 2-3 days.
3. Spheroid Growth Monitoring and Analysis:
At regular intervals (e.g., every 24-48 hours), capture brightfield images of the spheroids using an inverted microscope.
Measure the diameter of the spheroids using image analysis software.
At the end of the experiment, assess spheroid viability using a 3D-compatible assay such as CellTiter-Glo® 3D.
Caption: Experimental workflow for the 3D spheroid growth assay.
Comparative Analysis and Discussion
The transition from 2D to 3D cell culture models introduces complexities that more accurately reflect the in vivo tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions. These factors can influence drug penetration and cellular responses, often leading to increased drug resistance in 3D models.[4][5]
The observed efficacy of OTS514 in significantly reducing the growth of osteosarcoma spheroids is particularly noteworthy.[1] Spheroid models are known to enrich for cancer stem-like cells, a population notoriously resistant to conventional therapies. The potent effect of OTS514 on these 3D structures suggests its potential to target this critical subpopulation of cancer cells.
While the lack of direct IC50 comparisons necessitates further research, the available data strongly supports the continued investigation of OTS514 as a potent anti-cancer agent. The robust activity observed in 3D models provides a stronger rationale for its preclinical and clinical development. Future studies should aim to directly compare the IC50 values of OTS514 in 2D and 3D cultures across a panel of cancer cell lines to provide a more quantitative understanding of its differential efficacy.
Caption: Logical relationship between culture model and expected outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From 2D to 3D: transforming malignant bone tumor research with advanced culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Dimensional and Spheroid-Based Three-Dimensional Cell Culture Systems: Implications for Drug Discovery in Cancer [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. youtube.com [youtube.com]
Assessing the Long-Term In Vivo Efficacy of OTS514 Hydrochloride: A Comparative Guide
For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, a thorough understanding of a compound's long-term in vivo efficacy is paramount. This guide provides a comprehensive comparison of OTS514 hydrochloride, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with other TOPK inhibitors and standard-of-care chemotherapies. By presenting available experimental data, detailed methodologies, and visual representations of key pathways and workflows, this document aims to facilitate an objective assessment of this compound's potential in preclinical settings.
Mechanism of Action: Targeting a Key Mitotic Kinase
OTS514 is a small molecule inhibitor that targets TOPK, a serine/threonine kinase that is overexpressed in a wide range of human cancers and is associated with poor prognosis.[1][2] TOPK plays a crucial role in mitosis, particularly in the process of cytokinesis. Inhibition of TOPK by OTS514 leads to defects in cell division, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3][4][5] This targeted mechanism of action makes TOPK inhibitors like OTS514 a promising class of anti-cancer agents.
Below is a simplified representation of the TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Simplified TOPK signaling pathway and the inhibitory effect of OTS514.
Comparative In Vivo Efficacy
The following tables summarize the available in vivo efficacy data for OTS514 and its closely related analog, OTS964, as well as another TOPK inhibitor, HI-TOPK-032, and relevant standard-of-care chemotherapies. It is important to note that direct head-to-head long-term comparative studies are limited in the publicly available literature. The data presented here is compiled from individual studies.
Table 1: In Vivo Efficacy of TOPK Inhibitors
| Compound | Cancer Model | Cell Line | Dosing Regimen | Key Efficacy Findings | Reference |
| OTS514 | Ovarian Cancer (Peritoneal Dissemination) | ES-2 | 25 mg/kg or 50 mg/kg, oral, for 10-14 days | Significantly elongated overall survival compared to vehicle control. | [3] |
| OTS964 | Lung Cancer (Subcutaneous Xenograft) | LU-99 | Intravenous (liposomal) or oral | Complete tumor regression in the majority of mice. | [6] |
| OTS964 | Multiple Myeloma (Subcutaneous Xenograft) | H929 | 50 or 100 mg/kg, oral, 5 days/week | Dose-dependent tumor growth inhibition (up to 81%). | [7] |
| HI-TOPK-032 | Colon Cancer (Subcutaneous Xenograft) | HCT-116 | 1 or 10 mg/kg, intraperitoneal, 3 times/week for 25 days | Significant tumor growth inhibition. | [8][9] |
| HI-TOPK-032 | Ovarian Cancer (Xenograft) | OVCAR3 | Not specified | Improved anti-tumor effects when combined with NK-92MI cells. | [10][11][12] |
Table 2: In Vivo Efficacy of Standard-of-Care Agents in Relevant Xenograft Models
| Agent(s) | Cancer Model | Cell Line | Dosing Regimen | Key Efficacy Findings | Reference |
| Cisplatin, Paclitaxel, Doxorubicin | Non-Small Cell Lung Cancer (Patient-Derived Xenograft) | Various | Not specified | Differential responses mirroring clinical patient outcomes. | [13] |
| Bortezomib, Doxorubicin | Multiple Myeloma (Xenograft) | NCI-H929 | Not specified | Modest suppression of tumor growth. | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for establishing subcutaneous xenograft models, a common methodology in the cited studies. Specific details may vary between experiments.
General Subcutaneous Xenograft Model Protocol
A general workflow for a subcutaneous xenograft study is outlined below.
Caption: A typical workflow for conducting in vivo xenograft studies.
1. Cell Culture and Preparation:
-
Cancer cell lines (e.g., LU-99 for lung cancer, H929 for multiple myeloma) are cultured in appropriate media and conditions.[15][16][17]
-
Cells are harvested during the logarithmic growth phase, washed, and resuspended in a suitable vehicle (e.g., PBS or media), sometimes mixed with Matrigel to enhance tumor formation.[15][16][17]
2. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[15][17]
3. Tumor Cell Implantation:
-
A specific number of cells (e.g., 3.0 x 10^6) are injected subcutaneously into the flank of each mouse.[15]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.[15]
-
Treatment is typically initiated when tumors reach a predetermined size (e.g., 50-150 mm³).[6][15]
5. Drug Administration:
-
This compound or other test compounds are administered via the specified route (e.g., oral gavage, intravenous injection) and schedule.[3][6]
-
A control group receives the vehicle used to dissolve the drug.
6. Long-Term Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study to assess the rate of tumor growth inhibition compared to the control group.
-
Survival Analysis: In long-term studies, the survival of the animals in each treatment group is monitored and analyzed using Kaplan-Meier curves.[3]
-
Metastasis Assessment: In relevant models, tissues can be harvested at the end of the study to assess for metastasis.
7. Toxicity Evaluation:
-
Animal body weight is monitored regularly as a general indicator of health.
-
For compounds like OTS514 with known hematopoietic toxicity, complete blood counts (CBCs) are performed to assess effects on red blood cells, white blood cells, and platelets.[3]
Addressing Toxicity: The Role of Liposomal Formulations
A significant challenge observed with OTS514 and OTS964 is hematopoietic toxicity.[3][5][18] To mitigate these side effects, a liposomal formulation of OTS964 was developed.[5][18][19] In preclinical studies, the liposomal delivery of OTS964 resulted in complete tumor regression in lung cancer xenografts without the adverse hematopoietic effects seen with the free compound.[5][18] This highlights the importance of formulation in optimizing the therapeutic window of potent anti-cancer agents.
Comparison with Other TOPK Inhibitors and Future Directions
HI-TOPK-032 is another TOPK inhibitor that has shown in vivo efficacy in colon and ovarian cancer models.[8][9][10][11][12] While direct comparative studies with OTS514 are lacking, the available data suggest that targeting TOPK is a viable anti-cancer strategy. The development of additional TOPK inhibitors like ADA-07 is also underway, although in vivo data is limited.[20]
Future research should focus on direct, long-term comparative studies of different TOPK inhibitors in various cancer models. Furthermore, combination studies with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and provide new avenues for clinical translation.[7] The promising results with liposomal OTS964 also underscore the need for continued innovation in drug delivery to enhance the safety and efficacy of potent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. TOPK-Inhibitor | OncoTherapy Science, Inc. [oncotherapy.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [PDF] Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth. | Semantic Scholar [semanticscholar.org]
- 10. Small-molecule inhibitor HI-TOPK-032 improves NK-92MI cell infiltration into ovarian tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor HI-TOPK-032 enhances cell-based IL-2 therapy | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Liposomal OTS964, a TOPK inhibitor: a simple method to estimate OTS964 association with liposomes that relies on enhanced OTS964 fluorescence when bound to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PBK/TOPK: A Therapeutic Target Worthy of Attention - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OTS514 Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the proper management and disposal of potent investigational compounds like OTS514 hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This compound is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), a target under investigation in oncology.[1][2][3][4][5] Due to its biological activity, stringent adherence to disposal protocols is essential. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, designed to be an immediate and essential resource for laboratory personnel.
Disclaimer: This document provides guidance based on general best practices for the disposal of potent research compounds. It is not a substitute for the specific instructions provided in the Safety Data Sheet (SDS) from your chemical supplier. Always consult the SDS for this compound and your institution's Environmental Health and Safety (EHS) office before handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to handle the compound with the appropriate safety measures in place.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling potent compounds is the correct use of PPE.
| PPE Component | Specification |
| Gloves | Chemical-resistant (e.g., nitrile), double-gloving recommended. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, preferably disposable. |
| Respiratory Protection | A fit-tested N95 respirator or higher is recommended if handling the powder outside of a certified chemical fume hood. |
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in the laboratory.
II. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be systematic to prevent contamination and ensure regulatory compliance.
1. Waste Segregation:
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables: weighing paper, pipette tips, microfuge tubes, and any other disposable materials that have come into direct contact with the compound.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, and sealable container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO).
-
Solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. Ensure the container is compatible with the solvents used. Never pour this compound solutions down the drain.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound solutions.
-
Procedure: Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.
-
2. Waste Container Labeling:
Accurate and clear labeling is a critical safety and compliance requirement.
-
All waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations (for liquid waste).
-
The primary hazard(s) (e.g., "Toxic," "Potent Compound").
-
The date of accumulation.
-
3. Storage of Waste:
-
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
4. Final Disposal:
-
All this compound waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling OTS514 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of OTS514 hydrochloride, a potent T-LAK cell-originated protein kinase (TOPK) inhibitor. Adherence to these guidelines is paramount to ensure personnel safety and maintain a compliant laboratory environment.
Disclaimer: The information provided herein is based on general best practices for handling potent research compounds. It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from your specific supplier before commencing any work. The SDS will contain detailed, substance-specific safety information.
Immediate Safety and Handling Precautions
This compound is a potent bioactive compound that requires careful handling to prevent exposure. All personnel must be trained in the safe handling of hazardous chemicals before working with this substance.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Solid Form | Liquid Form (Solutions) |
| Gloves | Double nitrile gloves | Double nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Chemical splash goggles |
| Lab Coat | Standard lab coat | Chemical-resistant lab coat |
| Respiratory Protection | Recommended if handling large quantities or if dust generation is likely (e.g., N95 respirator) | Not generally required if handled in a certified chemical fume hood |
| Footwear | Closed-toe shoes | Closed-toe shoes |
Engineering Controls
To minimize the risk of inhalation and dermal exposure, all handling of this compound, both in solid and liquid form, should be performed in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
- Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
- Wear all required PPE as outlined in the table above.
- To prevent inhalation of dust, carefully handle the solid compound. Avoid creating dust clouds.
- Use a dedicated set of spatulas and weighing papers for this compound.
- Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after weighing.
2. Solution Preparation:
- Prepare solutions in a chemical fume hood.
- Slowly add the solvent to the solid to avoid splashing.
- Ensure the container is appropriately labeled with the chemical name, concentration, solvent, date, and your initials.
3. Storage:
- Store this compound in a cool, dry, and dark place, as specified by the supplier.
- Keep the container tightly sealed.
- Store separately from incompatible materials.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous waste. This includes unused compound and contaminated items like weighing papers and gloves. |
| Liquid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Decontamination:
-
Surfaces: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Glassware: Rinse glassware with an appropriate solvent to remove any residual compound before standard washing procedures. The solvent rinse should be collected as hazardous waste.
Experimental Protocols
Detailed experimental protocols will vary depending on the specific application. The following is a general guideline for a cell-based assay.
In Vitro Cell Viability Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the old media from the cells and add the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of solvent used for the drug).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagrams
OTS514 is a potent inhibitor of TOPK, which is known to be involved in several cancer-related signaling pathways.
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability experiment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
